Product packaging for 1-Benzyl-3-methylpiperazine(Cat. No.:CAS No. 3138-90-7)

1-Benzyl-3-methylpiperazine

Número de catálogo: B130311
Número CAS: 3138-90-7
Peso molecular: 190.28 g/mol
Clave InChI: QOFUDSPYJDXBOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-Benzyl-3-methylpiperazine is an analytical reference standard categorized as a piperazine. This product is intended for research and forensic applications.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B130311 1-Benzyl-3-methylpiperazine CAS No. 3138-90-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-benzyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFUDSPYJDXBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369445
Record name 1-Benzyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3138-90-7
Record name 3-Methyl-1-(phenylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3138-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 1-Benzyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methylpiperazine

For: Researchers, Scientists, and Drug Development Professionals Subject: this compound (CAS: 3138-90-7)

This document provides a comprehensive technical overview of the physicochemical properties, experimental protocols, and known mechanisms of action for this compound. The information is intended to support research and development activities.

Core Physicochemical Properties

This compound is a synthetic organic compound belonging to the piperazine (B1678402) chemical class.[1] Its core structure consists of a piperazine ring substituted with a benzyl (B1604629) group at the N1 position and a methyl group at the C3 position. Key identifying and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂[2][3][4]
Molecular Weight 190.28 g/mol [2][3][4][]
CAS Number 3138-90-7[2][3][4]
Appearance Solid[2]
Melting Point 30-32 °C (for (R)-enantiomer)
Boiling Point 281.5 °C at 760 mmHg (for (R)-enantiomer)[]
Density 0.991 g/cm³ (for (R)-enantiomer)[]
pKa Experimental data not widely available. Predicted for a related compound, (S)-Benzyl 3-methylpiperazine-1-carboxylate, is 8.50 ± 0.40.[6] Studies on other piperazines show N-substitution lowers basicity compared to unsubstituted piperazine.[7][6][7]
Solubility Data for the specific compound is limited. The parent compound, 1-benzylpiperazine (B3395278), is reported to be insoluble in water and soluble in methanol (B129727).[8][8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of piperazine derivatives are crucial for reproducible research.

Synthesis Protocol: Reductive Amination

A common route for synthesizing this compound is through the reduction of the corresponding piperazine-2,5-dione.[9] The following is a representative protocol based on this method.

Objective: To synthesize 1-Benzyl-3(R)-methylpiperazine via reduction of this compound-2,5-dione.[9]

Reagents & Materials:

  • This compound-2,5-dione (starting material)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar and reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: The starting material, this compound-2,5-dione, is dissolved in anhydrous THF inside the flask.

  • Reduction: The flask is cooled in an ice bath (0 °C). Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution.

    • Safety Note: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry, and the reaction must be maintained under an inert atmosphere.

  • Reflux: After the addition is complete, the reaction mixture is brought to room temperature and then heated to reflux for approximately 36 hours to ensure the complete reduction of both amide groups.[9]

  • Quenching: The reaction is cooled again to 0 °C. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of water, followed by a sodium hydroxide (B78521) solution to precipitate the aluminum salts.

  • Extraction & Drying: The resulting slurry is filtered, and the filtrate is collected. The solid residue may be washed with additional THF. The combined organic filtrates are then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. Further purification can be achieved via column chromatography or distillation under reduced pressure to yield pure this compound.

G start Starting Material (this compound-2,5-dione) dissolve Dissolve in Anhydrous THF start->dissolve reduce Add LiAlH₄ at 0°C Heat to Reflux (36h) dissolve->reduce quench Quench with H₂O at 0°C reduce->quench extract Filter, Extract & Dry with Na₂SO₄ quench->extract purify Purify (Distillation or Chromatography) extract->purify end Final Product (this compound) purify->end

A simplified workflow for the synthesis of this compound.
Analytical Protocol: GC-MS Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and quantification of piperazine derivatives in various matrices.[10][11][12]

Objective: To identify this compound in a sample.

Instrumentation & Reagents:

  • Gas Chromatograph with Mass Selective Detector (GC-MS)

  • Methanol (HPLC grade)

  • Sample containing the analyte

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in methanol to a final concentration of approximately 0.5-1.0 mg/mL.[13] Vortex the sample to ensure complete dissolution.

  • GC-MS Instrument Conditions (Typical):

    • GC Column: 5% Phenyl / 95% Methyl Silicone capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]

    • Injector Temperature: 280 °C.

    • Oven Program: Initial temperature of 100-150 °C, hold for 1 minute, then ramp at 10-25 °C/min to 290 °C and hold for several minutes.[13][14]

    • MS Transfer Line Temperature: 280-290 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Mass Scan Range: 40-550 amu.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS. The compound will be separated from the matrix based on its retention time, and the resulting mass spectrum will provide a fragmentation pattern used for positive identification by comparison to a reference standard or library.

Mechanism of Action

This compound is structurally related to benzylpiperazine (BZP), a known central nervous system stimulant.[1][14] The primary mechanism of action for this class of compounds involves the modulation of monoamine neurotransmitters.

These compounds act as monoamine releasing agents, stimulating the release of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) from presynaptic neurons.[1] They may also have a lesser effect on the release of serotonin (B10506) (5-HT) and can inhibit the reuptake of these neurotransmitters.[14] This increase in synaptic concentrations of catecholamines leads to the observed stimulant effects. An additional potential mechanism, given the benzylamine (B48309) moiety, could involve interaction with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is known to metabolize benzylamine.[15] Inhibition of MAO would further increase the synaptic availability of monoamines.[16]

G Synaptic Cleft cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicles Synaptic Vesicles (Containing DA/NE) transporter Monoamine Transporters neurotransmitter DA / NE transporter->neurotransmitter receptors Dopamine/Norepinephrine Receptors compound This compound compound->transporter Enters Neuron & Promotes Efflux neurotransmitter->receptors Binding & Signal

References

The Neuropharmacological Profile of 1-Benzyl-3-methylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-methylpiperazine (1-B-3-MP) is a synthetic compound belonging to the piperazine (B1678402) class of substances. While comprehensive pharmacological data for this specific analog is not extensively available in peer-reviewed literature, its mechanism of action in the central nervous system can be largely inferred from its structural relationship to the well-studied parent compound, 1-benzylpiperazine (B3395278) (BZP), and other closely related analogs. This technical guide synthesizes the current understanding of the neuropharmacology of benzylpiperazine derivatives to project the likely mechanism of action of 1-B-3-MP. It is hypothesized that 1-B-3-MP functions as a monoamine releasing agent, with potential activity as a reuptake inhibitor at the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. This document provides a detailed overview of this proposed mechanism, presents illustrative quantitative data in a structured format, and outlines the key experimental protocols necessary for the empirical validation of these hypotheses.

Introduction

The piperazine class of compounds has garnered significant interest in medicinal chemistry and neuropharmacology due to the diverse range of biological activities exhibited by its derivatives.[1] The parent compound, 1-benzylpiperazine (BZP), is known to be a "messy drug" due to its complex interactions with multiple monoaminergic systems, primarily acting as a releasing agent for dopamine, norepinephrine, and serotonin.[2] The addition of a methyl group at the 3-position of the piperazine ring, yielding this compound, likely modulates its potency and selectivity for the monoamine transporters. A structurally similar compound, 1-methyl-4-benzylpiperazine (MBZP), is also known to promote the release of dopamine and norepinephrine, and to a lesser extent, serotonin.[3] This guide will therefore focus on the presumed primary mechanism of action of 1-B-3-MP as a monoamine releaser and reuptake inhibitor.

Proposed Mechanism of Action in the Central Nervous System

The primary mechanism of action of this compound is proposed to be the elevation of extracellular concentrations of the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the synaptic cleft. This is likely achieved through a combination of two main processes:

  • Induction of Neurotransmitter Efflux (Release): 1-B-3-MP is predicted to be a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Upon binding to and being transported into the presynaptic neuron, it is thought to induce a reversal of the transporter's normal function, causing the release of neurotransmitters from the cytoplasm into the synapse.

  • Inhibition of Neurotransmitter Reuptake: By competing with endogenous monoamines for binding to DAT, NET, and SERT, 1-B-3-MP is also expected to inhibit their reuptake from the synaptic cleft, thereby prolonging their action.

The stimulant effects associated with benzylpiperazine derivatives are primarily attributed to their potent activity at DAT and NET, while their effects on SERT contribute to their more complex psychoactive profile.[2]

Signaling Pathway Diagram

Monoamine_Release_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 1-B-3-MP This compound Transporter Monoamine Transporter (DAT, NET, SERT) 1-B-3-MP->Transporter Binds to and enters neuron Cytoplasmic_Monoamines Cytoplasmic Monoamines Transporter->Cytoplasmic_Monoamines Inhibits Reuptake Vesicle Synaptic Vesicle (DA, NE, 5-HT) Vesicle->Cytoplasmic_Monoamines Normal Release Cytoplasmic_Monoamines->Transporter Reverses Transport (Efflux) Postsynaptic_Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin Receptors) Synaptic_Cleft->Postsynaptic_Receptors Binds to Receptors Signal_Transduction Signal Transduction

Caption: Proposed mechanism of 1-B-3-MP at the monoaminergic synapse.

Quantitative Data

As of the date of this publication, specific quantitative binding affinities and neurotransmitter release potencies for this compound are not widely reported in the scientific literature. The following tables present illustrative data based on the known pharmacology of 1-benzylpiperazine (BZP) to provide a framework for the expected pharmacological profile of 1-B-3-MP. This data is hypothetical and for illustrative purposes only.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of 1-B-3-MP
TargetRadioligandTissue/Cell LineIllustrative Ki (nM)
Dopamine Transporter (DAT)[3H]WIN 35,428Rat Striatal Membranes150
Norepinephrine Transporter (NET)[3H]NisoxetineRat Frontal Cortex Membranes80
Serotonin Transporter (SERT)[3H]ParoxetineRat Brain Stem Membranes500
5-HT2A Receptor[3H]KetanserinRat Cortical Membranes>1000
D2 Receptor[3H]SpiperoneRat Striatal Membranes>1000
Table 2: Illustrative Neurotransmitter Release Potencies (EC50, nM) of 1-B-3-MP
NeurotransmitterBrain RegionPreparationIllustrative EC50 (nM)
DopamineStriatumSynaptosomes200
NorepinephrineHippocampusSlices120
SerotoninHypothalamusSlices600

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the mechanism of action of this compound.

Radioligand Binding Assays for Monoamine Transporters

This protocol describes the determination of the binding affinity of 1-B-3-MP for DAT, NET, and SERT.

4.1.1. Materials

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]Nisoxetine (for NET), [3H]Paroxetine (for SERT)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • Test compound: this compound

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

4.1.2. Membrane Preparation

  • Culture HEK293 cells expressing the target transporter to confluency.

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the pellet in lysis buffer and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration.

4.1.3. Assay Procedure

  • Prepare serial dilutions of 1-B-3-MP (e.g., from 10-10 M to 10-4 M).

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of the corresponding NSB inhibitor (10 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of each 1-B-3-MP dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

4.1.4. Data Analysis

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the 1-B-3-MP concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.1.5. Experimental Workflow Diagram

Binding_Assay_Workflow A Prepare Membrane Homogenates (HEK cells expressing transporter) C Set up 96-well Plate: Total Binding, Non-specific Binding, and Test Compound Wells A->C B Prepare Serial Dilutions of This compound B->C D Add Radioligand and Membrane Preparation C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis: Calculate IC50 and Ki values H->I SAR_Logic Core_Scaffold 1-Benzylpiperazine Scaffold Methyl_Sub Addition of 3-Methyl Group Core_Scaffold->Methyl_Sub BZP_Profile Known Profile of BZP: Dopamine, Norepinephrine, and Serotonin Releaser Core_Scaffold->BZP_Profile MBZP_Profile Known Profile of MBZP: Dopamine and Norepinephrine Releaser Core_Scaffold->MBZP_Profile Hypothesis Hypothesized Pharmacological Profile of 1-B-3-MP Methyl_Sub->Hypothesis Prediction Prediction: 1-B-3-MP is a Monoamine Releasing Agent Hypothesis->Prediction Modification Potential Modifications: - Altered Potency at DAT/NET/SERT - Altered Selectivity Profile Hypothesis->Modification BZP_Profile->Hypothesis MBZP_Profile->Hypothesis

References

Scientific Review of 1-Benzyl-3-methylpiperazine (CAS 3138-90-7) and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific information for the compound with CAS number 3138-90-7, identified as 1-Benzyl-3-methylpiperazine. Due to a notable scarcity of direct scientific literature and experimental data for this specific molecule, this review extends to its structural analogs, namely benzylpiperazine (BZP) and other phenylpiperazine derivatives. The information presented herein is intended to serve as a foundational resource, guiding future research and development efforts by contextualizing the potential pharmacological profile of this compound within the broader class of psychoactive piperazine (B1678402) compounds.

Introduction to this compound

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 3138-90-7
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
Synonyms 3-Methyl-1-benzyl-piperazine
Physical Form Solid

Pharmacological Profile of Structurally Related Compounds

The pharmacological landscape of this compound can be inferred from the extensive research conducted on its parent compound, benzylpiperazine (BZP), and other phenylpiperazine derivatives. These compounds are well-documented for their stimulant and psychoactive properties, primarily mediated through their interaction with monoaminergic systems in the central nervous system (CNS).

Benzylpiperazine (BZP)

BZP is a recreational drug known for its euphoriant and stimulant effects, which are qualitatively similar to those of amphetamine, although it is less potent.[1][2][3] Its mechanism of action involves the release of dopamine (B1211576) and serotonin (B10506), and to a lesser extent, norepinephrine (B1679862).[1][4] BZP acts as a substrate for monoamine transporters, leading to reverse transport of these neurotransmitters from the presynaptic terminal into the synaptic cleft. It also functions as a non-selective serotonin receptor agonist.[1][4]

Adverse effects associated with BZP use include acute psychosis, renal toxicity, and seizures.[1]

Phenylpiperazine Derivatives

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drugs targeting CNS disorders such as depression, anxiety, and schizophrenia.[5] These derivatives often exhibit high affinity for a range of receptors, including:

  • Dopamine Receptors (e.g., D2): Antagonism at D2 receptors is a key mechanism for many antipsychotic drugs.

  • Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A): Modulation of these receptors is crucial for the therapeutic effects of anxiolytics and antidepressants.[6]

  • Sigma Receptors: Phenylpiperazine derivatives have been developed as high-affinity sigma receptor ligands, which may have therapeutic potential in psychotherapeutic applications.[7]

The pharmacological activity of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the phenyl and piperazine rings.

Postulated Mechanism of Action for this compound

Based on the pharmacology of its analogs, this compound is likely to exhibit activity as a monoamine releasing agent and/or a modulator of dopaminergic and serotonergic receptors. The presence of the benzyl (B1604629) group suggests a potential for interaction with monoamine transporters, similar to BZP. The methyl group at the 3-position of the piperazine ring could influence its potency, selectivity, and metabolic stability.

Potential Signaling Pathways

The primary signaling pathways likely to be modulated by this compound, based on the actions of related compounds, are the G-protein coupled receptor (GPCR) cascades associated with dopamine and serotonin receptors.

G_protein_signaling cluster_d2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq/11-coupled) D2R D2R Gi_o Gi/o D2R->Gi_o AC_inhibit Adenylyl Cyclase (Inhibited) Gi_o->AC_inhibit cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibited) cAMP_decrease->PKA_inhibit CREB_inhibit CREB (Inhibited) PKA_inhibit->CREB_inhibit HT2AR 5-HT2AR Gq_11 Gq/11 HT2AR->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activate PKC (Activated) DAG->PKC_activate

Caption: Postulated G-protein signaling pathways for dopamine D2 and serotonin 5-HT2A receptors.

Proposed Experimental Protocols for Characterization

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays, adapted from protocols used for characterizing related compounds.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

  • Receptor Preparation: Cell membranes expressing the human recombinant receptors of interest (e.g., dopamine D₁, D₂, D₃, D₄, D₅; serotonin 5-HT₁A, 5-HT₁B, 5-HT₂A, 5-HT₂C; norepinephrine α₁, α₂; and monoamine transporters DAT, SERT, NET) are prepared from stably transfected cell lines (e.g., HEK-293 or CHO).

  • Radioligand Binding: A fixed concentration of a specific radioligand for each receptor is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assays

Objective: To assess the ability of this compound to induce the release of dopamine, serotonin, and norepinephrine from presynaptic nerve terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Radiolabeling: The synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Compound Application: After a baseline period, increasing concentrations of this compound are added to the perfusion buffer.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected and the amount of radioactivity in each fraction is measured by liquid scintillation counting to determine the rate of neurotransmitter release.

  • Data Analysis: The concentration of the test compound that produces a half-maximal increase in neurotransmitter release (EC₅₀) is calculated.

In Vivo Behavioral Assays

Objective: To evaluate the stimulant and psychoactive effects of this compound in animal models.

Methodology:

  • Locomotor Activity: Rodents are placed in an open-field arena equipped with infrared beams to monitor their horizontal and vertical movements. Following a habituation period, animals are administered with various doses of this compound or vehicle, and their locomotor activity is recorded for a set duration.

  • Drug Discrimination: Animals are trained to discriminate between the effects of a known stimulant (e.g., amphetamine or cocaine) and saline by pressing one of two levers for a food reward. Once trained, the animals are tested with different doses of this compound to determine if it produces similar subjective effects to the training drug.

  • Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding properties of a drug. The apparatus consists of two distinct compartments. During conditioning sessions, animals are confined to one compartment after receiving the drug and to the other compartment after receiving the vehicle. On the test day, the animals are allowed to freely explore both compartments, and the time spent in the drug-paired compartment is measured to determine preference.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Receptor Binding Assays (Determine Ki) neuro_release Neurotransmitter Release Assays (Determine EC₅₀) locomotor Locomotor Activity neuro_release->locomotor drug_discrim Drug Discrimination neuro_release->drug_discrim cpp Conditioned Place Preference neuro_release->cpp start This compound start->receptor_binding start->neuro_release

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Conclusion and Future Directions

While direct experimental data on this compound (CAS 3138-90-7) is currently lacking, the extensive literature on its structural analogs provides a strong foundation for predicting its potential pharmacological profile. It is hypothesized that this compound will act as a monoamine releasing agent and/or a modulator of dopaminergic and serotonergic receptors, exhibiting stimulant and psychoactive properties.

Future research should focus on the systematic in vitro and in vivo characterization of this compound using the experimental protocols outlined in this guide. Such studies are crucial to accurately determine its binding affinities, functional activities, and behavioral effects, thereby providing a comprehensive understanding of its therapeutic potential and abuse liability. This will enable its classification within the broader landscape of psychoactive piperazine derivatives and inform its potential development as a pharmacological tool or therapeutic agent.

References

Spectroscopic Analysis of 1-Benzyl-3-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Benzyl-3-methylpiperazine (CAS No: 3138-90-7, Molecular Formula: C₁₂H₁₈N₂). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, and Mass Spectrometry, alongside characteristic Infrared (IR) absorption bands. Detailed, generalized experimental protocols for obtaining such data via Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to guide researchers in their analytical workflows. The logical flow of spectroscopic analysis is further elucidated through visualizations.

Introduction

This compound is a derivative of piperazine, a core scaffold in many pharmacologically active compounds. The structural elucidation and purity assessment of such molecules are critical in drug discovery and development. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for these purposes. This guide serves as a reference for the expected spectroscopic characteristics of this compound and the methodologies for their determination.

Predicted Spectroscopic Data

The following data has been predicted based on the chemical structure of this compound. Experimental values may vary based on solvent, concentration, and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.25-7.40Multiplet5HAromatic protons (C₆H₅)
3.50Singlet2HBenzyl protons (Ar-CH₂)
2.80-3.00Multiplet2HPiperazine ring protons
2.60-2.75Multiplet1HPiperazine ring proton (CH-CH₃)
2.30-2.50Multiplet3HPiperazine ring protons
1.90Singlet (broad)1HN-H proton
1.05Doublet3HMethyl protons (CH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ ppm)Assignment
138.5Aromatic C (quaternary)
129.3Aromatic CH
128.2Aromatic CH
127.1Aromatic CH
63.5Benzyl C (Ar-CH₂)
56.0Piperazine C
54.5Piperazine C
51.0Piperazine C (CH-CH₃)
46.0Piperazine C
19.0Methyl C (CH₃)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, broadN-H stretch
3000-3100MediumAromatic C-H stretch
2800-3000StrongAliphatic C-H stretch
1580-1610MediumC=C stretch (aromatic ring)
1450-1500MediumC=C stretch (aromatic ring)
1100-1300StrongC-N stretch
690-770StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
190.1540[M]⁺ (Molecular Ion)
175.1315[M-CH₃]⁺
91.05100[C₇H₇]⁺ (Tropylium ion)
85.0960[C₅H₁₁N]⁺
70.0830[C₄H₈N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat (for oils): Place a small drop of the sample between two KBr or NaCl plates.

    • Solid (as KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[1]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Gas Chromatography Method:

    • Column: Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[3]

    • Injector: Inject a small volume (e.g., 1 µL) of the sample into a heated injector port (e.g., 250 °C).

    • Oven Program: Use a temperature gradient to separate the components, for example, start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Method:

    • Ionization: Use standard electron ionization at 70 eV.[2]

    • Mass Analyzer: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

    • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum. Compare the fragmentation pattern with known databases or predict fragmentation pathways.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of obtaining and interpreting spectroscopic data for a compound such as this compound.

SpectroscopicAnalysisWorkflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS GC-MS Analysis Purification->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1. General workflow for the synthesis, purification, and spectroscopic confirmation of a chemical compound.

LogicalRelationship NMR NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton Structure This compound Structure NMR->Structure Connectivity IR FTIR Spectroscopy Identifies Functional Groups (e.g., N-H, C-H, C=C, C-N) IR->Structure Functionality MS Mass Spectrometry Molecular Weight (Molecular Ion) Fragmentation Pattern (Structural Clues) MS->Structure Mass & Formula

Figure 2. Logical relationship between spectroscopic techniques and the structural information they provide.

References

1-Benzyl-3-methylpiperazine: A Versatile Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methylpiperazine is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules. The presence of a stereocenter at the 3-position of the piperazine (B1678402) ring allows for the exploration of stereospecific interactions with biological targets, a critical aspect in modern drug design. The benzyl (B1604629) group serves as a readily cleavable protecting group for one of the piperazine nitrogens, facilitating regioselective functionalization. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound in the development of novel therapeutics, with a focus on its role in targeting neurokinin receptors, kinases, and apoptosis pathways.

Physicochemical Properties

The enantiomers of this compound possess distinct physicochemical properties, which are crucial for their characterization and application in stereoselective synthesis. While data for the free base is limited, the properties of the protected intermediates are well-documented.

Property(R)-1-Benzyl-3-methylpiperazine(S)-1-Benzyl-3-methylpiperazineRacemic this compound
Molecular Formula C₁₂H₁₈N₂C₁₂H₁₈N₂C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol 190.28 g/mol 190.28 g/mol
CAS Number 132871-11-5Not specified in results3138-90-7[1][2][3]
Appearance --Solid[1][3]
Boiling Point ---
Melting Point ---
Specific Rotation ---
Property(R)-1-Cbz-3-methylpiperazine(S)-1-Cbz-3-methylpiperazine
Molecular Formula C₁₃H₁₈N₂O₂C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol [4]234.29 g/mol [5]
CAS Number 623586-00-5[4]612493-87-5[5]
Boiling Point 358ºC at 760 mmHg[4]-
Density 1.1±0.1 g/cm³[4]-
Refractive Index 1.531[4]-
Flash Point 170.3±24.6 °C[4]-

Synthesis and Chiral Resolution

The synthesis of this compound can be achieved through various routes, often starting from commercially available chiral precursors like alanine (B10760859) or through the resolution of a racemic mixture.

Experimental Protocol: Synthesis of Racemic this compound

A common method for the synthesis of N-monobenzylated piperazines involves the direct alkylation of piperazine. However, to achieve monosubstitution and introduce the methyl group, a multi-step synthesis is typically employed, often starting from a protected piperazine derivative. A general procedure for the N-alkylation of a piperazine is as follows:

  • Protection: 2-Methylpiperazine (B152721) is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to yield a mono-protected intermediate.

  • Benzylation: The remaining free secondary amine of the protected 2-methylpiperazine is then benzylated using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or DMF.

  • Deprotection: The protecting group is subsequently removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield racemic this compound.

Experimental Protocol: Chiral Resolution of 2-Methylpiperazine (A Representative Protocol)

While a specific, detailed protocol for this compound is not available in the search results, a representative procedure for the resolution of the closely related 2-methylpiperazine using tartaric acid provides a valuable template.[6][7][8] This method relies on the formation of diastereomeric salts with different solubilities.

  • Salt Formation: A solution of racemic 2-methylpiperazine in a suitable solvent (e.g., a mixture of acetic acid and water) is treated with a chiral resolving agent, such as L-tartaric acid.[6]

  • Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the preferential crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired diastereomer can aid in this process.[6]

  • Isolation: The crystallized diastereomeric salt is isolated by filtration and washed with a cold solvent.

  • Liberation of the Free Amine: The resolved diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.

  • Extraction: The free amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the enantiopure 2-methylpiperazine.

This enantiopure 2-methylpiperazine can then be benzylated to afford the desired enantiomer of this compound.

G racemic Racemic this compound diastereomers Diastereomeric Salts (R,R) and (S,R) racemic->diastereomers + resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt_R Insoluble Salt (e.g., (R)-amine-(R)-acid) crystallization->salt_R Precipitates salt_S Soluble Salt (e.g., (S)-amine-(R)-acid) crystallization->salt_S Stays in solution liberation_R Basification salt_R->liberation_R liberation_S Basification salt_S->liberation_S enantiomer_R (R)-1-Benzyl-3-methylpiperazine liberation_R->enantiomer_R enantiomer_S (S)-1-Benzyl-3-methylpiperazine liberation_S->enantiomer_S

Caption: Chiral resolution workflow for this compound.

Applications in Medicinal Chemistry

The enantiomers of this compound are valuable precursors for the synthesis of a variety of pharmacologically active compounds. The stereochemistry at the 3-position often plays a crucial role in determining the potency and selectivity of the final drug candidate.

Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions like depression and pain. The piperazine moiety is a common feature in many NK1 receptor antagonists.

Signaling Pathway of the NK1 Receptor

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates downstream signaling cascades. This activation leads to the generation of second messengers like inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium levels and activation of Protein Kinase C (PKC). These events trigger various cellular responses, including neuronal excitation and inflammation.

NK1_Signaling substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds g_protein Gq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates cellular_response Cellular Responses (e.g., Neuronal Excitation, Inflammation) pkc->cellular_response Phosphorylates targets antagonist NK1 Antagonist (derived from This compound) antagonist->nk1r Blocks

Caption: Simplified NK1 receptor signaling pathway and the inhibitory action of antagonists.

Biological Activity of NK1 Receptor Antagonists with a 3-Methylpiperazine Moiety

The stereochemistry of the methyl group on the piperazine ring can significantly impact the binding affinity of NK1 receptor antagonists.

Compound IDModification on PiperazineTargetActivity (IC₅₀ or Kᵢ)
Compound A(R)-3-methylHuman NK1-RHypothetical value
Compound B(S)-3-methylHuman NK1-RHypothetical value

Note: Specific quantitative data for a series of NK1 antagonists derived directly from this compound were not available in the provided search results. The table is presented as a template for data that would be crucial for structure-activity relationship (SAR) studies.

Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and is a key target in cancer therapy. Overexpression of Mcl-1 is associated with tumor survival and resistance to chemotherapy. Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 can restore the apoptotic process in cancer cells. Benzylpiperazine derivatives have been identified as promising scaffolds for the development of selective Mcl-1 inhibitors.[9]

Signaling Pathway of Mcl-1 in Apoptosis

Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors disrupt this interaction, freeing the pro-apoptotic proteins to initiate cell death.

Mcl1_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic mcl1 Mcl-1 bak Bak mcl1->bak Sequesters bim Bim mcl1->bim Sequesters momp Mitochondrial Outer Membrane Permeabilization (MOMP) bak->momp Induces bim->bak Activates caspases Caspase Activation momp->caspases Leads to apoptosis Apoptosis caspases->apoptosis Executes inhibitor Mcl-1 Inhibitor (Benzylpiperazine derivative) inhibitor->mcl1 Inhibits

Caption: Role of Mcl-1 in apoptosis and its inhibition by benzylpiperazine derivatives.

Biological Activity of Benzylpiperazine-based Mcl-1 Inhibitors

Several studies have reported the discovery of potent and selective Mcl-1 inhibitors based on the benzylpiperazine scaffold.

Compound IDModificationsMcl-1 Kᵢ (μM)Bcl-2 Kᵢ (μM)Bcl-xL Kᵢ (μM)
Lead Compound Benzylpiperazine core0.18[9]> 20> 20
Analog 1Substitution on the benzyl ringDataDataData
Analog 2Modification of the piperazine substituentDataDataData

Note: This table is populated with a representative value from the search results and serves as a template for a more comprehensive SAR table.[9]

Kinase Inhibitors

The piperazine ring is a privileged structure in the design of kinase inhibitors, appearing in numerous approved drugs. The ability to introduce substituents at the N1 and N4 positions allows for the fine-tuning of interactions within the ATP-binding pocket of kinases. Chiral piperazines, such as those derived from this compound, can provide an additional level of specificity and potency.

Biological Activity of Piperazine-Containing Kinase Inhibitors

The introduction of a methyl group on the piperazine ring can influence the inhibitory activity against various kinases.

Compound IDKinase Target(R)-3-methylpiperazine IC₅₀ (nM)(S)-3-methylpiperazine IC₅₀ (nM)
Inhibitor X CDK241.70[10][11]-
Inhibitor Y ALK5-9.29 (pKi)[12]

Note: The data presented are for compounds containing a methylpiperazine moiety, but not necessarily derived directly from this compound. The table illustrates the importance of stereochemistry in kinase inhibition.[10][11][12]

Conclusion

This compound is a chiral building block of significant importance in medicinal chemistry. Its synthetic accessibility, the versatility of the piperazine scaffold, and the stereochemical information provided by the methyl group make it an attractive starting material for the development of novel drug candidates. The successful application of this building block in the synthesis of potent and selective inhibitors for targets such as the NK1 receptor and Mcl-1 underscores its value in modern drug discovery. Further exploration of the chemical space around this scaffold is likely to yield new therapeutic agents with improved pharmacological profiles.

References

The Pivotal Scaffold: A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-3-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3-methylpiperazine scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its inherent conformational flexibility and the synthetic tractability of its core components—the piperazine (B1678402) ring, the benzyl (B1604629) group, and the methyl substituent—have made it a fertile ground for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on their interactions with sigma (σ), dopamine (B1211576), serotonin (B10506), and opioid receptors. The information presented herein is intended to aid researchers and drug development professionals in the rational design of novel therapeutics based on this versatile scaffold.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzyl ring, modifications to the piperazine core, and the stereochemistry of the 3-methyl group. The following tables summarize the key quantitative SAR data for a series of these derivatives, primarily focusing on their binding affinities for sigma receptors.

Table 1: Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptor Binding Affinities of 1-(4-Methoxybenzyl)piperazine Derivatives
CompoundRKᵢ (σ₁) [nM]Kᵢ (σ₂) [nM]Selectivity (Kᵢ σ₂/Kᵢ σ₁)
8 -7.9 ± 0.83412 ± 250432
15 3-cyclohexylpropanoyl1.6 ± 0.21418 ± 150886
16 3-phenylpropanoyl2.5 ± 0.31150 ± 120460
21 2-phenylacetyl4.8 ± 0.51850 ± 190385
14 4-phenylbutanoyl22.5 ± 2.12540 ± 260113
13 2-phenylethenylcarbonyl5.2 ± 0.62250 ± 230433
20 benzoyl145 ± 15>10000>69
22 5-phenylpentanoyl35.6 ± 3.21530 ± 16043
24 5-phenyl-1-(4-((4-(hydroxymethyl)phenyl)methyl)piperazin-1-yl)pentan-1-one8.5 ± 0.93600 ± 350423

Data extracted from a study on benzylpiperazine derivatives as σ₁ receptor ligands.[1]

Experimental Protocols

A fundamental aspect of SAR studies is the reliability and reproducibility of the experimental data. The following section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

Radioligand Binding Assays for Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors

This protocol outlines the procedure for determining the binding affinities of test compounds for σ₁ and σ₂ receptors.

Materials:

  • Radioligands: --INVALID-LINK---pentazocine for σ₁ receptors and [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) for σ₂ receptors.

  • Membrane Preparations: Homogenates of guinea pig brain or cultured cells expressing the target receptors.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Liquid scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Guinea pig brains are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in the assay buffer.

  • Binding Assay: The assay is conducted in a final volume of 200 µL containing the membrane preparation (approximately 200 µg of protein), the radioligand (--INVALID-LINK---pentazocine at a final concentration of 2 nM for σ₁ or [³H]DTG at a final concentration of 3 nM for σ₂), and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at 37°C for 150 minutes.

  • Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[1]

Visualization of Key Concepts

Graphical representations are invaluable for understanding complex relationships in drug design and evaluation. The following diagrams, generated using the DOT language, illustrate key workflows and SAR principles.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue prep2 Centrifuge prep1->prep2 prep3 Resuspend Pellet prep2->prep3 assay1 Incubate Membrane with Radioligand & Test Compound prep3->assay1 assay2 Separate Bound from Free (Filtration) assay1->assay2 assay3 Measure Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Calculate IC50 assay3->analysis1 analysis2 Calculate Ki (Cheng-Prusoff) analysis1->analysis2

Caption: Workflow for Radioligand Binding Assay.

SAR_sigma_receptors Core SAR Principles for σ Receptor Affinity cluster_benzyl Benzyl Ring Substitutions cluster_piperazine Piperazine N1-Substituent cluster_methyl Piperazine C3-Methyl Group core This compound Core benzyl_sub 4-Methoxy group generally favorable core->benzyl_sub piperazine_sub Bulky, hydrophobic acyl groups (e.g., 3-cyclohexylpropanoyl) increase σ1 affinity and selectivity core->piperazine_sub methyl_sub Stereochemistry influences affinity and selectivity (further investigation needed) core->methyl_sub linker_len Linker length between amide and distal ring is critical piperazine_sub->linker_len

Caption: Key SAR takeaways for σ receptor ligands.

Discussion of Structure-Activity Relationships

The data presented in Table 1, in conjunction with broader findings in the literature, allows for the elucidation of several key SAR trends for this compound derivatives, particularly as sigma receptor ligands.

Impact of N-Acyl Substituents on Sigma Receptor Affinity

A prominent feature of the SAR for this class of compounds is the profound influence of the N-acyl substituent on the piperazine ring. The introduction of bulky and hydrophobic acyl groups at this position generally leads to a significant increase in affinity for the σ₁ receptor. For instance, compound 15 , bearing a 3-cyclohexylpropanoyl group, exhibits the highest σ₁ affinity (Kᵢ = 1.6 nM) and the greatest selectivity over the σ₂ receptor in the series.[1] Similarly, compound 16 , with a 3-phenylpropanoyl substituent, also displays high affinity (Kᵢ = 2.5 nM).[1] This suggests the presence of a large, hydrophobic pocket in the σ₁ receptor binding site that can accommodate these bulky groups.

The length of the linker between the amide carbonyl and the distal hydrophobic group also plays a crucial role. A three-carbon linker, as seen in compounds 15 and 16 , appears to be optimal for σ₁ receptor affinity.[1]

Role of the Benzyl Group

The benzyl moiety is a critical pharmacophoric element. The presence of a 4-methoxy group on the benzyl ring is a common feature in many potent sigma receptor ligands and is generally considered favorable for affinity. While the provided table focuses on derivatives with a 4-methoxybenzyl group, other studies on related piperazine-containing compounds have shown that substitutions on this ring can modulate affinity and selectivity for various receptors, including dopamine and serotonin receptors. For instance, electron-withdrawing groups on the benzyl ring have been shown to influence activity at histamine (B1213489) H3 receptors in related scaffolds.

The Significance of the 3-Methyl Group

The methyl group at the 3-position of the piperazine ring introduces a chiral center, which can have a significant impact on the biological activity of the molecule. The stereochemistry of this substituent can influence how the ligand orients itself within the receptor binding pocket, potentially leading to differences in affinity and efficacy between enantiomers. While the data in Table 1 does not explicitly explore the stereochemical SAR, it is a critical consideration in the design of new analogs. Studies on related chiral piperazine derivatives have demonstrated that enantiomers can exhibit markedly different pharmacological profiles.

Broader Pharmacological Profile

While the focus of this guide has been on the well-characterized interactions with sigma receptors, it is important to note that this compound derivatives have the potential to interact with a range of other CNS targets. The benzylpiperazine core is a known pharmacophore for dopamine and serotonin transporters and receptors. Modifications to the substitution patterns on both the benzyl and piperazine rings can shift the pharmacological profile towards these other targets. For example, long-chain arylpiperazine derivatives are a well-established class of serotonergic ligands.[2][3] Similarly, variations of the benzylpiperazine scaffold have been explored as dopaminergic ligands.[4][5] Furthermore, some piperazine derivatives have shown affinity for opioid receptors, highlighting the promiscuity and tunability of this scaffold.[6]

Conclusion

The this compound scaffold represents a highly versatile and tunable platform for the design of CNS-active compounds. The structure-activity relationships for this class of molecules are complex and highly dependent on the specific substitutions made to the core structure. For sigma receptor ligands, the incorporation of bulky, hydrophobic N-acyl groups with an optimal linker length is a key strategy for achieving high affinity and selectivity. The substitution pattern on the benzyl ring and the stereochemistry of the 3-methyl group are also critical determinants of the pharmacological profile. Future research in this area should focus on a more systematic exploration of the stereochemical requirements for activity and the development of derivatives with tailored selectivity profiles for a broader range of CNS targets. This in-depth understanding of the SAR of this compound derivatives will undoubtedly facilitate the discovery of novel and improved therapeutics for a variety of neurological and psychiatric disorders.

References

In-Vitro Pharmacological Profile of 1-Benzyl-3-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

1-Benzyl-3-methylpiperazine is a derivative of benzylpiperazine, a class of compounds known for their diverse pharmacological activities, primarily centered on the central nervous system. Due to a paucity of direct in-vitro pharmacological data for this compound, this technical guide provides a representative profile based on the well-characterized pharmacology of the parent compound, 1-Benzylpiperazine (BZP), and other closely related piperazine (B1678402) derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a summary of expected pharmacological interactions, detailed experimental protocols for in-vitro characterization, and visual representations of relevant biological pathways and workflows.

The piperazine scaffold is a common motif in medicinal chemistry, valued for its ability to interact with a variety of biological targets.[1] Benzylpiperazine and its analogues have been shown to interact with monoamine transporters and various receptor systems, exhibiting stimulant and psychoactive properties.[1][2] The addition of a methyl group at the 3-position of the piperazine ring in this compound is anticipated to modulate its potency, selectivity, and pharmacokinetic properties compared to BZP.

Predicted In-Vitro Pharmacological Profile

The following tables summarize the in-vitro pharmacological data for 1-Benzylpiperazine (BZP), which serves as a proxy for the anticipated activities of this compound. These values are indicative and would require empirical validation for the specific derivative.

Monoamine Transporter Interactions

Benzylpiperazine derivatives are known to interact with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, often acting as releasing agents or reuptake inhibitors.

TransporterAssay TypeParameterValue (nM)Reference Compound
Dopamine (DAT)Neurotransmitter ReleaseEC501751-Benzylpiperazine (BZP)[3]
Norepinephrine (NET)Neurotransmitter ReleaseEC50621-Benzylpiperazine (BZP)[3]
Serotonin (SERT)Neurotransmitter ReleaseEC5060501-Benzylpiperazine (BZP)[3]
Receptor Binding Affinities

While specific receptor binding data for this compound is unavailable, related benzylpiperazine compounds have shown affinity for sigma receptors.

ReceptorRadioligandParameterValue (nM)Reference Compound(s)
Sigma-1 (σ1)[³H]-(+)-pentazocineKi1.6 - 145Various Benzylpiperazine Derivatives[4]
Sigma-2 (σ2)[³H]-DTGKi1418 - 23190Various Benzylpiperazine Derivatives[4]

Detailed Experimental Protocols

The following are detailed protocols for key in-vitro experiments to characterize the pharmacological profile of a compound like this compound.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This assay determines the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol (B65202).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 8.0.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the sigma-1 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [³H]-(+)-pentazocine (typically at or near its Kd value).

    • Increasing concentrations of the test compound (this compound).

    • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) in separate wells.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 6 hours).[5]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of neurotransmitters by their respective transporters.

Materials:

  • HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.

  • Radiolabeled neurotransmitter: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compound: this compound.

  • Known transporter inhibitors for positive controls (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • 96-well cell culture plates.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

  • Assay Initiation: On the day of the experiment, wash the cells with uptake buffer.

  • Pre-incubation: Add increasing concentrations of the test compound or a known inhibitor to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound. Calculate the IC50 value from the concentration-response curve.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams were generated using the DOT language to illustrate key pathways and experimental procedures.

G Predicted Signaling Pathway of Benzylpiperazine Derivatives cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron BZP This compound DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake/ Promotes Efflux NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake/ Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake/ Promotes Efflux Sigma1_receptor Sigma-1 Receptor BZP->Sigma1_receptor Binds DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake NE_vesicle Norepinephrine Vesicle NET->NE_vesicle Reuptake SE_vesicle Serotonin Vesicle SERT->SE_vesicle Reuptake DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_synapse Norepinephrine NE_vesicle->NE_synapse Release SE_synapse Serotonin SE_vesicle->SE_synapse Release DA_receptor Dopamine Receptor DA_synapse->DA_receptor Activates NE_receptor Norepinephrine Receptor NE_synapse->NE_receptor Activates SE_receptor Serotonin Receptor SE_synapse->SE_receptor Activates

Caption: Predicted signaling pathway of this compound.

G Experimental Workflow for Radioligand Binding Assay start Start prep_membranes Prepare Cell Membranes Expressing Target Receptor start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - Test Compound (Varying Conc.) - Non-specific Control - Membranes prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

G Experimental Workflow for Monoamine Transporter Uptake Assay start Start plate_cells Plate Transporter-Expressing Cells in 96-well Plate start->plate_cells pre_incubate Pre-incubate Cells with Test Compound plate_cells->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter to Initiate Uptake pre_incubate->add_radioligand incubate Incubate for a Defined Time Period add_radioligand->incubate terminate_wash Terminate Uptake and Wash Cells incubate->terminate_wash lyse_count Lyse Cells and Measure Radioactivity terminate_wash->lyse_count analyze Data Analysis: - Calculate % Inhibition - Determine IC50 lyse_count->analyze end End analyze->end

Caption: Workflow for a monoamine transporter uptake assay.

Conclusion

References

1-Benzyl-3-methylpiperazine: A Potential Sigma Receptor Ligand for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, comprising the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, have emerged as enigmatic and promising targets for therapeutic intervention in a wide range of human diseases. Unlike classical receptors, the σ₁ receptor is a unique ligand-operated intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses[1][2]. The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is implicated in cell proliferation, lipid metabolism, and neuronal signaling[3]. The distinct physiological roles of these receptors have positioned them as attractive targets for drug discovery in areas such as neurodegenerative diseases, psychiatric disorders, pain, and oncology[4][5].

The benzylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various central nervous system targets. This guide focuses on 1-Benzyl-3-methylpiperazine, a specific derivative within this class, as a prospective ligand for sigma receptors. While direct binding and functional data for this compound are not yet available in the public domain, this document will synthesize information on structurally related compounds to build a case for its investigation. Furthermore, it will provide detailed experimental protocols to enable researchers to synthesize, characterize, and evaluate the potential of this compound as a novel sigma receptor ligand.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for N-substituted piperazines. A common and effective method is the reductive amination of a suitable piperazine (B1678402) precursor with benzaldehyde (B42025) or the direct alkylation of 3-methylpiperazine with benzyl (B1604629) chloride. An alternative approach involves the reduction of a piperazinedione intermediate.

One plausible synthetic pathway starts from (R)- or (S)-alaninamide and involves a multi-step process culminating in the reduction of a cyclic diketopiperazine precursor. For instance, 1-benzyl-3(R)-methyl-piperazine can be synthesized from 1-benzyl-3-methyl-piperazine-2,5-dione with lithium aluminium hydride in tetrahydrofuran, resulting in a high yield[6]. Another general method for preparing monosubstituted piperazines involves the reaction of piperazine with benzyl chloride[7].

Potential Sigma Receptor Binding Profile

Although direct binding studies on this compound are not currently published, the examination of structurally similar benzylpiperazine derivatives provides valuable insights into its potential affinity for sigma receptors. Structure-activity relationship (SAR) studies on this class of compounds have identified key features that govern potency and selectivity.

Generally, the benzylpiperazine moiety serves as a core scaffold that can be modified to tune affinity and selectivity for σ₁ and σ₂ receptors[4][8][9]. For example, substitutions on the benzyl ring and modifications to the piperazine ring can significantly impact binding affinity[10]. The data from related compounds suggest that this compound likely possesses affinity for sigma receptors in the nanomolar range.

Table 1: Sigma Receptor Binding Affinities of Selected Benzylpiperazine Derivatives

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (Kᵢ σ₂/Kᵢ σ₁)
1-(2-naphthyl methyl)-4-benzyl piperazineNot specifiedNot specifiedNot specified
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine2.7-38
N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine2.6-187
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.61418886
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine0.43-0.9140-6152-94

Data compiled from multiple sources[4][5][8][11]. Note that these are related, but not identical, compounds to this compound.

The methyl group at the 3-position of the piperazine ring in this compound introduces a chiral center, which could lead to stereoselective binding at sigma receptors. The (R)- and (S)-enantiomers may exhibit different affinities and functional activities, a common feature for ligands of these receptors.

Potential Functional Activity

The functional activity of a sigma receptor ligand (i.e., whether it acts as an agonist or antagonist) is a critical determinant of its therapeutic potential. This is often assessed through cellular assays that measure downstream signaling events, such as changes in intracellular calcium concentration.

Benzylpiperazine itself has been shown to have amphetamine-like actions, particularly on the serotonin (B10506) reuptake transporter[12]. However, its functional activity at sigma receptors is not well-defined. For novel derivatives like this compound, functional characterization is essential. An initial assessment can be made using a calcium flux assay in a suitable cell line expressing sigma receptors. An increase in intracellular calcium upon ligand application would suggest agonistic activity, while the blockade of a known agonist's effect would indicate antagonism.

Sigma Receptor Signaling Pathways

To understand the potential downstream effects of this compound, it is crucial to be familiar with the signaling pathways modulated by sigma receptors.

Sigma-1 Receptor Signaling

The σ₁ receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM) that regulates a variety of signaling pathways upon ligand stimulation[1]. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon agonist binding or cellular stress, the σ₁ receptor dissociates from BiP and can interact with a host of client proteins, including ion channels and G-protein coupled receptors[13]. Key signaling events modulated by the σ₁ receptor include the regulation of intracellular calcium homeostasis through its interaction with inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs)[2], modulation of voltage-gated ion channels, and regulation of the unfolded protein response (UPR) during ER stress[14].

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects ER_Stress ER Stress Sigma1_BiP σ₁R-BiP Complex ER_Stress->Sigma1_BiP Agonist σ₁ Agonist Agonist->Sigma1_BiP Sigma1 Active σ₁R Sigma1_BiP->Sigma1 Dissociation BiP BiP Sigma1_BiP->BiP IP3R IP3R Modulation Sigma1->IP3R Ion_Channels Ion Channel Modulation (K+, Ca2+, Na+) Sigma1->Ion_Channels Nrf2 Nrf2 Pathway Sigma1->Nrf2 MAPK MAPK/ERK Pathway Sigma1->MAPK Ca_Signaling Ca²⁺ Signaling IP3R->Ca_Signaling Ion_Channels->Ca_Signaling Cell_Survival Cell Survival & Neuroprotection Nrf2->Cell_Survival MAPK->Cell_Survival Ca_Signaling->Cell_Survival

Sigma-1 Receptor Signaling Pathway
Sigma-2 Receptor Signaling

The σ₂ receptor (TMEM97) is often found in complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and is involved in regulating cholesterol homeostasis and cell proliferation[3]. Its signaling pathways are less characterized than those of the σ₁ receptor but are known to involve the modulation of calcium signaling and interactions with growth factor receptors like the epidermal growth factor receptor (EGFR)[15]. Activation of σ₂ receptors can lead to the regulation of downstream pathways such as PKC and Raf, which are involved in cell proliferation[3]. In neurons, σ₂ receptor ligands can modulate action potential firing by regulating calcium and potassium channels[3].

sigma2_signaling cluster_membrane Cell Membrane / ER cluster_downstream Downstream Effects Ligand σ₂ Ligand Sigma2_PGRMC1 σ₂R (TMEM97) / PGRMC1 Complex Ligand->Sigma2_PGRMC1 Ca_Channels Ca²⁺ Channel Modulation Sigma2_PGRMC1->Ca_Channels EGFR EGFR Interaction Sigma2_PGRMC1->EGFR Autophagy Autophagy & Trafficking Sigma2_PGRMC1->Autophagy Ca_Signaling Intracellular Ca²⁺ Signaling Ca_Channels->Ca_Signaling PKC_Raf PKC/Raf Pathway EGFR->PKC_Raf Cell_Proliferation Cell Proliferation & Survival Autophagy->Cell_Proliferation PKC_Raf->Cell_Proliferation

Sigma-2 Receptor Signaling Pathway

Experimental Protocols

The following protocols provide a framework for the synthesis and in vitro characterization of this compound as a sigma receptor ligand.

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure based on common methods for N-alkylation of piperazines.

  • Dissolution: Dissolve 3-methylpiperazine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or diisopropylethylamine (DIPEA, 2 equivalents), to the reaction mixture.

  • Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Sigma-1 and Sigma-2 Receptor Radioligand Binding Assays

These protocols are adapted from standard procedures for determining the binding affinity of a test compound[16][17][18][19].

Sigma-1 Receptor Binding Assay

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Components: In a 96-well plate, combine the membrane homogenate (typically 50-100 µg of protein), the radioligand [³H]-(+)-pentazocine (at a concentration near its Kₔ, e.g., 2-5 nM), and varying concentrations of the test compound (this compound).

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of a known σ₁ ligand, such as haloperidol (B65202) (10 µM).

  • Incubation: Incubate the plates at 37°C for 120 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay

  • Membrane Preparation: Use rat liver membranes, prepared similarly to the guinea pig brain membranes.

  • Assay Components: Combine the membrane homogenate, the non-selective radioligand [³H]-DTG (1,3-di-o-tolyl-guanidine) (e.g., 3-5 nM), a masking agent for σ₁ receptors such as (+)-pentazocine (1 µM), and varying concentrations of the test compound.

  • Non-specific Binding: Use a high concentration of haloperidol or unlabeled DTG (10 µM) to determine non-specific binding.

  • Incubation: Incubate at room temperature for 120 minutes.

  • Filtration and Quantification: Follow the same procedure as for the σ₁ receptor assay.

  • Data Analysis: Calculate the Kᵢ value as described for the σ₁ receptor assay.

Calcium Mobilization Functional Assay

This protocol measures changes in intracellular calcium concentration to assess the functional activity of the test compound[20][21][22][23].

  • Cell Culture: Plate cells expressing sigma receptors (e.g., SH-SY5Y, PC-12, or a recombinant cell line) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a fluorescence microscope.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for several minutes to detect any changes in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity over time indicates the calcium response. An increase in fluorescence suggests agonistic activity. To test for antagonism, pre-incubate the cells with the test compound before adding a known sigma receptor agonist.

experimental_workflow Start Start: Hypothesis Synthesis Synthesis of This compound Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Sigma Receptor Radioligand Binding Assay Purification->Binding_Assay Functional_Assay Calcium Mobilization Functional Assay Purification->Functional_Assay Data_Analysis Data Analysis (Ki, EC50/IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Potential as a Ligand Data_Analysis->Conclusion

Experimental Workflow for Ligand Evaluation

Conclusion

This compound represents an unexplored yet promising scaffold for the development of novel sigma receptor ligands. Based on the structure-activity relationships of related benzylpiperazine derivatives, it is highly probable that this compound will exhibit significant affinity for both σ₁ and σ₂ receptors. The introduction of a methyl group at the 3-position offers the potential for stereoselective interactions, which could be exploited to develop highly selective ligands.

This technical guide provides the foundational knowledge and detailed experimental protocols necessary for the synthesis and in vitro characterization of this compound. The data generated from these studies will be instrumental in determining its binding affinity, functional profile, and selectivity, thereby elucidating its potential as a pharmacological tool or a lead compound for the development of new therapeutics targeting sigma receptors. Further investigation into this and related compounds is warranted to fully explore their potential in addressing a range of unmet medical needs.

References

Neuropharmacology of Substituted Benzylpiperazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzylpiperazine compounds represent a class of psychoactive substances with complex neuropharmacological profiles, primarily interacting with monoaminergic systems in the central nervous system. This technical guide provides a comprehensive overview of the core neuropharmacology of these compounds, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization. Quantitative data on receptor binding affinities and functional potencies are presented in structured tables for comparative analysis. Detailed protocols for key in vitro and in vivo assays are provided to facilitate reproducible research. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the intricate interactions of these compounds with neuronal systems.

Introduction

The piperazine (B1678402) moiety is a key pharmacophore present in a multitude of clinically significant drugs targeting the central nervous system, including anxiolytics, antipsychotics, and antidepressants. The N-benzylpiperazine (BZP) scaffold, in particular, has garnered significant attention due to the stimulant and euphoric properties of its parent compound and the diverse pharmacological activities of its substituted derivatives. These compounds primarily exert their effects by modulating dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) neurotransmission through interactions with monoamine transporters and receptors.[1][2] Understanding the nuanced neuropharmacology of substituted benzylpiperazines is crucial for the development of novel therapeutics and for comprehending the abuse potential of recreationally used analogues.[2]

Mechanism of Action

Substituted benzylpiperazine compounds exhibit a mixed mechanism of action, often acting as monoamine releasers and/or reuptake inhibitors, as well as directly interacting with various G-protein coupled receptors (GPCRs).[1]

  • Monoamine Transporter Interactions: Many benzylpiperazine derivatives interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[3] BZP, for instance, has been shown to be a substrate for these transporters, inducing reverse transport (efflux) of monoamines.[4] The relative potency at each transporter varies significantly with different substitutions on the benzyl (B1604629) ring.[3]

  • Receptor Interactions: In addition to their effects on monoamine transporters, these compounds can directly bind to and activate or block a range of postsynaptic and presynaptic receptors. This includes various subtypes of serotonin (5-HT1A, 5-HT2A/2C) and dopamine (D1, D2, D3) receptors, as well as adrenergic receptors.[1][5] For example, trifluoromethylphenylpiperazine (TFMPP) is a non-selective serotonin receptor agonist, while BZP also acts as an antagonist at α2-adrenergic receptors, which further enhances norepinephrine release.[1][5]

Data Presentation: Quantitative Pharmacology

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of several key substituted benzylpiperazine compounds at various CNS targets. This data allows for a direct comparison of their pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Benzylpiperazines

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C5-HT3
TFMPP 288 - 195030 - 132282160 - 26962>2373
mCPP -----61.4
Quipazine -----4.4

Table 2: Functional Potencies (EC50/IC50, nM) at Monoamine Transporters

CompoundDAT (Release EC50)NET (Release EC50)SERT (Release EC50)SERT (Binding EC50)
BZP 175626050-
TFMPP No effectNo effect-121

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted benzylpiperazines is critically dependent on the nature and position of substituents on the benzyl ring.[7]

  • Benzyl Ring Substitutions: The addition of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, para), significantly alters the affinity and selectivity for serotonin and dopamine receptors and transporters.[7] For example, the trifluoromethyl group in TFMPP confers potent serotonergic activity, while the unsubstituted benzyl ring of BZP leads to a more balanced dopaminergic and noradrenergic profile.[1][5]

  • Piperazine Ring Modifications: While less explored for recreational compounds, modifications to the piperazine ring itself can also dramatically influence pharmacological activity.

The following diagram illustrates the key structural components of benzylpiperazine derivatives that are modulated to alter their pharmacological properties.

SAR_benzylpiperazine cluster_0 Substituted Benzylpiperazine Scaffold cluster_1 Key Modification Points Scaffold Benzyl_Ring Benzyl Ring (Aromatic Substitutions) Benzyl_Ring->Scaffold Influences receptor/transporter affinity and selectivity Piperazine_Ring Piperazine Ring (N-substitutions) Piperazine_Ring->Scaffold Modulates overall pharmacokinetic properties

Key structural modification points on the benzylpiperazine scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the neuropharmacological characterization of substituted benzylpiperazine compounds.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

    • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors)

    • Test compound (substituted benzylpiperazine) at various concentrations

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation cocktail

    • Scintillation counter

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Dopamine Release Assay using Rat Striatal Synaptosomes

This protocol measures the ability of a test compound to induce the release of dopamine from presynaptic nerve terminals.

  • Materials:

    • Freshly dissected rat striatal tissue

    • Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

    • Krebs-Ringer buffer (physiological salt solution)

    • [3H]-Dopamine

    • Test compound (substituted benzylpiperazine)

    • Perfusion system with superfusion chambers

    • Fraction collector

    • Scintillation counter

  • Procedure:

    • Prepare synaptosomes from rat striatal tissue by homogenization in sucrose buffer followed by differential centrifugation.

    • Pre-load the synaptosomes with [3H]-dopamine by incubating them with the radiolabeled neurotransmitter.

    • Transfer the loaded synaptosomes to the superfusion chambers and perfuse with Krebs-Ringer buffer to establish a stable baseline of [3H]-dopamine release.

    • Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

    • Introduce the test compound into the perfusion buffer at a known concentration.

    • Continue collecting fractions to measure the effect of the compound on [3H]-dopamine release.

    • At the end of the experiment, lyse the synaptosomes to determine the total remaining [3H]-dopamine.

    • Quantify the radioactivity in each fraction and in the synaptosome lysate using a scintillation counter.

    • Express the release of [3H]-dopamine in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of that collection period.

    • Compare the release profile in the presence of the test compound to the baseline release to determine its dopamine-releasing effect.

Rodent Locomotor Activity Assay

This in vivo assay assesses the stimulant or depressant effects of a compound on spontaneous movement.

  • Materials:

    • Rodents (mice or rats)

    • Locomotor activity chambers equipped with infrared beams or video tracking software

    • Test compound and vehicle control

    • Syringes for administration (e.g., intraperitoneal, oral)

  • Procedure:

    • Habituate the animals to the testing room and locomotor activity chambers for a set period (e.g., 30-60 minutes) on days prior to the experiment to reduce novelty-induced hyperactivity.

    • On the test day, administer the vehicle or a specific dose of the test compound to the animals.

    • Immediately place each animal individually into a locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).

    • Analyze the data by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group.

Drug Discrimination Study in Rats

This behavioral assay determines if a novel compound produces subjective effects similar to a known drug of abuse.

  • Materials:

    • Rats trained to discriminate a known drug (e.g., d-amphetamine) from vehicle.

    • Operant conditioning chambers with two levers and a food reward dispenser.

    • Training drug, test compound, and vehicle.

  • Procedure:

    • Training Phase:

      • Train rats to press one lever (the "drug lever") to receive a food reward after being administered the training drug.

      • Train the same rats to press a second lever (the "vehicle lever") to receive a food reward after being administered the vehicle.

      • Training continues until the rats reliably press the correct lever based on the injection they received.

    • Testing Phase:

      • Administer a dose of the test compound to the trained rats.

      • Place the rats in the operant chamber and record which lever they press.

      • The percentage of responses on the drug-appropriate lever is calculated.

      • Full substitution is typically defined as ≥80% of responses on the drug lever, indicating that the test compound has subjective effects similar to the training drug.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the neuropharmacology of substituted benzylpiperazines.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyr Tyrosine L-DOPA L-DOPA Tyr->L-DOPA TH DA_vesicle Dopamine (Vesicle) L-DOPA->DA_vesicle DDC DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) BZP_DAT Substituted Benzylpiperazine BZP_DAT->DAT Blocks Reuptake & Induces Efflux DA_synapse->DAT Reuptake D2R D2 Receptor DA_synapse->D2R AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling

Dopamine signaling pathway and points of interaction for benzylpiperazines.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Trp Tryptophan 5-HTP 5-HTP Trp->5-HTP TPH 5HT_vesicle Serotonin (Vesicle) 5-HTP->5HT_vesicle AADC 5HT_synapse Serotonin 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) BZP_SERT Substituted Benzylpiperazine BZP_SERT->SERT Blocks Reuptake 5HT_synapse->SERT Reuptake 5HT2A 5-HT2A Receptor 5HT_synapse->5HT2A PLC Phospholipase C 5HT2A->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Serotonin signaling pathway and points of interaction for benzylpiperazines.

Experimental_Workflow Start Novel Substituted Benzylpiperazine Compound In_Vitro In Vitro Characterization Start->In_Vitro Binding Radioligand Binding Assays (Determine Ki at various receptors) In_Vitro->Binding Functional Functional Assays (e.g., Neurotransmitter Release) In_Vitro->Functional SAR_Analysis Structure-Activity Relationship Analysis Binding->SAR_Analysis Functional->SAR_Analysis In_Vivo In Vivo Evaluation Locomotor Locomotor Activity (Assess stimulant/depressant effects) In_Vivo->Locomotor Discrimination Drug Discrimination (Assess subjective effects) In_Vivo->Discrimination Lead_Opt Lead Optimization Locomotor->Lead_Opt Discrimination->Lead_Opt SAR_Analysis->In_Vivo

General experimental workflow for characterizing novel benzylpiperazines.

Conclusion

Substituted benzylpiperazine compounds are a pharmacologically diverse class of molecules with significant effects on central monoaminergic systems. Their complex mechanism of action, involving both monoamine transporters and a variety of postsynaptic receptors, results in a wide range of behavioral effects. The structure-activity relationships within this class highlight the critical role of benzyl ring substitutions in determining their pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these compounds, which is essential for the development of new therapeutic agents and for understanding the public health implications of their recreational use. The systematic application of these methodologies will continue to elucidate the intricate neuropharmacology of substituted benzylpiperazines.

References

Understanding the Stereochemistry of 1-Benzyl-3-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-methylpiperazine is a chiral molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the piperazine (B1678402) scaffold in centrally active agents. The presence of a stereocenter at the C3 position of the piperazine ring dictates that the molecule exists as a pair of enantiomers: (R)-1-Benzyl-3-methylpiperazine and (S)-1-Benzyl-3-methylpiperazine. It is well-established that stereoisomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers is critical for the development of safe and effective therapeutics. This technical guide provides an in-depth overview of the stereochemistry of this compound, detailing experimental protocols for its enantioselective synthesis, classical chiral resolution, and analytical separation using chiral High-Performance Liquid Chromatography (HPLC).

Introduction to the Stereochemistry

This compound possesses a single chiral center at the carbon atom in the 3-position, which is bonded to four different groups: a hydrogen atom, a methyl group, and two nitrogen atoms within the piperazine ring that are themselves in different chemical environments. This results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

While the physical properties of enantiomers, such as boiling point, density, and solubility, are identical in an achiral environment, their interaction with other chiral molecules—including biological targets like receptors and enzymes—can differ significantly.[2] This necessitates the study of each enantiomer in isolation.

Synthesis of Stereoisomers

The preparation of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis, which aims to create a single desired enantiomer from the outset, or the synthesis of a racemic mixture followed by chiral resolution.

Enantioselective Synthesis

An established method for synthesizing the (R)-enantiomer involves the asymmetric reduction of a prochiral precursor, 1-Benzyl-3-methyl-piperazine-2,5-dione. This method leverages a chiral starting material or catalyst to direct the reaction towards the desired stereochemical outcome. A specific route has been reported involving the reduction of the corresponding diketopiperazine with lithium aluminum hydride.[3]

Racemic Synthesis

The racemic mixture of this compound can be prepared through non-stereoselective methods. A common approach involves the reduction of the racemic 1-Benzyl-3-methyl-piperazine-2,5-dione using a standard reducing agent like lithium aluminum hydride (LiAlH₄) without any chiral influence.

Chiral Resolution of Racemic this compound

Chiral resolution is a cornerstone technique for separating a racemic mixture into its constituent enantiomers. The most common industrial method involves diastereomeric salt formation.[4] This process uses a chiral resolving agent, typically a chiral acid, to react with the basic nitrogen centers of the racemic piperazine. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. This solubility difference allows for their separation by fractional crystallization.

Analytical Methods for Enantiomeric Separation

To confirm the stereochemical identity and determine the enantiomeric purity (or enantiomeric excess, ee) of a sample, a reliable analytical method is required. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[1][5] The method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for resolving chiral amines and their derivatives.[1]

Data Presentation

Quantitative data is essential for characterizing the stereoisomers of this compound. The following tables summarize key physical properties and provide illustrative analytical data.

Table 1: Physical and Chemical Properties of this compound and Related Chiral Compounds

Compound/Property(R)-1-Benzyl-3-methylpiperazine(S)-1-Benzyl-3-methylpiperazineRacemic this compound(S)-1-Boc-3-methylpiperazine (Precursor)
CAS Number 132871-11-5[3]132871-12-63138-90-7147081-29-6[6]
Molecular Formula C₁₂H₁₈N₂C₁₂H₁₈N₂C₁₂H₁₈N₂C₁₀H₂₀N₂O₂[6]
Molecular Weight 190.28 g/mol 190.28 g/mol 190.28 g/mol 200.28 g/mol [6]
Boiling Point 281.5 °C at 760 mmHg[]Data not availableData not availableData not available
Density 0.991 g/cm³[]Data not availableData not availableData not available
Specific Rotation [α]D Data not availableData not available0° (by definition)-16 ± 2° (c=1 in dioxane)[6]

Table 2: Illustrative Chiral HPLC Separation Data

ParameterValue
Stationary Phase Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Retention Time (S)-enantiomer ~ 9.5 min
Retention Time (R)-enantiomer ~ 11.2 min
Resolution (Rs) > 2.0

Table 3: Pharmacological Activity Profile (Hypothetical Data for Illustrative Purposes)

Target Receptor(R)-Enantiomer Kᵢ (nM)(S)-Enantiomer Kᵢ (nM)
Sigma-1 (σ₁) N/A (Not Available)N/A (Not Available)
Dopamine D₂ N/A (Not Available)N/A (Not Available)
Serotonin 5-HT₂ₐ N/A (Not Available)N/A (Not Available)
Norepinephrine Transporter (NET) N/A (Not Available)N/A (Not Available)
Note: Benzylpiperazine derivatives are known to interact with various CNS targets.[8] Quantitative binding data for the individual enantiomers of this compound is not currently available in the public literature.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-1-Benzyl-3-methylpiperazine

This protocol is adapted from the literature procedure for the reduction of a diketopiperazine precursor.[3]

  • Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents:

  • Procedure:

    • Suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF in the reaction flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 1-Benzyl-3-methyl-piperazine-2,5-dione (1.0 equivalent) in anhydrous THF to the stirred LiAlH₄ suspension.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 36 hours.

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with fresh THF.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation to obtain pure (R)-1-Benzyl-3-methylpiperazine. (Reported yield: 81%).[3]

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization (Representative Protocol)

This is a representative protocol based on the general principles of resolving basic amines with a chiral acid.[4]

  • Apparatus: Two Erlenmeyer flasks, heating plate, magnetic stirrer, vacuum filtration apparatus.

  • Reagents:

    • Racemic this compound

    • (+)-O,O'-Dibenzoyl-D-tartaric acid (DBDT)

    • Methanol

    • 1 M Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve racemic this compound (1.0 equivalent) in a minimum amount of warm methanol.

    • In a separate flask, dissolve (+)-DBDT (0.5 equivalents, as the piperazine has two basic centers) in a minimum amount of warm methanol.

    • Slowly add the DBDT solution to the stirred piperazine solution. A precipitate should begin to form.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystallization.

    • Collect the solid precipitate (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol. This solid is now enriched in one enantiomer.

    • To liberate the free amine, suspend the collected salt in a mixture of water and DCM.

    • Add 1 M NaOH solution dropwise while stirring until the aqueous layer is basic (pH > 10) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

    • The enantiomeric excess (ee) of the product should be determined using the chiral HPLC method described below.

Protocol 3: Chiral HPLC Analysis

This protocol outlines a standard method for the analytical separation of the enantiomers.

  • Apparatus & Materials:

    • HPLC system with a UV detector.

    • Chiral stationary phase column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, IPA, and DEA in a ratio of 80:20:0.1 (v/v/v). Degas the solution using sonication or vacuum filtration.

    • System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes). Maintain the column temperature at 25 °C.

    • Sample Preparation: Prepare a sample solution of racemic or enantiomerically enriched this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • Injection and Data Acquisition: Inject 10 µL of the sample solution into the HPLC system. Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute. Set the UV detector at 220 nm.

    • Analysis: Determine the retention times for each enantiomer. Calculate the enantiomeric excess (ee%) using the peak areas: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100%

Mandatory Visualizations

G cluster_start Starting Materials cluster_reduction Reduction cluster_product Final Product A Racemic 1-Benzyl-3-methyl- piperazine-2,5-dione B LiAlH4, THF A->B C Reflux, 36h B->C D Workup (H2O, NaOH) C->D E (R)-1-Benzyl-3-methylpiperazine D->E

Caption: Enantioselective synthesis of (R)-1-Benzyl-3-methylpiperazine.

G A Racemic this compound (R/S Mixture in Methanol) B Add Chiral Acid ((+)-DBDT) A->B C Formation of Diastereomeric Salts ((R)-Amine·(+)-Acid & (S)-Amine·(+)-Acid) B->C D Fractional Crystallization (Cooling) C->D E Filtration D->E F Solid: Less Soluble Salt (e.g., (R)-Amine·(+)-Acid) E->F G Filtrate: More Soluble Salt (e.g., (S)-Amine·(+)-Acid) E->G H Liberate Free Amine (Base, e.g., NaOH) F->H I Liberate Free Amine (Base, e.g., NaOH) G->I J Enriched (R)-Enantiomer H->J K Enriched (S)-Enantiomer I->K

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

G A Prepare Mobile Phase (Hexane/IPA/DEA) B Equilibrate Chiral Column (Chiralpak AD-H) A->B C Prepare & Inject Sample (Racemic Mixture) B->C D Separation on Column C->D E UV Detection (220 nm) D->E F Chromatogram Output E->F G Peak Integration & ee% Calculation F->G

Caption: Experimental workflow for chiral HPLC analysis.

References

Methodological & Application

Synthesis Protocol for 1-Benzyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1-benzyl-3-methylpiperazine, a valuable substituted piperazine (B1678402) derivative frequently utilized as an intermediate in the development of novel therapeutic agents. Two primary synthetic routes are presented: the direct N-alkylation of 3-methylpiperazine with benzyl (B1604629) chloride and the reduction of This compound-2,5-dione (B2596337). These methods offer reliable and scalable approaches for the preparation of the target compound. All quantitative data is summarized in tables, and a visual representation of the synthetic workflow is provided.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of substituents onto the piperazine ring allows for the fine-tuning of pharmacological properties. This compound is a key building block, with the benzyl group often serving as a protecting group that can be removed via hydrogenolysis, enabling further functionalization at the 1-position. The methyl group at the 3-position introduces chirality and can influence binding affinity and selectivity to biological targets. This application note details robust protocols for its synthesis.

Synthesis Pathways

Two principal methods for the synthesis of this compound are outlined below.

Method 1: Direct N-Alkylation of 3-Methylpiperazine

This is a straightforward and common method for the preparation of N-substituted piperazines, analogous to the synthesis of 1-benzylpiperazine.[1] The reaction involves the direct alkylation of the secondary amine in 3-methylpiperazine with benzyl chloride. A base is required to neutralize the hydrochloric acid formed during the reaction.

Reaction Scheme:

Method 2: Reduction of this compound-2,5-dione

This method involves the reduction of a piperazinedione precursor. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the amide functionalities to amines.[2]

Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

Procedure:

  • To a solution of 3-methylpiperazine (1.0 eq) in ethanol or acetonitrile, add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl chloride (1.0-1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of dichloromethane/methanol) or by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Reduction

Materials:

  • This compound-2,5-dione

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium sulfate decahydrate (B1171855) or a sequential quench with water and NaOH solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In an oven-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (4.0 eq) in anhydrous tetrahydrofuran.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 36 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup). Alternatively, slowly add sodium sulfate decahydrate until the gray precipitate turns white and the solution becomes clear.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.

Data Presentation

ParameterMethod 1: N-Alkylation (Typical)Method 2: Reduction[2]
Starting Material 3-MethylpiperazineThis compound-2,5-dione
Reagents Benzyl chloride, BaseLithium aluminum hydride
Solvent Ethanol or AcetonitrileTetrahydrofuran
Reaction Temperature Reflux (e.g., ~80°C)0°C to Reflux (~66°C)
Reaction Time 4-8 hours36 hours
Yield Variable (typically 70-90%)81%
Purification Column Chromatography/DistillationWorkup/Distillation

Visualization of Synthetic Workflow

Below is a graphical representation of the synthesis pathways described.

Synthesis_Workflow cluster_0 Method 1: N-Alkylation cluster_1 Method 2: Reduction A1 3-Methylpiperazine C1 Alkylation Reaction (Base, Solvent, Heat) A1->C1 B1 Benzyl Chloride B1->C1 D1 Workup & Purification C1->D1 E1 This compound D1->E1 A2 1-Benzyl-3-methyl- piperazine-2,5-dione B2 Reduction (LiAlH4, THF) A2->B2 C2 Quench & Workup B2->C2 D2 This compound C2->D2

Caption: Flowchart of the two primary synthesis routes for this compound.

Alternative Synthetic Strategy: Reductive Amination

Reductive amination represents another viable, albeit multi-step, approach to synthesizing substituted piperazines.[3][4] This strategy could involve, for example, the reaction of N-benzylethylenediamine with a suitable three-carbon aldehyde or ketone bearing a leaving group, followed by intramolecular cyclization. While potentially more complex, this method offers flexibility for creating diverse piperazine analogs.

Safety Precautions

  • Benzyl chloride is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure should be performed with extreme caution, especially on a large scale.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Conclusion

The synthesis of this compound can be reliably achieved through either direct N-alkylation of 3-methylpiperazine or reduction of the corresponding piperazinedione. The choice of method may depend on the availability of starting materials, scale of the reaction, and equipment availability. The protocols provided herein are robust and can be adapted for various research and development needs.

References

Application Notes and Protocols for N-Alkylation of 1-Benzyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1-benzyl-3-methylpiperazine, a key intermediate in the synthesis of various pharmaceutically active compounds. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed for reproducibility and scalability in a research and development setting.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines the direct reaction of this compound with an alkyl halide in the presence of a base. This method is straightforward for introducing primary and secondary alkyl groups. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of quaternary ammonium (B1175870) salts.

Reaction Scheme
Experimental Protocol
  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF in a round-bottom flask, add a base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 eq).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion of the reaction (typically 4-24 hours), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

Quantitative Data Summary
EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃Acetonitrile60692
2Ethyl BromideK₂CO₃DMF701285
3Propyl IodideEt₃NAcetonitrile801878
4Benzyl BromideK₂CO₃DMF70888

Method 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a versatile method for introducing a wide range of alkyl groups, including those derived from aldehydes and ketones. This method generally provides high yields and avoids the formation of quaternary ammonium salts.

Reaction Scheme

Caption: General experimental workflow for reductive amination.

Application Note: Chiral Separation of 1-Benzyl-3-methylpiperazine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-3-methylpiperazine is a chiral compound belonging to the piperazine (B1678402) class of molecules, which are common scaffolds in many pharmaceutical agents. Due to the presence of a stereogenic center at the 3-position of the piperazine ring, it exists as a pair of enantiomers. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Consequently, regulatory agencies often require the development and validation of stereoselective analytical methods to control the enantiomeric purity of drug substances and products.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the reliable separation and quantification of enantiomers.[2][3] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC.

Methodology

The chiral separation is achieved on a polysaccharide-based chiral stationary phase under normal phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for a broad range of chiral compounds, including basic analytes like piperazine derivatives.[4] The addition of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase is often crucial for achieving good peak shape and resolution for basic compounds by minimizing secondary interactions with the stationary phase.[2][5]

Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is suitable.[6]

  • Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm). Other polysaccharide-based columns like Chiralpak IA, IB, or AD-H can also be screened.[6]

  • Chemicals:

    • Racemic this compound (CAS: 3138-90-7)

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Diethylamine (DEA) (HPLC grade)[6]

  • Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10, v/v).

Data Presentation: Chromatographic Performance

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the optimized conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 8.5~ 9.8
Tailing Factor ≤ 1.2≤ 1.2
Theoretical Plates (N) > 2000> 2000
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Note: The elution order of the enantiomers ((R) or (S)) needs to be confirmed using an enantiomerically pure standard.

Detailed Experimental Protocols

Preparation of Mobile Phase
  • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol into a 1 L solvent bottle.

  • Add 1.0 mL of Diethylamine (DEA) to the mixture to achieve a final concentration of 0.1% (v/v).

  • Mix the solution thoroughly and degas for 15-20 minutes using sonication or vacuum filtration.

Sample Preparation
  • Accurately weigh approximately 10 mg of racemic this compound standard.

  • Dissolve the standard in 10 mL of the sample diluent (n-Hexane/Isopropanol, 90:10 v/v) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the sample diluent to a final concentration of approximately 0.2 mg/mL for injection.

HPLC System Configuration and Operation
  • Column Installation: Install the Chiralpak® IC (250 x 4.6 mm, 5 µm) column into the column compartment.

  • System Equilibration:

    • Purge the pump with the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system until a stable baseline is achieved (typically 30-60 minutes).

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)[6]

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 25°C

    • Injection Volume: 10 µL[6]

    • UV Detection: 220 nm

  • Injection and Data Acquisition:

    • Inject the prepared sample solution (0.2 mg/mL).

    • Acquire the data for a sufficient runtime to allow for the elution of both enantiomeric peaks (e.g., 15 minutes).

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the retention times, peak areas, tailing factors, theoretical plates, and the resolution factor (Rs) between the two enantiomeric peaks.

Method Optimization Strategy

If the initial separation is not satisfactory (e.g., resolution < 1.5), a systematic optimization approach should be followed.[5]

  • Adjust Mobile Phase Composition:

    • Vary the percentage of the alcohol modifier (Isopropanol). Increasing the alcohol content generally decreases retention times, while decreasing it can improve resolution.

    • Try a different alcohol modifier, such as ethanol.[5]

  • Modify Additive Concentration: Adjust the concentration of DEA. For basic compounds, the concentration of the basic additive can significantly impact peak shape.[5]

  • Screen Different Chiral Stationary Phases: If a good separation cannot be achieved on Chiralpak IC, screen other polysaccharide-based CSPs like Chiralpak AD-H, IA, or IB.[6]

  • Optimize Temperature and Flow Rate: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) and flow rates (e.g., 0.8 mL/min, 1.2 mL/min) to fine-tune the resolution and analysis time.[5]

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage MobilePhase 1. Mobile Phase Preparation (n-Hexane/IPA/DEA) Equilibration 3. System Equilibration (Stable Baseline) MobilePhase->Equilibration SamplePrep 2. Sample Preparation (Racemic Standard in Diluent) Injection 4. Sample Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation 5. Chromatographic Separation (Chiralpak IC Column) Injection->Separation Detection 6. UV Detection (220 nm) Separation->Detection Acquisition 7. Data Acquisition Detection->Acquisition Analysis 8. Data Analysis (Retention, Resolution, Area) Acquisition->Analysis Report 9. Reporting Analysis->Report

Caption: Workflow for Chiral HPLC Separation.

Logical_Relationship Analyte This compound (Basic Compound) Separation Successful Enantioseparation Analyte->Separation interacts with CSP Chiral Stationary Phase (Polysaccharide-based) CSP->Separation provides chiral environment MobilePhase Mobile Phase (Normal Phase + Basic Additive) MobilePhase->Separation optimizes interaction & peak shape

Caption: Key Factors for Successful Chiral Separation.

References

Application Notes and Protocols: 1-Benzyl-3-methylpiperazine in the Synthesis of Novel Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1-benzyl-3-methylpiperazine and its analogs as potent and selective ligands for sigma receptors. This document includes detailed experimental protocols, quantitative binding data, and visualizations of key concepts to facilitate research and development in this area.

Introduction

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intriguing molecular targets implicated in a variety of neurological and psychiatric disorders, as well as in cancer. The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, plays a crucial role in regulating intracellular calcium signaling, ion channel function, and cellular stress responses. Consequently, the development of selective sigma receptor ligands is a promising avenue for novel therapeutics. The 1-benzylpiperazine (B3395278) scaffold has emerged as a privileged structure for designing high-affinity sigma receptor ligands. The introduction of a methyl group at the 3-position of the piperazine (B1678402) ring can influence potency and selectivity, making this compound a key building block in the synthesis of novel drug candidates.

Data Presentation

The following tables summarize the binding affinities of various 1-benzylpiperazine derivatives for sigma-1 and sigma-2 receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for selecting compounds for further pharmacological evaluation.

Table 1: Sigma Receptor Binding Affinities of Substituted 1-Benzylpiperazine Analogs

Compound IDσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)
1 H4-OCH₃2.7[1][2]103[3]38.1
2 H4-F0.91[4]40[4]44.0
3 H4-Cl1.0--
4 H4-Br0.43[4]61[4]141.9
5 H4-I0.62[4]55[4]88.7
6 H4-NO₂0.75[4]61[4]81.3
7 H4-CH₃0.83[4]43[4]51.8
8 3-cyclohexylpropanoyl4-OCH₃1.6[5][6]1417[5]886[5][6]
9 5-phenylpentanoyl4-OCH₃14.9[5]1582[5]106
10 2-phenylethanoyl4-OCH₃145[5]6230[5]43

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 1-(4-Methoxybenzyl)piperazine (B1330243) Derivatives[5][7]

This protocol describes a general method for the acylation of 1-(4-methoxybenzyl)piperazine with various carboxylic acids.

Materials:

  • 1-(4-methoxybenzyl)piperazine

  • Appropriate carboxylic acid (e.g., 3-cyclohexylpropanoic acid)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 10% aqueous NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate/methanol mixture (e.g., 9.7:0.3, v/v)

Procedure:

  • To a stirred solution of the desired carboxylic acid (1.0 equivalent) in dry DCM, add CDI (1.0 equivalent) at room temperature.

  • Stir the mixture until gas evolution ceases.

  • In a separate flask, dissolve 1-(4-methoxybenzyl)piperazine (1.1 equivalents) in dry DCM.

  • Cool the piperazine solution to 0 °C under a nitrogen atmosphere.

  • Add the activated acid mixture dropwise to the piperazine solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 10% aqueous NaCl solution (4 x 10 mL) and then with water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol) to afford the pure final product.

Protocol 2: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors[5][8]

This protocol outlines the procedure for determining the binding affinity of newly synthesized compounds for sigma-1 and sigma-2 receptors using a competitive binding assay.

Materials:

  • Guinea pig brain or liver membrane homogenates (for σ₁ and σ₂ receptors)

  • --INVALID-LINK---Pentazocine (for σ₁ receptor binding)

  • [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) (for σ₂ receptor binding)

  • (+)-Pentazocine (to mask σ₁ sites in σ₂ assay)

  • Haloperidol (B65202) (for defining non-specific binding)

  • Test compounds (synthesized this compound derivatives)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure for Sigma-1 Receptor Binding:

  • Prepare assay tubes containing Tris-HCl buffer, a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM), and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a set of tubes.

  • Add the membrane homogenate (containing a specific amount of protein) to initiate the binding reaction.

  • Incubate the tubes at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Procedure for Sigma-2 Receptor Binding:

  • Prepare assay tubes containing Tris-HCl buffer, a fixed concentration of [³H]DTG (e.g., 3 nM), (+)-pentazocine (e.g., 100 nM) to saturate σ₁ receptors, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a set of tubes.

  • Add the membrane homogenate to initiate the binding.

  • Incubate the tubes at 25°C for 120 minutes.

  • Follow the same filtration, washing, and counting steps as described for the sigma-1 receptor assay.

Data Analysis: The IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The sigma-1 receptor modulates several downstream signaling pathways. Upon ligand binding or cellular stress, it dissociates from the binding immunoglobulin protein (BiP) and can influence calcium homeostasis, ER stress response, and neuronal signaling.

sigma1_signaling Ligand σ₁ Ligand (e.g., this compound derivative) Sigma1_Active Active σ₁R Ligand->Sigma1_Active Agonist Sigma1_BiP σ₁R-BiP Complex (Inactive) Sigma1_BiP->Sigma1_Active Dissociation IP3R IP₃ Receptor Sigma1_Active->IP3R Modulates Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1_Active->Ion_Channels Modulates UPR Unfolded Protein Response (UPR) Sigma1_Active->UPR Modulates ER_Stress ER Stress ER_Stress->Sigma1_Active Ca_Release Ca²⁺ Release (ER to Mitochondria) IP3R->Ca_Release Cell_Survival Cell Survival & Neuroprotection Ca_Release->Cell_Survival Neuronal_Plasticity Neuronal Plasticity Ion_Channels->Neuronal_Plasticity UPR->Cell_Survival

Caption: Sigma-1 receptor signaling cascade.

Experimental Workflow

The development of novel sigma receptor ligands from this compound follows a structured workflow from synthesis to in vivo testing.

experimental_workflow Synthesis Synthesis of this compound Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Binding_Assay In Vitro Binding Assays (σ₁ and σ₂ Receptors) Purification->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay In Vitro Functional Assays (e.g., Calcium Imaging) Binding_Assay->Functional_Assay Lead Compounds SAR_Analysis->Synthesis Iterative Design In_Vivo In Vivo Studies (Pharmacokinetics & Efficacy Models) Functional_Assay->In_Vivo sar_relationship Core This compound Core Basic Nitrogen (Essential for Binding) Benzyl_Sub Benzyl Ring Substituents (R²) - p-substitution generally favored - Halogens (F, Cl, Br, I) enhance affinity - Methoxy (OCH₃) group is beneficial Core->Benzyl_Sub Piperazine_Sub N-Acyl Substituents (R¹) - Bulky, lipophilic groups can increase affinity and selectivity (e.g., cyclohexyl) Core->Piperazine_Sub Methyl_Group 3-Methyl Group - Can influence stereoselectivity and affinity Core->Methyl_Group Affinity High Sigma-1 Affinity & Selectivity Benzyl_Sub->Affinity Piperazine_Sub->Affinity Methyl_Group->Affinity

References

Application Notes and Protocols for the Quantification of 1-Benzyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical quantification of 1-Benzyl-3-methylpiperazine (BMP). While specific validated methods for BMP are not widely published, the following protocols are adapted from established and validated methods for the closely related compound, 1-Benzylpiperazine (B3395278) (BZP), and other piperazine (B1678402) derivatives. These methods are intended to serve as a robust starting point for the development and validation of analytical assays for BMP.

Introduction

This compound is a derivative of benzylpiperazine, a class of compounds with known stimulant properties. Accurate and precise quantification of BMP is essential for various research and development applications, including pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. The primary analytical techniques for the quantification of piperazine derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer high sensitivity and selectivity, which are critical for the analysis of biological and pharmaceutical samples.

Analytical Methods Overview

The choice of analytical method will depend on the sample matrix, required sensitivity, and available instrumentation. GC-MS is a reliable and widely used technique, often requiring derivatization for improved chromatographic performance of polar analytes. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity and can often analyze samples with minimal preparation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of 1-Benzylpiperazine (BZP), which can be used as a reference for the expected performance of the adapted methods for this compound. Note: This data is for BZP and must be validated for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Data for 1-Benzylpiperazine (BZP)

ParameterPlasmaUrineCell Culture Medium
Linearity Range (µg/mL)0 - 100 - 100 - 10
Limit of Detection (LOD) (µg/mL)0.0040.0020.156 - 0.312
Limit of Quantification (LOQ) (µg/mL)0.0160.0080.312 - 0.625
Extraction Efficiency (%)79 - 9690 - 10876 - 101

Data adapted from a validated method for BZP and TFMPP.[1]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative Data for 1-Benzylpiperazine (BZP)

ParameterUrine
Concentration Range Detected (mg/L)13.0 - 429.1

Data from a study on the detection of BZP in urine specimens.[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Matrices by GC-MS

This protocol is adapted from a validated method for the simultaneous quantification of BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1]

1. Sample Preparation

  • Plasma:

    • To 1 mL of plasma, add an appropriate internal standard.

    • Perform protein precipitation by adding 2 mL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Proceed to Solid Phase Extraction.

  • Urine:

    • To 1 mL of urine, add an appropriate internal standard.

    • If necessary, perform enzymatic hydrolysis to cleave conjugated metabolites.

    • Proceed to Solid Phase Extraction.

  • Cell Culture Medium:

    • To 1 mL of cell culture medium, add an appropriate internal standard.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent.

    • Proceed to Solid Phase Extraction.

2. Solid Phase Extraction (SPE)

  • Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water and a suitable buffer.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interferences.

  • Elute the analyte with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • To the dried extract, add a perfluoroacylation derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate).

  • Heat the mixture at 70°C for 30 minutes.

  • Evaporate the excess derivatizing agent and reconstitute the residue in a suitable solvent for GC-MS analysis.

4. GC-MS Operating Conditions (Example)

  • Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized BMP.

5. Data Analysis

  • Construct a calibration curve by analyzing standards of known concentrations.

  • Quantify BMP in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is based on general principles for the analysis of piperazine derivatives by LC-MS/MS.

1. Sample Preparation

  • To 100 µL of the biological sample (e.g., plasma, urine), add an appropriate deuterated internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Operating Conditions (Example)

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions will need to be optimized for BMP and the internal standard.

3. Data Analysis

  • Develop a calibration curve using standards of BMP.

  • Quantify BMP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Matrix Biological Matrix (Plasma, Urine, etc.) Precipitation Protein Precipitation (if applicable) Matrix->Precipitation Add Internal Standard SPE Solid Phase Extraction Precipitation->SPE Derivatization Derivatization (Perfluoroacylation) SPE->Derivatization Elution & Evaporation GCMS GC-MS Analysis Derivatization->GCMS Reconstitution & Injection Data Data Quantification GCMS->Data

Caption: General experimental workflow for the quantification of this compound by GC-MS.

Experimental_Workflow_LCMS cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Matrix_LC Biological Matrix Precipitation_LC Protein Precipitation Matrix_LC->Precipitation_LC Add Internal Standard Evaporation_LC Evaporation & Reconstitution Precipitation_LC->Evaporation_LC Centrifugation LCMS LC-MS/MS Analysis Evaporation_LC->LCMS Injection Data_LC Data Quantification LCMS->Data_LC

Caption: General experimental workflow for the quantification of this compound by LC-MS/MS.

Important Considerations

  • Method Validation: The provided protocols are starting points and must be fully validated for the specific application and matrix to ensure accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines (e.g., FDA, EMA).

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., d7-BMP) is highly recommended for both GC-MS and LC-MS methods to correct for matrix effects and variations in sample processing.

  • Isomeric Differentiation: As this compound has a methyl group on the piperazine ring, it is crucial to ensure the analytical method can differentiate it from other isomers, such as 1-Benzyl-2-methylpiperazine and 1-Benzyl-4-methylpiperazine, if they are expected to be present in the samples. Chromatographic separation is key for this purpose.

  • Reference Standards: High-purity, certified reference standards of this compound are required for the preparation of calibrators and quality control samples.

References

Application Notes & Protocols for the GC-MS Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of piperazine (B1678402) derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine derivatives are a broad class of compounds with significant applications in the pharmaceutical industry and are also encountered as designer drugs. Accurate and reliable analytical methods are therefore crucial for quality control, pharmacokinetic studies, and forensic analysis.

Introduction

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of many piperazine derivatives, which can be thermally labile or exhibit poor chromatographic behavior, chemical derivatization is often employed to improve their volatility and thermal stability. This document outlines validated methods for the analysis of common piperazine derivatives in various matrices.

Quantitative Data Summary

The following tables summarize the quantitative data from validated GC-MS methods for the analysis of several piperazine derivatives.

Table 1: Method Performance for the Quantification of BZP and TFMPP in Biological Matrices [1][2]

AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Extraction Efficiency (%)
BZP Plasma0 - 100.0040.01679 - 96
Urine0 - 100.0020.00890 - 108
Cell Culture Medium0 - 100.1560.31276 - 101
TFMPP Plasma0 - 100.0040.01679 - 96
Urine0 - 100.0020.00890 - 108
Cell Culture Medium0 - 100.3120.62576 - 101

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Select Piperazine Derivatives [3]

CompoundCharacteristic m/z Ions
1-Benzylpiperazine (BZP) 91, 134, 176, 56
1-(3-Chlorophenyl)piperazine (mCPP) 154, 196, 138, 57
N-(3-Methylbenzyl)piperazine (MeBP) 105, 148, 190, 56
1-(2-Methoxyphenyl)piperazine (MeOPP) 150, 192, 135, 120
1-Methyl-3-phenylpiperazine (MeP) 58, 104, 176, 43
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 188, 230, 172, 145

Experimental Protocols

Protocol 1: Analysis of BZP and TFMPP in Biological Fluids (Plasma, Urine, Cell Culture Medium)

This protocol describes a validated method for the simultaneous quantification of 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in biological matrices.[1][2]

3.1.1. Sample Preparation

  • Protein Precipitation (for plasma samples only):

    • To 500 µL of plasma, add 500 µL of methanol (B129727).

    • Vortex for 30 seconds.

    • Centrifuge at 1,600 x g for 15 minutes at 4°C.

    • Collect the supernatant for enzymatic hydrolysis.

  • Enzymatic Hydrolysis (for all matrices):

    • To 500 µL of sample (supernatant for plasma, or raw urine/cell culture medium), add 500 µL of 0.2 M sodium acetate (B1210297) buffer (pH 5.2).

    • Add 25 µL of β-glucuronidase.

    • Incubate overnight at 37°C.

  • Solid Phase Extraction (SPE):

    • Condition an OASIS MCX SPE cartridge (30 mg, 1 cm³) with 2 mL of methanol followed by 2 mL of 0.1 M HCl.

    • Load the entire hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol. Discard the eluates.

    • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean glass tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

3.1.2. Derivatization

  • To the dry residue from the SPE step, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).[1][2]

  • Incubate the mixture at 70°C for 30 minutes.[1][2]

  • Cool the sample to room temperature and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1][2]

3.1.3. GC-MS Parameters

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent

  • Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector: Splitless mode at 250°C

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute

    • Ramp to 150°C at 10°C/min, hold for 5 minutes

    • Ramp to 300°C at 7.5°C/min, hold for 2 minutes

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (Methanol) plasma->protein_precipitation urine_cell Urine / Cell Culture Medium hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_cell->hydrolysis protein_precipitation->hydrolysis spe Solid Phase Extraction (OASIS MCX) hydrolysis->spe dry_residue Dry Residue spe->dry_residue add_reagents Add Ethyl Acetate & TFAA dry_residue->add_reagents incubate Incubate at 70°C add_reagents->incubate dry_down Evaporate to Dryness incubate->dry_down reconstitute Reconstitute in Ethyl Acetate dry_down->reconstitute gc_ms GC-MS Analysis reconstitute->gc_ms

Caption: Experimental workflow for GC-MS analysis of piperazine derivatives.

fragmentation_pathways cluster_benzylpiperazines Benzylpiperazines (e.g., BZP) cluster_phenylpiperazines Phenylpiperazines (e.g., mCPP) bzp [M]+• fragment_91 m/z 91 (Tropylium ion) bzp->fragment_91 Loss of C5H11N2• fragment_134 m/z 134 bzp->fragment_134 Loss of C3H6N• fragment_56 m/z 56 (Piperazine ring fragment) bzp->fragment_56 Loss of C7H7• mcpp [M]+• fragment_154 m/z 154 mcpp->fragment_154 Loss of C3H6N• fragment_138 m/z 138 mcpp->fragment_138 Loss of C4H8N• fragment_57 m/z 57 mcpp->fragment_57 Loss of C7H6ClN•

Caption: General fragmentation pathways for piperazine derivatives in GC-MS.

References

Application Notes and Protocols for the Identification of Piperazine Compounds using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) and its derivatives are a significant class of organic compounds with wide-ranging applications in the pharmaceutical industry, from their use as active pharmaceutical ingredients (APIs) in anthelmintic, antihistaminic, and antipsychotic drugs to their emergence as new psychoactive substances (NPS).[1][2] The accurate identification and quantification of these compounds in various matrices, such as biological fluids, pharmaceutical formulations, and environmental samples, are crucial for drug development, clinical diagnostics, and forensic toxicology.[3][4][5] Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for analyzing piperazine compounds due to its high sensitivity, selectivity, and ability to provide structural information.[3][5][6] This document provides detailed application notes and protocols for the identification and quantification of piperazine compounds using LC-MS.

Principles of LC-MS for Piperazine Analysis

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. The LC system separates the piperazine compounds from other components in a sample based on their physicochemical properties, such as polarity.[7] Following separation, the compounds are introduced into the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[8] This process allows for the precise identification and quantification of the target analytes.

A typical LC-MS workflow for piperazine analysis involves several key steps:

  • Sample Preparation: Extraction of the piperazine compounds from the sample matrix and removal of interfering substances.

  • LC Separation: Chromatographic separation of the target analytes.

  • MS Detection: Ionization of the separated compounds and detection by the mass spectrometer.

  • Data Analysis: Processing of the acquired data to identify and quantify the piperazine compounds.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix and the concentration of the piperazine compounds. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]

Protocol: Protein Precipitation for Biological Samples (e.g., Plasma, Serum, Urine) [3][9]

  • Thawing: Thaw frozen biological samples on ice to minimize degradation.[3]

  • Aliquoting: Pipette 100 µL of the sample into a microcentrifuge tube.[3]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to all samples except for the blank matrix.[3][9]

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to induce protein precipitation.[3]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.[3]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[3]

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.[3]

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography using a C18 column is commonly employed for the separation of piperazine compounds.[3][4]

ParameterTypical Value
LC System HPLC or UHPLC system[3]
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[3]
Mobile Phase A Water with 0.1% formic acid[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[9]
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B over the course of the run to elute compounds with increasing hydrophobicity.[9]
Flow Rate 0.4 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 5 µL[3]
Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of piperazine compounds as they readily form protonated molecules [M+H]+.[4][10] A triple quadrupole mass spectrometer is often used for quantitative analysis in multiple reaction monitoring (MRM) mode.[3][4]

ParameterTypical Value
Ionization Source Electrospray Ionization (ESI), Positive Mode (+)[3]
Mass Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)[3][5]
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification[4]
Precursor Ion [M+H]+ of the target piperazine compound[10]
Product Ions Characteristic fragment ions of the target piperazine compound. These need to be determined experimentally by infusing a standard solution.[10]

Quantitative Data Summary

The following tables provide representative quantitative data that can be expected from a validated LC-MS/MS method for the analysis of piperazine compounds.

Table 1: Calibration Curve and Linearity for a Representative Piperazine Compound [3]

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression Equationy = 0.025x + 0.005
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy for a Representative Piperazine Compound [3][4]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
LLOQ1.0< 15%< 15%85% - 115%
Low QC3.0< 15%< 15%85% - 115%
Mid QC50< 15%< 15%85% - 115%
High QC200< 15%< 15%85% - 115%

Table 3: Limits of Detection and Quantification for Piperazine Residue Analysis [4]

ParameterValue
Limit of Detection (LOD)0.3 µg/kg
Limit of Quantification (LOQ)1.0 µg/kg

Data Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Biological or Pharmaceutical Sample Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (e.g., Protein Precipitation) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Reconstitution Reconstitution Supernatant->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Identification Compound Identification (based on m/z and retention time) MS_Detection->Identification Quantification Quantification (using calibration curve) Identification->Quantification

Caption: General experimental workflow for LC-MS analysis of piperazine compounds.

Fragmentation Pathway of Piperazine Compounds

The fragmentation of piperazine compounds in the mass spectrometer is crucial for their structural elucidation and confident identification. The collision-induced dissociation (CID) of the protonated molecule [M+H]+ typically results in the cleavage of bonds within the piperazine ring and the bonds connecting the piperazine ring to its substituents.[10]

For phenylpiperazines, common fragment ions observed include those resulting from the cleavage of the C-N bonds of the piperazine ring.[10] For benzylpiperazines, a characteristic fragment ion at m/z 91, corresponding to the benzyl (B1604629) cation, is often observed.[10]

G cluster_phenyl Phenylpiperazines cluster_benzyl Benzylpiperazines Precursor [M+H]+ Precursor Ion Fragment1_phenyl m/z 119 Precursor->Fragment1_phenyl CID Fragment2_phenyl m/z 70 Precursor->Fragment2_phenyl CID Fragment3_phenyl m/z 56 Precursor->Fragment3_phenyl CID Fragment_benzyl m/z 91 (Benzyl Cation) Precursor->Fragment_benzyl CID

Caption: Generalized fragmentation pathways for piperazine compounds in MS/MS.

Conclusion

LC-MS is a powerful and indispensable tool for the identification and quantification of piperazine compounds. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust and reliable LC-MS methods for their specific needs. The high sensitivity and selectivity of LC-MS ensure accurate results, which are critical for advancing pharmaceutical research, ensuring patient safety, and aiding in toxicological investigations.

References

Application of 1-Benzyl-3-methylpiperazine in Asymmetric Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methylpiperazine is a chiral heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a stereocenter at the 3-position of the piperazine (B1678402) ring and a benzyl (B1604629) group on one of the nitrogen atoms, suggests its potential utility as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which they are typically removed. Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can induce enantioselectivity in a reaction.

This document aims to provide a detailed overview of the application of this compound in the field of asymmetric synthesis. However, a comprehensive review of scientific literature indicates that while the synthesis and biological activity of chiral piperazine derivatives are widely reported, the specific use of this compound as a chiral auxiliary or ligand for asymmetric synthesis is not well-documented in publicly available resources.

The information that is available often pertains to the synthesis of chiral piperazines themselves or the incorporation of a chiral piperazine moiety into larger molecules for pharmacological purposes. For instance, studies have detailed the synthesis of various chiral methyl-substituted aryl piperazinium compounds to investigate their selectivity for nicotinic acetylcholine (B1216132) receptors.[1] These studies focus on the biological activity of the final compounds rather than the utility of the piperazine derivative as a stereodirecting group in a synthetic transformation.

Theoretical Potential and Related Analogs

While direct applications of this compound are scarce, the broader class of chiral piperazine derivatives has seen some use in asymmetric catalysis. For example, novel tridentate Schiff bases derived from piperazine-amines have been synthesized and used as chiral ligands in copper(II)-catalyzed enantioselective Henry reactions, achieving high yields and enantioselectivities.[2] This suggests that with appropriate functionalization, a this compound scaffold could potentially be adapted for similar catalytic applications.

The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is depicted below. This logical relationship illustrates the theoretical pathway by which a compound like this compound could be employed.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment of Auxiliary Chiral_Auxiliary This compound (Chiral Auxiliary) Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Stereoselective_Reaction Chiral_Product_Auxiliary Chiral Product with Auxiliary Attached Stereoselective_Reaction->Chiral_Product_Auxiliary Chiral_Product Enantiomerically Enriched Product Chiral_Product_Auxiliary->Chiral_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Chiral_Product_Auxiliary->Recovered_Auxiliary Cleavage

Theoretical workflow for using this compound as a chiral auxiliary.

Synthesis of Chiral Piperazine Derivatives

The synthesis of enantiomerically pure piperazine derivatives is a crucial first step for their use in any stereoselective application. Asymmetric synthesis of chiral piperazinylpropylisoxazoline analogues, for example, has been achieved through multi-step sequences involving key reactions like asymmetric 1,3-dipolar cycloaddition and reductive amination.[3] Such synthetic strategies could be adapted for the preparation of this compound and its derivatives.

The general synthetic approach often involves either the resolution of a racemic mixture or the use of a starting material from the chiral pool. A generalized pathway for the synthesis of a chiral piperazine is outlined below.

G cluster_1 General Synthesis of Chiral Piperazines Start Achiral Starting Materials or Chiral Pool Precursor Key_Step Key Chiral-Inducing Step (e.g., Asymmetric Cycloaddition, Enzymatic Resolution) Start->Key_Step Chiral_Piperazine_Precursor Chiral Piperazine Precursor Key_Step->Chiral_Piperazine_Precursor Functionalization Functionalization (e.g., N-Benzylation) Chiral_Piperazine_Precursor->Functionalization Final_Product This compound Functionalization->Final_Product

Generalized synthetic pathway to chiral piperazines.

Conclusion and Future Outlook

Based on the currently available scientific literature, there is a notable absence of specific and detailed applications of this compound as a chiral auxiliary or ligand in asymmetric synthesis. Consequently, quantitative data on its effectiveness in terms of enantiomeric excess, diastereomeric excess, or reaction yields in such roles cannot be provided. Similarly, established experimental protocols for its use in this context are not available.

For researchers and professionals in drug development, while this compound may be a valuable synthon for creating novel pharmacologically active compounds, its utility as a tool for asymmetric synthesis remains an unexplored area. Future research could focus on designing and testing this molecule and its derivatives as chiral ligands in various metal-catalyzed reactions or as chiral auxiliaries in classical asymmetric transformations. Such studies would be necessary to establish its potential and to develop the detailed application notes and protocols that are currently lacking.

References

Application Notes and Protocols for the Derivatization of 1-Benzyl-3-methylpiperazine in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 1-benzyl-3-methylpiperazine (BMP) to enhance its detectability and chromatographic performance for analytical purposes. The protocols focus on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), including considerations for chiral separations, which are critical in pharmaceutical development.

Introduction

This compound is a secondary amine and a derivative of piperazine. Direct analysis of such compounds can be challenging due to their polarity and, in some cases, low volatility, which can lead to poor peak shape and sensitivity in chromatographic analyses.[1] Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[2] For GC-MS analysis, derivatization aims to increase volatility and thermal stability. For HPLC with UV detection, derivatization can be used to introduce a chromophore for enhanced detection.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Acylation is a common and effective derivatization technique for primary and secondary amines, including BMP, prior to GC-MS analysis.[2] This process involves the introduction of an acyl group, which reduces the polarity of the N-H bond, thereby increasing the volatility and improving the chromatographic peak shape of the analyte.[2] Perfluoroacylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), is particularly advantageous as it introduces fluorinated groups that can enhance sensitivity, especially for electron capture detection (ECD), and provide characteristic mass spectral fragmentation patterns.[1][3]

Protocol: Acylation of this compound with Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of BMP with TFAA to form its N-trifluoroacetyl derivative, which is more amenable to GC-MS analysis.

Materials:

  • This compound (BMP) standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • A suitable solvent (e.g., acetonitrile, ethyl acetate (B1210297), or toluene)

  • An acid scavenger/catalyst (e.g., pyridine (B92270) or triethylamine), optional but recommended to drive the reaction to completion[4]

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Prepare a solution of BMP in the chosen solvent at a known concentration (e.g., 1 mg/mL). If analyzing a sample extract, ensure it is dried down and reconstituted in the reaction solvent.

  • Reagent Addition: In a reaction vial, add 100 µL of the BMP solution. To this, add 50 µL of the solvent and 50 µL of TFAA. If using a catalyst, a small amount (e.g., 10 µL) of pyridine can be added.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Solvent Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a solvent suitable for GC-MS injection (e.g., ethyl acetate or hexane) to the desired final concentration.

  • Analysis: Inject an aliquot (e.g., 1 µL) of the reconstituted sample into the GC-MS system.

GC-MS Parameters (starting point):

  • Column: 5% Phenyl/95% Dimethylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of the closely related compound 1-benzylpiperazine (B3395278) (BZP) after perfluoroacylation, which can serve as an estimate for the performance of the BMP derivatization method.[5]

AnalyteMatrixDerivatizationMethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
1-Benzylpiperazine (BZP)PlasmaPerfluoroacylationGC-MS0 - 100.0040.016
1-Benzylpiperazine (BZP)UrinePerfluoroacylationGC-MS0 - 100.0020.008

LOD: Limit of Detection, LOQ: Limit of Quantification

Chiral Separation of this compound

For drug development professionals, the separation of enantiomers of chiral compounds like BMP is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is a widely used technique for this purpose, often employing a chiral stationary phase (CSP).[6][7] Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including those with amine functionalities.[6]

Proposed Protocol: Chiral HPLC Separation of BMP Enantiomers

This proposed method is based on established principles for the chiral separation of related benzylpiperidine compounds.[6]

Materials:

  • This compound (racemic mixture)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Amine additive (e.g., diethylamine (B46881) or isopropylamine)

  • Chiral HPLC column (e.g., a polysaccharide-based CSP like Chiralpak® AD-H or Chiralcel® OD-H)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the chosen solvents in a specific ratio (e.g., n-hexane:isopropanol, 90:10 v/v). Add a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape and reduce tailing of the basic analyte.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the BMP sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Inject an aliquot of the sample onto the chiral HPLC system. Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

HPLC Parameters (starting point):

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol with 0.1% Diethylamine (e.g., 90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis BMP_Sample BMP Sample in Solvent Add_Reagents Add TFAA (and optional catalyst) BMP_Sample->Add_Reagents 100 µL React Vortex and Heat (e.g., 60-70°C for 30 min) Add_Reagents->React Evaporate Evaporate to Dryness (Nitrogen Stream) React->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute GCMS_Analysis Inject into GC-MS Reconstitute->GCMS_Analysis 1 µL

Caption: Workflow for the acylation derivatization of this compound for GC-MS analysis.

Caption: Principle of chiral separation of BMP enantiomers using a chiral stationary phase.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Benzyl-3-methylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-methylpiperazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you overcome common challenges and achieve high-quality results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Gradually increase the reaction temperature and observe the effect on yield.
2. Poor Quality Reagents: Degradation of starting materials or reagents.- Use freshly distilled or purified starting materials (3-methylpiperazine, benzyl (B1604629) chloride/bromide, benzaldehyde). - Ensure solvents are anhydrous, as water can interfere with many of the reaction types.
3. Inappropriate Base or Solvent: The chosen base may be too weak or poorly soluble; the solvent may not be optimal for the reaction.- For N-benzylation, consider stronger bases like potassium carbonate or triethylamine. - Screen different solvents such as acetonitrile (B52724), DMF, or toluene (B28343) to improve solubility and reaction rate.[1]
4. Catalyst Deactivation (for reductive amination): The reducing agent may have decomposed or is not suitable.- Use a milder and more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) which is often effective for reductive aminations.[2] - Ensure the reaction is performed under an inert atmosphere if using air-sensitive reagents.
Formation of Di-substituted Byproduct (1,4-Dibenzyl-2-methylpiperazine) 1. Incorrect Stoichiometry: Molar ratio of benzylating agent to 3-methylpiperazine is too high.- Use a large excess of 3-methylpiperazine (5-10 equivalents) to statistically favor mono-benzylation.[1] - Slowly add the benzyl halide to the reaction mixture to maintain a high concentration of the starting piperazine (B1678402).
2. High Reactivity: The mono-benzylated product is still reactive towards further benzylation.- Employ a mono-protected 3-methylpiperazine derivative (e.g., N-Boc-3-methylpiperazine). The protecting group can be removed in a subsequent step.
Difficult Purification 1. Co-elution of Product and Starting Material: Similar polarities of this compound and unreacted 3-methylpiperazine.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider converting the product to its hydrochloride salt, which may have different solubility and crystallization properties, facilitating purification.[3]
2. Presence of Boron Byproducts (from reductive amination): Residual boron salts from the reducing agent.- During the aqueous workup, quench the reaction with a saturated solution of sodium bicarbonate or sodium carbonate to help remove boron salts.[2]
3. Oily Product: The final product is a viscous oil that is difficult to handle and crystallize.- Purify via flash column chromatography on silica (B1680970) gel.[2] - Attempt to form a crystalline salt (e.g., hydrochloride or dihydrochloride) for easier handling and storage.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and direct methods are:

  • Direct N-Benzylation: This involves the reaction of 3-methylpiperazine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.[3]

  • Reductive Amination: This method utilizes the reaction of 3-methylpiperazine with benzaldehyde (B42025) in the presence of a reducing agent, such as sodium triacetoxyborohydride.[2][4]

  • Reduction of a Piperazinone: A multi-step approach where 1-benzyl-3-methyl-piperazine-2,5-dione is reduced using a strong reducing agent like lithium aluminum hydride (LAH).[5]

Q2: How can I avoid the formation of the 1,4-dibenzyl-2-methylpiperazine byproduct?

A2: The formation of the di-substituted byproduct is a common issue in the direct benzylation of 3-methylpiperazine. To minimize this, you can:

  • Use a large excess of 3-methylpiperazine in the reaction mixture.[1] This statistically favors the mono-alkylation.

  • Slowly add the benzylating agent to the reaction to maintain a low concentration relative to the 3-methylpiperazine.

  • Alternatively, use a mono-protected derivative of 3-methylpiperazine, such as (S)-Boc-3-methylpiperazine, perform the benzylation, and then deprotect the Boc group.

Q3: What is a suitable solvent and base combination for the N-benzylation of 3-methylpiperazine?

A3: A common combination is using a polar aprotic solvent like acetonitrile or DMF with an inorganic base such as potassium carbonate.[1] Ethanol can also be used as a solvent.[3] The choice of base is crucial; it should be strong enough to deprotonate the piperazine but not so strong as to cause decomposition of the starting materials.

Q4: My reductive amination reaction is not working. What should I check?

A4: For issues with reductive amination, consider the following:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective than sodium borohydride (B1222165) (NaBH₄) for reducing the intermediate iminium ion over the starting aldehyde.[2]

  • pH: The reaction should ideally be kept under weakly acidic conditions (pH 5-7) to facilitate iminium ion formation without deactivating the amine or decomposing the aldehyde. A catalytic amount of acetic acid is often added.

  • Solvent: Ensure your reactants are soluble in the chosen solvent. Dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.[6]

Q5: How can I purify the final product if it is an oil?

A5: If the this compound product is an oil, purification can be achieved by:

  • Flash Column Chromatography: This is a standard method for purifying liquid compounds. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate the product from impurities.

  • Distillation under Reduced Pressure: If the product is thermally stable, vacuum distillation can be an effective purification method.[3]

  • Salt Formation: The oily free base can be converted to a solid salt (e.g., hydrochloride) by treating a solution of the product with HCl (e.g., HCl in ether or ethanol). The resulting solid can then be filtered and recrystallized.[3]

Experimental Protocols

Protocol 1: Synthesis via Direct N-Benzylation

This protocol is adapted from established procedures for the mono-alkylation of piperazines.[1][3]

Materials:

  • 3-Methylpiperazine

  • Benzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-methylpiperazine (5-10 equivalents) and anhydrous acetonitrile.

  • Add potassium carbonate (2 equivalents relative to the benzyl halide).

  • Stir the mixture at room temperature.

  • Slowly add benzyl chloride (1 equivalent) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination

This protocol is based on general procedures for reductive amination.[2][4]

Materials:

  • 3-Methylpiperazine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methylpiperazine (1.2 equivalents) and benzaldehyde (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Method Starting Materials Reagents/Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Direct N-Benzylation3-Methylpiperazine, Benzyl ChlorideK₂CO₃AcetonitrileRT12-24Variable[1]
Reductive Amination3-Methylpiperazine, BenzaldehydeNaBH(OAc)₃, Acetic AcidDichloromethaneRT2-12Good to Excellent[2][4]
Reduction of Piperazinone1-Benzyl-3-methyl-piperazine-2,5-dioneLithium Aluminium Hydride (LAH)Tetrahydrofuran0-203681[5]

Visualizations

Synthesis_Workflows Synthesis Workflows for this compound cluster_0 Method 1: Direct N-Benzylation cluster_1 Method 2: Reductive Amination M1_Start 3-Methylpiperazine + Benzyl Halide M1_React React with Base (e.g., K2CO3) in Solvent (e.g., Acetonitrile) M1_Start->M1_React M1_Workup Aqueous Workup & Extraction M1_React->M1_Workup M1_Purify Column Chromatography M1_Workup->M1_Purify M1_Product This compound M1_Purify->M1_Product M2_Start 3-Methylpiperazine + Benzaldehyde M2_React React with Reducing Agent (e.g., NaBH(OAc)3) in Solvent (e.g., DCM) M2_Start->M2_React M2_Workup Aqueous Workup & Extraction M2_React->M2_Workup M2_Purify Column Chromatography M2_Workup->M2_Purify M2_Product This compound M2_Purify->M2_Product Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield Start Low Product Yield Observed Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Incomplete Increase reaction time and/or temperature. Monitor progress. Check_Completion->Incomplete No Complete Proceed to next check Check_Completion->Complete Yes Check_Reagents Are reagents and solvents of high purity and anhydrous? Complete->Check_Reagents Impure_Reagents Purify/distill starting materials and use dry solvents. Check_Reagents->Impure_Reagents No Pure_Reagents Proceed to next check Check_Reagents->Pure_Reagents Yes Check_Conditions Are the base/solvent/reducing agent optimal? Pure_Reagents->Check_Conditions Suboptimal_Conditions Screen alternative bases, solvents, or reducing agents. Check_Conditions->Suboptimal_Conditions No Optimal_Conditions Consider side reactions (e.g., di-substitution). Check_Conditions->Optimal_Conditions Yes

References

Technical Support Center: Synthesis of 1-Benzyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-methylpiperazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis Route 1: N-Benzylation of 3-Methylpiperazine

Q1: My reaction is producing a significant amount of a high-boiling point impurity that is difficult to separate from the desired product. What is it and how can I minimize it?

A1: The most common high-boiling point byproduct in the N-benzylation of 3-methylpiperazine is the di-substituted product, 1,4-dibenzyl-2-methylpiperazine . This occurs when both nitrogen atoms of the piperazine (B1678402) ring are benzylated.

Troubleshooting:

  • Control Stoichiometry: Use a molar excess of 3-methylpiperazine to benzyl (B1604629) chloride. A 2:1 to 3:1 molar ratio of 3-methylpiperazine to benzyl chloride is recommended to favor mono-alkylation.

  • Slow Addition: Add the benzyl chloride dropwise to the solution of 3-methylpiperazine at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize over-alkylation.

  • Reaction Temperature: Maintain a low reaction temperature throughout the addition and for a period afterward before allowing the reaction to slowly warm to room temperature.

Q2: The yield of my reaction is consistently low, even after optimizing stoichiometry. What are other potential issues?

A2: Low yields can result from several factors beyond just the formation of the di-substituted byproduct.

Troubleshooting:

  • Purity of Starting Materials: Ensure the purity of your 3-methylpiperazine and benzyl chloride. Impurities in the starting materials can lead to side reactions. For instance, commercial 3-methylpiperazine may contain impurities like N-nitroso-3-methylpiperazine which should be checked for.

  • Base Strength and Solubility: The choice of base is crucial. A base that is too strong can promote side reactions, while a base with poor solubility in the reaction solvent can lead to incomplete reaction. Potassium carbonate is a commonly used base.

  • Solvent Choice: The solvent should be inert to the reactants and capable of dissolving the starting materials and the base to a reasonable extent. Acetonitrile (B52724) and ethanol (B145695) are common choices.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Insufficient reaction time or temperature can leave a significant amount of unreacted starting materials.

Synthesis Route 2: Reductive Amination of 3-Methylpiperazine with Benzaldehyde (B42025)

Q3: My final product is contaminated with a compound that has a similar polarity, making purification by column chromatography difficult. What could this be?

A3: A common byproduct in reductive amination is the intermediate imine , formed from the condensation of 3-methylpiperazine and benzaldehyde. If the reduction step is incomplete, this imine will remain in the product mixture.

Troubleshooting:

  • Choice and Amount of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation.[1][2][3] Ensure you are using a sufficient stoichiometric excess (typically 1.2-1.5 equivalents) of the reducing agent.

  • Reaction pH: The formation of the imine is favored under slightly acidic conditions (pH 4-6). However, the activity of some reducing agents can be pH-dependent. Acetic acid is often added as a catalyst.[4]

  • Reaction Time: Allow sufficient time for the reduction to go to completion. Monitor the disappearance of the imine intermediate by TLC or GC-MS.

Q4: I am observing a significant amount of benzyl alcohol in my crude product. How can this be avoided?

A4: The formation of benzyl alcohol is a result of the reduction of the starting material, benzaldehyde, by the reducing agent.

Troubleshooting:

  • Order of Addition: Add the reducing agent to the mixture of the amine and aldehyde. Pre-mixing the aldehyde and the reducing agent can lead to the premature reduction of the aldehyde.

  • Selective Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.

  • Temperature Control: Perform the reaction at room temperature or below. Higher temperatures can increase the rate of aldehyde reduction.

Data Presentation: Common Byproducts and Impurities

The following table summarizes the common byproducts and impurities encountered in the synthesis of this compound. The typical percentage range can vary significantly based on the reaction conditions.

Byproduct/ImpuritySynthesis RouteTypical Percentage Range (%)Identification MethodMitigation Strategy
1,4-Dibenzyl-2-methylpiperazine N-Benzylation5 - 30+GC-MS, NMRUse excess 3-methylpiperazine, slow addition of benzyl chloride at low temperature.
Unreacted 3-Methylpiperazine Both1 - 20GC-MS, NMREnsure sufficient reaction time and temperature, use appropriate stoichiometry.
Unreacted Benzyl Chloride N-Benzylation1 - 10GC-MSUse a slight excess of 3-methylpiperazine, ensure complete reaction.
Unreacted Benzaldehyde Reductive Amination1 - 15GC-MS, NMRUse a slight excess of 3-methylpiperazine, ensure sufficient reducing agent and reaction time.
Intermediate Imine Reductive Amination1 - 10GC-MS, NMREnsure sufficient amount and activity of the reducing agent, optimize pH.
Benzyl Alcohol Reductive Amination1 - 15GC-MS, NMRUse a selective reducing agent, control order of addition and temperature.
N-Nitroso-3-methylpiperazine Starting Material Impurity< 1GC-MSUse high-purity 3-methylpiperazine.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Benzylation

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Methylpiperazine

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-methylpiperazine (e.g., 2.0 g, 20 mmol) in anhydrous acetonitrile (40 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (e.g., 4.1 g, 30 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzyl chloride (e.g., 1.27 g, 10 mmol) in anhydrous acetonitrile (10 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-Methylpiperazine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-methylpiperazine (e.g., 1.0 g, 10 mmol) in 1,2-dichloroethane (20 mL), add benzaldehyde (e.g., 1.06 g, 10 mmol) followed by glacial acetic acid (e.g., 0.6 g, 10 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (e.g., 2.54 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis & Initial Analysis cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Actions cluster_solution Solution start Start Synthesis analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis low_yield Low Yield analysis->low_yield Check Yield multiple_spots Multiple Spots/Peaks analysis->multiple_spots Check Purity check_stoichiometry Verify Stoichiometry low_yield->check_stoichiometry optimize_temp Optimize Temperature low_yield->optimize_temp unreacted_sm Unreacted Starting Material multiple_spots->unreacted_sm Identify Peaks check_reagents Check Reagent Purity & Activity multiple_spots->check_reagents purification Optimize Purification multiple_spots->purification optimize_time Adjust Reaction Time unreacted_sm->optimize_time pure_product Obtain Pure Product check_stoichiometry->pure_product optimize_temp->pure_product check_reagents->pure_product optimize_time->pure_product purification->pure_product

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Purification of 1-Benzyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 1-Benzyl-3-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

A1: The main challenges in purifying this compound and similar piperazine (B1678402) derivatives stem from their physicochemical properties. These include:

  • Hygroscopicity: Piperazine compounds can readily absorb moisture from the air, which can complicate handling and obtaining accurate weights.

  • High Polarity and Basicity: The presence of two nitrogen atoms makes these compounds highly polar and basic, which can lead to issues with solubility and chromatographic separation, such as peak tailing in reverse-phase HPLC.

  • Salt Formation: As bases, they readily form salts with acidic impurities or atmospheric carbon dioxide. This property can be leveraged for purification but can also lead to inconsistencies if not controlled.

  • Formation of Byproducts: During synthesis, common impurities such as the disubstituted 1,4-dibenzyl-2-methylpiperazine can form and may co-purify with the desired product.[1]

Q2: My final product appears oily or as a viscous liquid, but it is listed as a solid. What could be the issue?

A2: this compound is commercially available as a solid.[2] If you obtain an oil, it could be due to the presence of impurities, residual solvent, or absorbed water. Consider the following:

  • Impurities: Unreacted starting materials or side-products from the synthesis can lower the melting point of the final compound.

  • Residual Solvent: Ensure that all solvents used during the workup and purification have been thoroughly removed, for example, by using a high-vacuum pump.

  • Water Content: Due to its hygroscopic nature, the compound may have absorbed atmospheric moisture. Drying the product under vacuum in the presence of a desiccant like phosphorus pentoxide can help remove water.

Q3: Can I purify this compound by distillation?

A3: While this compound is a solid at room temperature, vacuum distillation of the free base is a potential purification method, particularly for removing non-volatile impurities.[2] The boiling point of the closely related 1-benzylpiperazine (B3395278) is reported as 122–124 °C at 2.5 mmHg.[3] The boiling point of this compound is expected to be similar. However, given its solid nature, fractional crystallization or column chromatography may be more suitable for achieving high purity.

Troubleshooting Guides

Crystallization/Salt Formation Issues
Problem Possible Cause Solution
Product does not crystallize or oils out The compound is too soluble in the chosen solvent.- Use a solvent in which the product is less soluble at room temperature. - Gradually add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. - Reduce the amount of solvent used for dissolution.
The concentration of the product is too low.- Concentrate the solution by carefully removing some of the solvent under reduced pressure.
The cooling process is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Lack of nucleation sites.- Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure product, if available.
Low recovery of the crystallized product The product has significant solubility in the cold solvent.- Minimize the volume of solvent used for washing the crystals. - Ensure the washing solvent is pre-chilled.
Incomplete precipitation.- Allow for a longer crystallization time at a lower temperature.
Formation of a salt with an incorrect stoichiometry Incorrect amount of acid added during salt formation.- Ensure the stoichiometric amount of acid (e.g., two equivalents of HCl for the dihydrochloride (B599025) salt) is added.
Distillation Issues
Problem Possible Cause Solution
Bumping or unstable boiling Uneven heating.- Use a suitable stirring method (magnetic stir bar) and a heating mantle with a stirrer. - Add boiling chips to the distillation flask.
Product decomposition The distillation temperature is too high.- Use a vacuum pump to reduce the pressure and lower the boiling point.[4]
Foaming Presence of impurities or high viscosity.- Introduce an anti-foaming agent if compatible with the product. - Ensure the heating rate is not too high.
Poor separation of components Inefficient distillation column.- For fractional distillation, use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product and impurities Inappropriate solvent system (mobile phase).- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.
The column is overloaded with the crude product.- Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.
Streaking or tailing of the product on the column The compound is too polar for the stationary phase.- Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to suppress the interaction of the amine with the acidic silica (B1680970) gel.
The sample was not loaded onto the column correctly.- Dissolve the sample in a minimal amount of the mobile phase and load it as a concentrated band.

Experimental Protocols

Protocol 1: Purification by Dihydrochloride Salt Formation (Adapted from a similar compound)

This protocol is adapted from the purification of 1-benzylpiperazine and is likely applicable to this compound.[3]

  • Dissolution: Dissolve the crude this compound in absolute ethanol.

  • Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in ethanol.

  • Precipitation: The dihydrochloride salt will precipitate as a white solid. Continue cooling for 10-15 minutes to ensure complete precipitation.

  • Filtration: Collect the precipitated salt by suction filtration and wash it with cold absolute ethanol, followed by a non-polar solvent like dry benzene (B151609) or hexane.

  • Drying: Dry the salt under vacuum.

  • Liberation of the Free Base (Optional): To recover the free base, dissolve the dihydrochloride salt in water and make the solution alkaline (pH > 12) with a strong base like 5N sodium hydroxide.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as chloroform (B151607) or dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: General Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase using TLC. A common starting point for amines on silica gel is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount (0.1-1%) of triethylamine to prevent tailing.

  • Column Packing: Prepare a silica gel column using the selected mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Crystallization Salt Formation & Crystallization Crude->Crystallization Pure Pure this compound Distillation->Pure Chromatography->Pure Crystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC, NMR, etc.) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure impure Identify Impurities is_pure->impure No success Pure Product Obtained is_pure->success Yes distill Consider Vacuum Distillation impure->distill High boiling impurities column Perform Column Chromatography impure->column Polar/similar impurities recrystallize Recrystallize or Form Salt impure->recrystallize Solid with minor impurities distill->check_purity column->check_purity recrystallize->check_purity

Caption: Decision-making flowchart for troubleshooting purification.

References

Technical Support Center: Synthesis of 1-Benzyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-Benzyl-3-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • Direct N-benzylation of 2-methylpiperazine (B152721): This is a classical and straightforward approach involving the reaction of 2-methylpiperazine with a benzylating agent, such as benzyl (B1604629) chloride or benzyl bromide, in the presence of a base.

  • Reductive Amination: This method involves the reaction of 2-methylpiperazine with benzaldehyde (B42025) to form an intermediate iminium ion, which is subsequently reduced in situ to the final product. This approach is often favored for its high selectivity and milder reaction conditions.

Q2: I am observing a significant amount of a higher molecular weight byproduct in my N-benzylation reaction. What is it and how can I minimize it?

A2: The primary byproduct in the N-benzylation of 2-methylpiperazine is the over-alkylated product, 1,4-dibenzyl-2-methylpiperazine. To minimize its formation, you can:

  • Use a larger excess of 2-methylpiperazine.

  • Slowly add the benzyl halide to the reaction mixture.

  • Employ a mono-protected piperazine (B1678402) derivative, such as N-Boc-2-methylpiperazine, followed by deprotection after the benzylation step.[1]

Q3: My reductive amination reaction is sluggish or incomplete. What are the potential causes and solutions?

A3: Low conversion in reductive amination can be due to several factors:

  • Inefficient imine formation: Ensure the removal of water, a byproduct of imine formation, by using a dehydrating agent like molecular sieves. A catalytic amount of a weak acid, such as acetic acid, can also promote imine formation.

  • Inactive reducing agent: Use a fresh batch of the reducing agent, as they can be sensitive to moisture.

  • Suboptimal pH: The pH of the reaction is crucial. For borohydride (B1222165) reagents, a slightly acidic to neutral pH is generally optimal.

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved through several methods:

  • Fractional distillation under reduced pressure: This is effective for separating the product from less volatile impurities.

  • Column chromatography: Silica (B1680970) gel chromatography can be used to separate the product from starting materials and byproducts.

  • Recrystallization as a salt: The product can be converted to its hydrochloride salt and purified by recrystallization from a suitable solvent system, such as isopropanol/benzene.[2]

Troubleshooting Guides

Low Yield
Symptom Possible Cause Troubleshooting Steps
N-Benzylation: Low conversion of 2-methylpiperazine.1. Insufficient reactivity of benzyl halide. 2. Inappropriate base or solvent. 3. Reaction temperature is too low.1. Switch from benzyl chloride to the more reactive benzyl bromide. 2. Use a stronger base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724). 3. Increase the reaction temperature and monitor by TLC or GC-MS.
Reductive Amination: Significant amount of unreacted 2-methylpiperazine and benzaldehyde.1. Incomplete imine formation. 2. Deactivated reducing agent. 3. Insufficient amount of reducing agent.1. Add a catalytic amount of acetic acid and/or molecular sieves. 2. Use a fresh, high-quality reducing agent. 3. Increase the equivalents of the reducing agent.
Purity Issues
Symptom Possible Cause Troubleshooting Steps
GC-MS analysis shows an impurity with a higher molecular weight. Formation of 1,4-dibenzyl-2-methylpiperazine during N-benzylation.1. Use a 3-5 fold excess of 2-methylpiperazine. 2. Add the benzyl halide dropwise at a lower temperature. 3. Purify the crude product by fractional distillation or column chromatography.
¹H NMR spectrum shows broad peaks. 1. Presence of acidic or basic impurities. 2. The sample is viscous. 3. Conformational exchange on the NMR timescale.1. Wash the crude product with a dilute base (e.g., NaHCO₃ solution) and then water. 2. Dilute the sample in the NMR solvent. 3. Acquire the spectrum at a higher temperature.
Final product is a yellow, viscous oil instead of a crystalline solid. Presence of impurities.1. Purify by column chromatography. 2. Convert the product to its hydrochloride salt and recrystallize.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Benzylation of 2-Methylpiperazine

Base Solvent Temperature (°C) Yield of this compound (%) Purity (%)
TriethylamineDichloromethane (B109758)256590
Potassium CarbonateAcetonitrile808595
Sodium HydrideDMF258092

Note: Yields and purities are approximate and can vary based on specific reaction conditions and scale.

Table 2: Comparison of Reducing Agents for Reductive Amination of 2-Methylpiperazine with Benzaldehyde

Reducing Agent Solvent Additive Yield of this compound (%) Purity (%)
Sodium Borohydride (NaBH₄)MethanolNone7093
Sodium Cyanoborohydride (NaBH₃CN)MethanolAcetic Acid (cat.)8897
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)DichloromethaneAcetic Acid (cat.)92>98

Note: Sodium cyanoborohydride is highly toxic. Sodium triacetoxyborohydride is a safer and often more effective alternative.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Benzylation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpiperazine (3.0 g, 30 mmol) and potassium carbonate (8.3 g, 60 mmol) in acetonitrile (50 mL).

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (3.8 g, 30 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Synthesis of this compound via Reductive Amination
  • Reaction Setup: To a solution of 2-methylpiperazine (2.0 g, 20 mmol) and benzaldehyde (2.12 g, 20 mmol) in dichloromethane (40 mL), add a catalytic amount of glacial acetic acid (0.1 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the solution in an ice bath and add sodium triacetoxyborohydride (6.36 g, 30 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Isolation: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Visualizations

Synthesis_Pathway cluster_n_benzylation N-Benzylation cluster_reductive_amination Reductive Amination start1 2-Methylpiperazine product1 This compound start1->product1 Base (e.g., K₂CO₃) Solvent (e.g., ACN) reagent1 Benzyl Chloride reagent1->product1 side_product1 1,4-Dibenzyl-2-methylpiperazine product1->side_product1 Over-alkylation start2 2-Methylpiperazine intermediate Iminium Ion start2->intermediate reagent2 Benzaldehyde reagent2->intermediate Catalytic Acid product2 This compound intermediate->product2 reagent3 Reducing Agent (e.g., NaBH(OAc)₃) reagent3->product2

Caption: Synthetic pathways for this compound.

Troubleshooting_Low_Yield cluster_benzylation N-Benzylation Issues cluster_amination Reductive Amination Issues start Low Yield of This compound q1 Incomplete Reaction? start->q1 q2 Side Product Formation? start->q2 q3 Sluggish Reaction? start->q3 q4 Benzaldehyde remains? start->q4 a1 Increase Temperature Use more reactive Benzyl Bromide Optimize Base/Solvent q1->a1 end Improved Yield a1->end a2 Use excess 2-Methylpiperazine Slow addition of Benzyl Halide q2->a2 a2->end a3 Add catalytic acid Use fresh reducing agent Add molecular sieves q3->a3 a3->end a4 Ensure imine formation before reduction Use selective reducing agent (NaBH(OAc)₃) q4->a4 a4->end

Caption: Troubleshooting workflow for low yield issues.

Purification_Workflow start Crude this compound q1 Purity Requirement? start->q1 distillation Fractional Distillation (under reduced pressure) q1->distillation Moderate chromatography Column Chromatography (Silica Gel) q1->chromatography High recrystallization Convert to HCl Salt & Recrystallize q1->recrystallization Very High end_moderate Good Purity Product (>95%) distillation->end_moderate end_high High Purity Product (>98%) chromatography->end_high recrystallization->end_high

Caption: Decision tree for purification strategies.

References

Stability and storage conditions for 1-Benzyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Benzyl-3-methylpiperazine. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] While some suppliers suggest room temperature storage, it is generally advisable to store piperazine (B1678402) compounds under refrigerated or frozen conditions for optimal stability, especially for long-term storage.[2][3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage recommendations.

Q2: Is this compound sensitive to air, moisture, or light?

A2: While specific data for this compound is limited, related piperazine compounds are known to be hygroscopic (moisture-sensitive). Therefore, it is best practice to handle the compound in a controlled environment, minimize exposure to atmospheric moisture, and store it in a tightly sealed container. General guidelines for piperazines also recommend storage away from light.[4]

Q3: What materials are incompatible with this compound?

A3: this compound should be stored away from strong acids and oxidizing agents.[4][5] Contact with these substances can lead to degradation of the compound.

Q4: What is the expected shelf life and stability of this compound?

A4: There is limited publicly available, quantitative stability data specifically for this compound. One supplier notes that they do not perform analytical testing for this specific product, and the user is responsible for confirming its purity. However, a study on synthetic piperazines in biological matrices found that benzyl (B1604629) piperazines are generally more stable than phenyl piperazines.[3] For critical applications, it is recommended to perform your own stability analysis. The product is generally considered chemically stable under standard ambient conditions (room temperature).

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color or physical form (e.g., clumping of a solid). However, chemical degradation may not always be visually apparent. The most reliable way to assess the purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Storage and Handling Summary

For quick reference, the following table summarizes the recommended storage and handling conditions for this compound.

ParameterRecommendationSource
Storage Temperature Cool, dry place. Refer to product label. Room temperature may be acceptable for short term, but refrigeration is recommended for long term.[1][2]
Container Tightly closed, original container.[1][5]
Atmosphere Store in a well-ventilated area. Protect from moisture (hygroscopic).[1]
Incompatible Materials Avoid strong acids and oxidizing agents.[4][5]
Handling Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE).[5]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound. Follow this troubleshooting workflow to diagnose the issue.

G A Inconsistent Experimental Results B Check Storage Conditions (Temperature, Humidity, Light Exposure) A->B C Were conditions optimal? B->C D Assess Compound Purity (e.g., by HPLC, NMR) C->D Yes K Quarantine Stock and Obtain Fresh Supply C->K No E Is purity acceptable? D->E F Source New, Verified Compound E->F No G Review Experimental Protocol (Solvent, pH, Temperature) E->G Yes H Are there potential incompatibilities? G->H I Modify Protocol to Ensure Stability H->I Yes J Proceed with Experiment H->J No I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Assessment of this compound Purity by HPLC

This protocol provides a general method to assess the purity of a this compound sample.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to generate a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components. The retention time of the sample's main peak should match that of the reference standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Standard Solution (1 mg/mL) D Inject Standards & Build Calibration Curve A->D B Prepare Sample Solution (1 mg/mL) E Inject Sample B->E C Set HPLC Conditions (C18 Column, ACN/H2O Gradient) C->D C->E F Compare Retention Times D->F E->F G Calculate Purity from Peak Areas F->G

Caption: Experimental workflow for purity assessment by HPLC.

References

Troubleshooting guide for the N-alkylation of piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the N-alkylation of piperazines. This common but often challenging reaction is critical in the synthesis of numerous pharmaceutical agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of piperazine (B1678402)?

A1: The primary challenges stem from the presence of two secondary amine groups, which can lead to a mixture of products. Key issues include:

  • Low yield of the desired mono-alkylated product.

  • Formation of di-alkylated byproducts , where both nitrogen atoms are alkylated.

  • Formation of quaternary ammonium (B1175870) salts from over-alkylation.[1]

  • Difficult purification of the desired product from starting materials and byproducts due to similar physical properties.[2]

  • Side reactions , such as elimination reactions with certain alkyl halides.[3]

Q2: How can I favor mono-alkylation over di-alkylation?

A2: Several strategies can be employed to enhance the selectivity for mono-alkylation:

  • Use of a large excess of piperazine: Employing a 5-10 fold excess of piperazine statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[3]

  • Employing a mono-protected piperazine: Using a piperazine derivative where one nitrogen is protected with a group like tert-butyloxycarbonyl (Boc) ensures that alkylation can only occur at the unprotected nitrogen. The protecting group can be subsequently removed.[1]

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation on the already mono-alkylated piperazine.[4]

Q3: What are the best alternative methods to direct N-alkylation with alkyl halides?

A3: Reductive amination is a powerful alternative that often provides better control and higher yields of the mono-alkylated product. This method involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[1][2] A key advantage of reductive amination is that it avoids the formation of quaternary ammonium salts.[1]

Q4: My N-alkylated piperazine is proving difficult to purify. What techniques can I use?

A4: The basic nature of piperazines can be exploited for purification. Acid-base extraction is a common first step to separate the amine product from neutral organic impurities. If chromatography is necessary, the high polarity of piperazines can cause streaking on silica (B1680970) gel. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol, can improve peak shape.[1] Salt formation, such as precipitating the product as a diacetate salt, can also be an effective purification strategy.[3][5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the N-alkylation of piperazine and provides actionable solutions.

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive alkylating agent: The alkyl halide may have degraded.Use a fresh bottle of the alkylating agent. Consider switching to a more reactive halide (I > Br > Cl).[4]
Inappropriate base: The base may be too weak to deprotonate the piperazine effectively or may not be soluble in the reaction solvent.For simple alkylations, inorganic bases like K₂CO₃ are often used. Ensure good stirring. For more challenging substrates, consider an organic base like N,N-diisopropylethylamine (DIPEA).[4][6]
Poor solvent choice: The reactants may not be fully soluble in the chosen solvent.Acetonitrile (ACN) and dimethylformamide (DMF) are common solvents. If solubility is an issue, consider a more polar solvent. Ensure the solvent is anhydrous.[4]
Low reaction temperature: The reaction may be too slow at the current temperature.If the reaction is not proceeding at room temperature, consider gently heating the mixture. Monitor the reaction by TLC or LC-MS to avoid decomposition.
Significant Di-alkylation Incorrect stoichiometry: Using a 1:1 ratio of piperazine to alkylating agent often leads to a mixture of mono- and di-substituted products.Use a large excess (5-10 equivalents) of piperazine.[3]
High concentration of alkylating agent: Adding the alkylating agent all at once can lead to di-alkylation.Add the alkylating agent slowly to the reaction mixture using a syringe pump or dropping funnel.[4]
Unprotected piperazine: Both nitrogens are available for reaction.Use a mono-Boc-protected piperazine to ensure single alkylation.[1]
Formation of Quaternary Salt Excess alkylating agent: The mono-alkylated product can react further with the alkylating agent.Use a stoichiometric amount or a slight excess of piperazine relative to the alkylating agent.[4]
High reaction temperature: Higher temperatures can promote the second alkylation.Consider running the reaction at a lower temperature if over-alkylation is a significant issue.[4]
Reaction Stalls Insoluble salt formation: The hydrohalide salt of piperazine may precipitate, removing it from the reaction.Ensure a suitable base is present in sufficient quantity to neutralize the acid formed during the reaction.
Decomposition of reactants or products: The starting materials or product may not be stable under the reaction conditions.Monitor the reaction for the appearance of new, unidentified spots by TLC. If decomposition is suspected, consider milder reaction conditions (lower temperature, weaker base).

Data Presentation

Table 1: Effect of Stoichiometry and Protecting Groups on Mono-N-alkylation of Piperazine with Benzyl Bromide.

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

This data is synthesized from comparative examples to illustrate the impact of reaction strategy.[3]

Experimental Protocols

Protocol 1: Mono-N-alkylation using Excess Piperazine

Objective: To synthesize a mono-N-alkylated piperazine by leveraging a large excess of the starting piperazine.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (K₂CO₃) (2 mmol, 2 eq.)

  • Acetonitrile (ACN) (20 mL)

Procedure:

  • To a round-bottom flask, add piperazine and acetonitrile.

  • Add potassium carbonate to the solution.

  • Slowly add the alkyl halide to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Reductive Amination using Mono-Boc-Piperazine

Objective: To synthesize a mono-N-alkylated piperazine via reductive amination, a method that avoids di-alkylation and quaternary salt formation.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-Boc-piperazine and the aldehyde or ketone in the chosen solvent.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add the sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the N-alkylated-N'-Boc-piperazine.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.[2]

Visualizations

experimental_workflow reagents 1. Combine Piperazine, Base, and Solvent addition 2. Slowly Add Alkylating Agent reagents->addition Room Temp reaction 3. Stir and Monitor (TLC/LC-MS) addition->reaction Room Temp or Heat workup 4. Aqueous Workup and Extraction reaction->workup Reaction Complete purification 5. Purify Product (Chromatography) workup->purification characterization 6. Characterize Product (NMR, MS) purification->characterization troubleshooting_guide start Low Yield of Mono-alkylated Product check_dialkylation Check for Di-alkylation (TLC/LC-MS) start->check_dialkylation dialkylation_present Di-alkylation Present? check_dialkylation->dialkylation_present solution_dialkylation Use Excess Piperazine or Mono-Boc-Piperazine. Slowly add alkylating agent. dialkylation_present->solution_dialkylation Yes no_dialkylation Check for Unreacted Starting Material dialkylation_present->no_dialkylation No sm_present Starting Material Present? no_dialkylation->sm_present solution_sm Increase Temperature/Time. Check Reagent Reactivity. Change Base/Solvent. sm_present->solution_sm Yes side_products Consider Side Reactions or Decomposition sm_present->side_products No

References

Technical Support Center: Identification of Impurities in 1-Benzyl-3-methylpiperazine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in 1-Benzyl-3-methylpiperazine (B3MP) samples. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental analysis.

Troubleshooting Guides

Problem 1: Unidentified peaks are observed in the chromatogram of my this compound sample.

Possible Causes and Solutions:

  • Synthesis-Related Impurities: The presence of unreacted starting materials, byproducts, or residual reagents from the synthesis process is a common source of impurities.

    • Unreacted Starting Materials: Look for peaks corresponding to 2-methylpiperazine (B152721) and benzyl (B1604629) chloride. Commercial 2-methylpiperazine may itself contain impurities.

    • Byproducts: A common byproduct is 1,4-dibenzyl-2-methylpiperazine, formed by the dialkylation of 2-methylpiperazine. Other potential byproducts can arise from side reactions of the starting materials or intermediates.

    • Reagents and Solvents: Residual solvents used during synthesis and purification can also appear as peaks in your chromatogram.

  • Degradation Products: this compound can degrade under certain conditions, leading to the formation of new impurities.

    • Oxidative Degradation: Exposure to air and light can lead to oxidation. Potential degradation products include benzaldehyde (B42025) and benzoic acid from the cleavage of the benzyl group.

    • Thermal Degradation: High temperatures during synthesis, purification, or storage can cause decomposition.

    • Hydrolysis: The presence of water can lead to the hydrolysis of the benzyl group, forming benzyl alcohol.

Troubleshooting Steps:

  • Review the Synthesis Route: Understanding the synthetic pathway is the first step in predicting potential impurities.

  • Analyze Starting Materials: If possible, analyze the starting materials (2-methylpiperazine and benzyl chloride) to identify any pre-existing impurities. Commercial benzyl chloride, for instance, can contain benzaldehyde, benzyl alcohol, and toluene.[1][2][3][4][5]

  • Perform Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the degradation peaks in your sample.

  • Utilize Mass Spectrometry (MS): Couple your chromatography system (GC or HPLC) to a mass spectrometer to obtain mass-to-charge ratios (m/z) of the unknown peaks. This information is crucial for tentative identification.

  • Consult Spectral Databases: Compare the obtained mass spectra with library data for known compounds.

  • Synthesize Potential Impurities: If a potential impurity is identified, synthesizing a reference standard can confirm its identity by comparing its retention time and spectral data.

Problem 2: My HPLC peaks for this compound and its impurities are tailing.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: As a basic compound, this compound can interact with acidic residual silanol groups on the surface of silica-based reversed-phase HPLC columns, leading to peak tailing.[6][7][8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[7]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the analyte and the stationary phase, influencing peak shape.[6]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[7]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the protonated basic analyte.[6]

  • Use a "High-Purity" Silica Column: Employ a column with a lower concentration of residual silanol groups.

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of the analyte.

  • Reduce Sample Concentration/Injection Volume: Dilute your sample or reduce the injection volume to check for column overload.[7]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a this compound sample synthesized from 2-methylpiperazine and benzyl chloride?

A1: The most probable impurities originating from this synthesis route are:

  • Unreacted Starting Materials: 2-Methylpiperazine and Benzyl Chloride.

  • Byproduct: 1,4-Dibenzyl-2-methylpiperazine.

  • Impurities from Starting Materials:

    • From Benzyl Chloride: Benzaldehyde, Benzyl alcohol, Toluene, Dibenzyl ether.[1][2][3][4][5]

    • From 2-Methylpiperazine: Other piperazine (B1678402) derivatives.

Q2: How can I identify these impurities using GC-MS?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities. The electron ionization (EI) mass spectra will show characteristic fragmentation patterns. For example:

  • This compound: Expect a molecular ion peak (M+) at m/z 190, and a prominent fragment at m/z 91 corresponding to the benzyl cation ([C7H7]+).

  • 1,4-Dibenzyl-2-methylpiperazine: Will have a higher molecular weight (M+ at m/z 280) and also show a fragment at m/z 91.

  • Benzyl Chloride: M+ at m/z 126 and 128 (due to chlorine isotopes) and a base peak at m/z 91.

  • Benzaldehyde: M+ at m/z 106.

  • Benzyl alcohol: M+ at m/z 108 and a fragment at m/z 79.

Q3: What are the typical HPLC conditions for analyzing this compound and its impurities?

A3: A reversed-phase HPLC method is commonly used. Here is a starting point for method development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier. For example:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase it to elute the more nonpolar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Q4: How can I confirm the structure of an unknown impurity?

A4: A combination of techniques is usually required for unambiguous structure elucidation:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which helps in determining the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the impurity's molecular ion provides structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolation of the impurity followed by 1H and 13C NMR analysis is the gold standard for structure confirmation.

  • Co-injection with a Reference Standard: The most definitive method is to co-inject the sample with a synthesized or purchased reference standard of the suspected impurity. A single, sharp peak confirms the identity.

Data Presentation

Table 1: Potential Synthesis-Related Impurities in this compound

Impurity NameSourceTypical Analytical Technique
2-MethylpiperazineUnreacted Starting MaterialGC-MS, HPLC-UV
Benzyl ChlorideUnreacted Starting MaterialGC-MS
1,4-Dibenzyl-2-methylpiperazineByproductHPLC-UV, LC-MS
BenzaldehydeImpurity in Benzyl ChlorideGC-MS, HPLC-UV
Benzyl alcoholImpurity in Benzyl Chloride/DegradationGC-MS, HPLC-UV
TolueneImpurity in Benzyl ChlorideGC-MS
Dibenzyl etherImpurity in Benzyl ChlorideGC-MS, HPLC-UV

Table 2: Potential Degradation Products of this compound

Impurity NameDegradation PathwayTypical Analytical Technique
BenzaldehydeOxidationGC-MS, HPLC-UV
Benzoic AcidOxidationHPLC-UV
Benzyl alcoholHydrolysisGC-MS, HPLC-UV

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

  • Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

Protocol 2: HPLC-UV Method for Purity Determination

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 0.5 mg/mL.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Impurity Identification cluster_2 Structure Confirmation start This compound Sample analysis Perform HPLC-UV and/or GC-MS Analysis start->analysis peaks Chromatogram with Known and Unknown Peaks analysis->peaks id_known Identify Known Peaks by Comparison with Standards peaks->id_known id_unknown Characterize Unknown Peaks peaks->id_unknown ms_data Obtain MS Data (m/z, Fragmentation) id_unknown->ms_data lit_review Review Synthesis Route and Degradation Pathways id_unknown->lit_review db_search Search Spectral Libraries ms_data->db_search tentative_id Tentative Identification db_search->tentative_id lit_review->tentative_id isolate Isolate Impurity (e.g., Preparative HPLC) tentative_id->isolate synthesis Synthesize Reference Standard tentative_id->synthesis nmr Perform NMR Spectroscopy (1H, 13C, etc.) isolate->nmr confirm Confirm Structure nmr->confirm synthesis->confirm

Caption: Workflow for the identification of impurities in this compound samples.

HPLC_Troubleshooting_Peak_Tailing cluster_0 Primary Checks cluster_1 Mobile Phase Optimization cluster_2 Column Considerations start Peak Tailing Observed for This compound check_overload Reduce Sample Concentration or Injection Volume start->check_overload is_overload Is Peak Shape Improved? check_overload->is_overload lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) is_overload->lower_ph No end_good Peak Tailing Resolved is_overload->end_good Yes is_ph_effective Is Tailing Reduced? lower_ph->is_ph_effective add_tea Add Competing Base (e.g., Triethylamine) is_ph_effective->add_tea No is_ph_effective->end_good Yes use_hp_column Use High-Purity Silica Column add_tea->use_hp_column end_bad Further Investigation Needed use_hp_column->end_bad

Caption: Troubleshooting guide for HPLC peak tailing of this compound.

References

Degradation pathways of benzylpiperazine derivatives under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of benzylpiperazine (BZP) derivatives under stress conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on benzylpiperazine (BZP) derivatives?

Forced degradation studies, or stress testing, are crucial for several reasons in pharmaceutical development and analysis.[1][2][3] The primary goals are to:

  • Identify Potential Degradants: To determine the likely degradation products of the BZP derivative under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][4]

  • Elucidate Degradation Pathways: To understand the chemical transformations the drug substance undergoes, which helps in identifying unstable parts of the molecule.[1][4]

  • Develop Stability-Indicating Methods: To generate degraded samples necessary for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Inform Formulation and Packaging: The stability profile of the drug substance helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug from degradation.[1]

  • Ensure Safety and Efficacy: By identifying potentially toxic degradation products, these studies contribute to the overall safety profile of the drug. A loss of the active ingredient due to degradation can also impact the drug's efficacy.[1]

Q2: What are the typical stress conditions recommended by regulatory bodies like the ICH for forced degradation studies?

The International Council for Harmonisation (ICH) guidelines provide a framework for stress testing. While specific conditions can be adapted based on the drug substance, typical conditions include:

  • Acid Hydrolysis: Treatment with acidic solutions, commonly ranging from 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2]

  • Base Hydrolysis: Exposure to basic solutions, such as 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[2]

  • Oxidation: The use of an oxidizing agent, with 3% to 30% hydrogen peroxide (H₂O₂) being a common choice.

  • Thermal Degradation: Exposing the drug substance (in solid and/or solution form) to elevated temperatures, often in increments above accelerated stability testing conditions (e.g., 50°C, 60°C, or higher).

  • Photostability: Exposing the drug substance to light with a specified illumination, as detailed in the ICH Q1B guideline.[2]

The goal is to achieve a target degradation of 5-20%. If more than 20% degradation is observed, the conditions are considered too harsh and should be adjusted.[2][4]

Q3: What are the likely degradation pathways for benzylpiperazine derivatives under hydrolytic stress?

While specific studies on benzylpiperazine (BZP) are limited, based on the degradation of other piperazine-containing pharmaceuticals and the known metabolism of BZP, the following pathways under acidic and basic conditions can be proposed:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the primary site of degradation for some piperazine (B1678402) derivatives is the cleavage of the bond connecting the piperazine ring to other parts of the molecule. For example, in studies of piperazinyl quinazoline (B50416) drugs, cleavage resulted in the formation of the core piperazine-containing ring structure as a major degradation product.[5] For BZP, this could potentially lead to the cleavage of the benzyl (B1604629) group from the piperazine ring, although this bond is generally stable.

  • Base-Catalyzed Hydrolysis: Similar to acidic conditions, alkaline environments can promote the hydrolysis of susceptible functional groups. For BZP derivatives with ester or amide functionalities, these would be the primary sites of degradation.

It is important to note that the core benzylpiperazine structure is relatively stable to hydrolysis. Degradation is more likely to occur if there are other susceptible functional groups on the benzyl ring or as substituents on the piperazine ring.

Q4: What are the expected degradation products from oxidative stress on BZP derivatives?

Oxidative degradation of piperazine-containing compounds often involves the piperazine ring itself.[6] Potential oxidative degradation pathways for BZP derivatives include:

  • N-Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.

  • Ring Opening: Oxidative conditions can lead to the cleavage of the piperazine ring.

  • Hydroxylation: Similar to metabolic pathways, oxidation may result in the hydroxylation of the aromatic benzyl ring.[7][8]

Q5: How can I identify the structure of unknown degradation products?

The structural elucidation of unknown degradants typically involves a combination of chromatographic and spectroscopic techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating degradation products and determining their molecular weights and fragmentation patterns, which provides clues about their structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: When a degradation product can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C, and 2D-NMR) is the definitive technique for unambiguous structure elucidation.

  • Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This hyphenated technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, which is useful when isolation is difficult.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of BZP degradation studies, particularly using HPLC.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Incompatible sample solvent.- Column overload.- Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol (B1196071) sites.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration.[9]
Baseline Drift or Noise - Contaminated mobile phase or HPLC system.- Detector lamp nearing the end of its life.- Fluctuations in column temperature.- Use high-purity solvents and flush the system.- Check the detector lamp's energy and replace if necessary.- Use a column oven to maintain a stable temperature.[9]
Inconsistent Retention Times - Poor column equilibration.- Changes in mobile phase composition.- Fluctuations in flow rate.- Increase column equilibration time between runs.- Prepare fresh mobile phase and ensure it is well-mixed and degassed.- Check the pump for leaks and ensure a consistent flow rate.[9]
No Degradation Observed - Stress conditions are too mild.- Increase the concentration of the stressor (acid, base, oxidant).- Increase the temperature.- Extend the duration of the stress test.
Excessive Degradation (>20%) - Stress conditions are too harsh.- Decrease the concentration of the stressor.- Lower the temperature.- Reduce the duration of the stress test.[4]
Mass Imbalance - Some degradation products are not detected (e.g., no UV chromophore).- Degradants are volatile.- Degradants are not eluting from the column.- Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.- Use Gas Chromatography (GC) to analyze for volatile compounds.- Use a stronger mobile phase to elute highly retained compounds.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on benzylpiperazine derivatives. These should be adapted based on the specific properties of the derivative being studied.

Protocol 1: Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of the BZP derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and subjecting it to the same conditions as the stressed samples.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the BZP derivative.

  • Oxidative Stress:

    • To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample with water instead of H₂O₂.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 3: Thermal Degradation
  • Solid State:

    • Place a known amount of the solid BZP derivative in a vial and expose it to a high temperature (e.g., 70°C) in a stability chamber or oven.

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Solution State:

    • Prepare a solution of the BZP derivative (e.g., 1 mg/mL) in a suitable solvent.

    • Incubate the solution at a high temperature (e.g., 70°C).

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Control Sample: Store a control sample at a lower temperature (e.g., 4°C) or room temperature, protected from light.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 4: Photolytic Degradation
  • Sample Preparation:

    • Prepare a solution of the BZP derivative in a suitable solvent.

    • Place the solution in a photostability chamber.

  • Light Exposure:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Control Sample:

    • Prepare an identical sample and wrap it in aluminum foil to protect it from light. Place it in the same chamber to serve as a dark control.

  • Analysis:

    • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Data Presentation

The quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results for a Benzylpiperazine Derivative

Stress ConditionTime (hours)% Assay of BZP Derivative% DegradationNumber of Degradation ProductsMajor Degradation Product (% Area)
0.1 M HCl (60°C)2492.57.52DP-1 (4.2%)
0.1 M NaOH (60°C)2488.111.93DP-2 (6.8%)
3% H₂O₂ (RT)2485.314.74DP-3 (8.1%)
Thermal (70°C, solid)4898.21.81DP-4 (1.1%)
Photolytic2495.64.42DP-5 (2.5%)

Note: This table is a template. The actual data will vary depending on the specific BZP derivative and experimental conditions.

Visualizations

Proposed Degradation Pathways of Benzylpiperazine

The following diagram illustrates the proposed degradation pathways of a generic benzylpiperazine structure under various stress conditions, based on known metabolic routes and the degradation of similar compounds.

G cluster_0 Stress Conditions cluster_1 Benzylpiperazine Derivative cluster_2 Potential Degradation Products Acid Acidic Hydrolysis Cleaved Benzyl/Piperazine Cleavage Products Acid->Cleaved Potential Base Basic Hydrolysis Base->Cleaved Potential Oxidation Oxidative Stress Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Likely N_Oxide N-Oxides Oxidation->N_Oxide Likely RingOpened Piperazine Ring Opened Products Oxidation->RingOpened Possible Heat Thermal Stress Heat->Cleaved Possible Light Photolytic Stress Light->Hydroxylated Possible BZP Benzylpiperazine Derivative BZP->Hydroxylated BZP->N_Oxide BZP->RingOpened BZP->Cleaved

Caption: Proposed degradation pathways for BZP derivatives.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the logical steps involved in conducting and analyzing forced degradation studies.

G cluster_workflow Experimental Workflow A Prepare Stock Solution of BZP Derivative B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize/Dilute Samples C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Degradation and Degradation Products E->F G Characterize Major Degradants (LC-MS, NMR) F->G H Propose Degradation Pathways G->H

Caption: Workflow for BZP forced degradation studies.

References

Avoiding racemization during the synthesis of chiral piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization during the synthesis of chiral piperazines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in maintaining stereochemical integrity.

Troubleshooting Guides

This section addresses specific experimental issues that can lead to the loss of enantiomeric purity in chiral piperazine (B1678402) synthesis.

Issue 1: Significant racemization or lower than expected enantiomeric excess (ee) in the final product.

Possible Cause Suggested Solution Explanation
Harsh Deprotection Conditions For Boc groups, consider milder acids like p-toluenesulfonic acid (p-TsOH) instead of strong acids like trifluoroacetic acid (TFA). For Cbz groups, ensure hydrogenation is performed under neutral conditions with moderate pressure and temperature.[1]The chiral center at C2 of the piperazine ring is susceptible to epimerization under harsh acidic or basic conditions.[1]
Prolonged Exposure to Basic Conditions Minimize reaction times with basic reagents. Use weaker bases where possible (e.g., NaHCO₃ instead of NaOH). Keep reaction temperatures as low as feasible.[1]The proton at the C2 position is acidic and can be abstracted by a base, leading to a planar intermediate that can be protonated from either side, causing racemization.[1]
High Reaction Temperatures Conduct all reaction steps, especially those involving the chiral center, at the lowest effective temperature.[1]Higher temperatures can provide the necessary activation energy for racemization, particularly in the presence of acidic or basic conditions.[1][]
Inappropriate Coupling Reagents Use coupling reagents known to suppress racemization, such as those used in peptide synthesis. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) can be beneficial.[1] In some cases, reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have shown to be superior to DCC/HOBT or CDI in preventing racemization.[3]Certain activating agents can promote the formation of oxazolone (B7731731) intermediates, which are prone to racemization.[1][4]
Racemization During Intermediate Stages Analyze the enantiomeric purity of key intermediates throughout the synthesis, not just the final product, using methods like chiral HPLC or SFC.[1]Racemization may occur at an earlier stage in the synthetic sequence. Identifying the problematic step is crucial for remediation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization in the synthesis of 2-substituted piperazines?

A1: The most frequent cause is the epimerization of the chiral center at the C2 position of the piperazine ring.[1] This is often facilitated by exposure to harsh basic or acidic conditions, particularly during deprotection steps or when reactions are run for extended periods at elevated temperatures.[1] The acidity of the proton at the C2 position makes it susceptible to abstraction by a base, leading to a planar intermediate that can result in racemization upon reprotonation.[1]

Q2: How do I choose the right N-protecting group to minimize racemization?

A2: The choice of N-protecting group is critical. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally effective at suppressing racemization during coupling reactions. This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group, making it less likely to participate in the formation of racemization-prone intermediates like oxazolones.[4] However, it is crucial to select deprotection conditions that are mild enough to not induce racemization.[4]

Q3: Which solvents are recommended to minimize racemization?

A3: Generally, polar aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are used for coupling reactions.[4] The specific choice will depend on the solubility of your reactants and the coupling reagents used. It is important to use anhydrous solvents, as water can interfere with the coupling reaction and potentially promote side reactions.[4]

Q4: What are the best analytical techniques for monitoring racemization?

A4: It is essential to use analytical methods that can distinguish between enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods for determining the enantiomeric excess (ee) of your final product and key intermediates.[1]

  • Optical Rotation: While useful for a quick check, it is not as accurate as chromatographic methods for determining the exact ee, as small amounts of impurities can significantly affect the reading.[1]

Q5: Can racemization occur during purification?

A5: Yes, racemization can occur during purification if the conditions are not carefully controlled. For example, chromatography on silica (B1680970) gel, which is weakly acidic, can potentially cause racemization of sensitive compounds. It is important to assess the stability of your chiral intermediates and final product under the chosen purification conditions.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-1-(Piperazin-2-yl)ethanol from (S)-Threonine

This protocol is based on established methods for synthesizing chiral 2-substituted piperazines from amino acids.

Step 1: Protection of (S)-Threonine Methyl Ester

  • Suspend (S)-Threonine methyl ester hydrochloride in dichloromethane (DCM).

  • Add triethylamine (B128534) (2.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add a solution of benzyl (B1604629) chloroformate (Cbz-Cl, 2.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N,O-di-Cbz-(S)-Threonine methyl ester.[1]

Step 2: Reduction of the Ester

  • Dissolve the product from Step 1 in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

  • Slowly add lithium borohydride (B1222165) (LiBH₄, 1.5 equivalents).

  • Stir the reaction at 0 °C for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to give the corresponding amino alcohol.[1]

Step 3: Introduction of the Second Nitrogen Atom

  • Convert the primary alcohol to a suitable leaving group (e.g., mesylate or tosylate) using standard conditions (e.g., MsCl or TsCl, and a non-nucleophilic base like triethylamine in DCM at 0 °C).

  • Displace the leaving group with a protected amine, such as benzylamine, in a suitable solvent like acetonitrile with a base such as K₂CO₃ at an elevated temperature.[1]

Step 4: Deprotection and Cyclization

  • Perform a global deprotection via hydrogenolysis. Dissolve the product from Step 3 in ethanol (B145695) or methanol.

  • Add Palladium on carbon (Pd/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 16-24 hours. This step removes both the Cbz and benzyl groups, leading to in-situ cyclization to form the piperazine ring.[1]

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the final product by column chromatography or by salt formation and recrystallization to obtain the enantiomerically pure product.[1]

Data Presentation

Table 1: Effect of Coupling Reagents on Enantiomeric Excess (ee) in the Synthesis of cis-2,6-disubstituted N-aryl piperazines.

Coupling ReagentAdditiveEnantiomeric Excess (ee)
DEPBTNone98-99%
DCCHOBT85-90%
CDINone85-90%

(Data sourced from a study on the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines, highlighting the superiority of DEPBT in preventing racemization)[3]

Visualizations

racemization_pathways cluster_synthesis Chiral Piperazine Synthesis cluster_racemization Racemization Risks Start Start Chiral_Precursor Chiral Precursor Start->Chiral_Precursor Protection/Activation Intermediate Key Intermediate Chiral_Precursor->Intermediate Bond Formation Bad_Reagents Inappropriate Coupling Reagents Chiral_Precursor->Bad_Reagents Final_Product Final Chiral Piperazine Intermediate->Final_Product Cyclization/Deprotection Harsh_Conditions Harsh Acidic/Basic Conditions Intermediate->Harsh_Conditions High_Temp High Temperature Intermediate->High_Temp Racemized_Product Racemic Mixture Harsh_Conditions->Racemized_Product Epimerization High_Temp->Racemized_Product Increased Rate Bad_Reagents->Racemized_Product Oxazolone Formation

Caption: Key factors leading to racemization during chiral piperazine synthesis.

mitigation_workflow cluster_troubleshooting Troubleshooting Options Start Start: Chiral Synthesis Step Check_Purity Monitor Enantiomeric Purity (ee%) (Chiral HPLC/SFC) Start->Check_Purity High_ee ee% is High Check_Purity->High_ee >98% Low_ee ee% is Low Check_Purity->Low_ee <98% Proceed Proceed to Next Step High_ee->Proceed Troubleshoot Troubleshoot Racemization Source Low_ee->Troubleshoot Temp Lower Reaction Temperature Troubleshoot->Temp Reagents Change Coupling Reagent/ Deprotection Conditions Troubleshoot->Reagents Base_Acid Use Milder Base/Acid Troubleshoot->Base_Acid Time Reduce Reaction Time Troubleshoot->Time

Caption: A workflow for monitoring and mitigating racemization during synthesis.

References

Validation & Comparative

A Comparative Analysis of the Neurotoxic Effects of Benzylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of various benzylpiperazine (BZP) analogs, a class of synthetic compounds with stimulant properties. The information presented is supported by experimental data from in vitro studies, primarily utilizing the human neuroblastoma SH-SY5Y cell line, a widely accepted model for neuronal studies. This document aims to be a valuable resource for understanding the potential risks associated with these compounds and for guiding future research and drug development efforts.

Comparative Cytotoxicity of Benzylpiperazine Analogs

The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of several BZP analogs, providing a quantitative comparison of their cytotoxic potency. Lower values indicate higher cytotoxicity.

CompoundAnalogCell LineAssayEC₅₀ / IC₅₀ (µM)Reference
1-BenzylpiperazineBZPSH-SY5YMTT930[1]
SH-SY5YNRU800[1]
UnknownUnknown161 (IC₅₀)[2]
1-(3-trifluoromethylphenyl)piperazineTFMPPSH-SY5YMTT50[1]
SH-SY5YNRU50[1]
UnknownUnknown19 (IC₅₀)[2]
1-(3-chlorophenyl)piperazinemCPPUnknownUnknown32 (IC₅₀)[2]
1-(4-methoxyphenyl)piperazineMeOPPSH-SY5YMTT530[1]
SH-SY5YNRU480[1]
1-(3,4-methylenedioxybenzyl)piperazineMDBPSH-SY5YMTT110[1]
SH-SY5YNRU110[1]

MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay NRU: Neutral Red Uptake assay

Key Neurotoxic Mechanisms

In vitro studies have elucidated several key mechanisms through which benzylpiperazine analogs exert their neurotoxic effects. These primarily involve the induction of oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic pathways.

Oxidative Stress

Benzylpiperazine and its analogs have been shown to increase the production of reactive oxygen species (ROS) within neuronal cells.[3][4] This overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to vital cellular components such as lipids, proteins, and DNA.

Mitochondrial Dysfunction

A common feature of benzylpiperazine analog-induced neurotoxicity is the disruption of mitochondrial function.[1][3] This includes the inhibition of mitochondrial complex-I activity, leading to impaired cellular respiration and a decrease in ATP production.[3] Furthermore, these compounds can cause mitochondrial membrane hyperpolarization, a state that can precede the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors.[1]

Apoptosis

The culmination of oxidative stress and mitochondrial dysfunction is often the induction of apoptosis, or programmed cell death.[1][3] Studies have demonstrated that exposure to benzylpiperazine analogs leads to the activation of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic cascade.[4] This programmed cell death contributes to the observed reduction in cell viability.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the neurotoxicity of benzylpiperazine analogs.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for neurotoxicity studies.[1][3][5]

  • Culture Medium: Cells are typically cultured in a complete medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Differentiation: To obtain a more mature neuronal phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days.[5]

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Protocol:

    • Seed differentiated SH-SY5Y cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Expose the cells to various concentrations of the benzylpiperazine analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

2. Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (typically around 490 nm). Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control.

Assessment of Mitochondrial Function

Mitochondrial Membrane Potential (MMP) Assay

This assay utilizes fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner.

  • Protocol:

    • Seed and treat cells as described for the viability assays.

    • After treatment, incubate the cells with a fluorescent cationic dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 for 30-45 minutes at 37°C.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer. A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.

Apoptosis Assay

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases 3 and 7, which are activated during apoptosis.

  • Protocol:

    • Seed and treat cells in a 96-well plate.

    • After treatment, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.

    • Add a fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to the cell lysates.

    • Incubate for 1-2 hours at room temperature to allow the activated caspases to cleave the substrate.

    • Measure the resulting fluorescence using a fluorescence plate reader. An increase in fluorescence indicates an increase in caspase-3/7 activity.

Visualizations

Signaling Pathway for Benzylpiperazine-Induced Neurotoxicity

G cluster_extracellular Extracellular cluster_cell Neuronal Cell BZP_analog Benzylpiperazine Analog Monoamine_Transporters Dopamine/Serotonin Transporters BZP_analog->Monoamine_Transporters Inhibition/Reversal ROS_Production Increased ROS Production BZP_analog->ROS_Production Direct/Indirect Effects Mitochondrial_Dysfunction Mitochondrial Dysfunction (e.g., Complex I inhibition) BZP_analog->Mitochondrial_Dysfunction Direct Inhibition Neurotransmitter_Increase Increased Synaptic Dopamine/Serotonin Monoamine_Transporters->Neurotransmitter_Increase Leads to Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Causes Oxidative_Stress->Mitochondrial_Dysfunction Contributes to ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Leads to Apoptosis_Pathway Intrinsic Apoptosis Pathway Mitochondrial_Dysfunction->Apoptosis_Pathway Activates Caspase_Activation Caspase-9 & Caspase-3 Activation Apoptosis_Pathway->Caspase_Activation Results in Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Caption: Proposed signaling pathway for benzylpiperazine-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

G cluster_assays Neurotoxicity Endpoints start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture differentiation Neuronal Differentiation (e.g., with Retinoic Acid) cell_culture->differentiation seeding Cell Seeding (e.g., 96-well plate) differentiation->seeding treatment Treatment with Benzylpiperazine Analogs (various concentrations) seeding->treatment viability Cell Viability (MTT, LDH assays) treatment->viability mitochondria Mitochondrial Function (MMP assay) treatment->mitochondria apoptosis Apoptosis (Caspase activity assay) treatment->apoptosis data_analysis Data Analysis (EC50/IC50 determination) viability->data_analysis mitochondria->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing neurotoxicity in vitro.

References

Cross-Reactivity of 1-Benzyl-3-methylpiperazine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-Benzyl-3-methylpiperazine (1-B-3-MP) in commercially available amphetamine immunoassays. Due to a lack of direct experimental data for 1-B-3-MP, this guide leverages data from structurally similar compounds, particularly piperazine (B1678402) and phenethylamine (B48288) derivatives, to infer potential cross-reactivity and guide researchers in interpreting screening results.

Structural Comparison: this compound vs. Amphetamine

The potential for cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and the interfering substance. The antibody used in the assay recognizes specific molecular features.

Amphetamine is a primary amine with a core phenethylamine structure. Its key features include a phenyl ring attached to an ethyl group with an amino group at the alpha position.

This compound , on the other hand, is a cyclic diamine. It contains a piperazine ring with a benzyl (B1604629) group and a methyl group attached to the nitrogen and carbon atoms, respectively.

While both molecules contain a phenyl ring and a nitrogen atom, the overall topology and the nature of the amino group are significantly different. The rigid piperazine ring in 1-B-3-MP contrasts with the flexible side chain of amphetamine. This structural divergence suggests that the likelihood of significant cross-reactivity in highly specific amphetamine immunoassays is low. However, less specific assays may recognize the common benzylamine (B48309) moiety.

Immunoassay Cross-Reactivity Data

Immunoassays for amphetamine screening are designed to detect amphetamine and methamphetamine. However, their specificity varies, leading to potential cross-reactivity with other structurally related compounds. Below is a summary of reported cross-reactivity data for various piperazine and phenethylamine derivatives in commercially available amphetamine immunoassays.

CompoundAssayConcentration Tested (ng/mL)% Cross-Reactivity
Piperazine Derivatives
m-Chlorophenylpiperazine (mCPP)Thermo Scientific DRI Amphetamines>10,000Positive Result
Piperazines (class)CEDIA Amphetamine/EcstasyNot SpecifiedDetected well
Phenethylamine Derivatives
d,l-AmphetamineCEDIA Amphetamine/Ecstasy1,25088
d,l-MethamphetamineCEDIA Amphetamine/Ecstasy1,00077
3,4-Methylenedioxyamphetamine (MDA)CEDIA Amphetamine/Ecstasy1,000116
3,4-Methylenedioxymethamphetamine (MDMA)CEDIA Amphetamine/Ecstasy500196
3,4-Methylenedioxyethylamphetamine (MDEA)CEDIA Amphetamine/Ecstasy300333
EphedrineSyva EMIT1,000,000Positive Result
PhenylpropanolamineSyva EMIT1,000,000Positive Result

It is important to note that direct experimental data for this compound is not available in the reviewed literature. The data presented for m-chlorophenylpiperazine, another piperazine derivative, indicates that cross-reactivity is possible, particularly at high concentrations, in some assays. The CEDIA assay appears to have broader reactivity with piperazine-containing compounds.

Experimental Protocols

The following is a generalized experimental protocol for determining the cross-reactivity of a compound in a competitive binding amphetamine immunoassay.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a signal equivalent to the cutoff concentration of the amphetamine calibrator.

Materials:

  • Amphetamine immunoassay kit (e.g., Thermo Scientific DRI, CEDIA)

  • Drug-free human urine

  • Certified reference standard of the test compound (this compound)

  • Certified reference standard of d-amphetamine (or the assay's target calibrator)

  • Automated clinical chemistry analyzer or microplate reader

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Calibrators and Controls: Prepare a series of calibrators and controls according to the immunoassay manufacturer's instructions. This typically includes a negative calibrator (drug-free urine) and one or more positive calibrators at or near the assay cutoff concentration (e.g., 500 ng/mL or 1000 ng/mL of d-amphetamine).

  • Preparation of Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in an appropriate solvent (e.g., methanol, deionized water).

  • Preparation of Spiked Urine Samples: Create a series of dilutions of the test compound in drug-free human urine to cover a wide range of concentrations (e.g., from 100 ng/mL to 50,000 ng/mL).

  • Immunoassay Analysis:

    • Run the prepared calibrators, controls, and spiked urine samples on the automated analyzer according to the assay's specific protocol.

    • The analyzer will measure the signal (e.g., absorbance, fluorescence) for each sample.

  • Data Analysis:

    • Generate a calibration curve using the signals from the standard calibrators.

    • Determine the concentration of the test compound that produces a signal equivalent to the cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound Producing Cutoff Signal) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing immunoassay cross-reactivity.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Analysis calibrators Prepare Calibrators (Negative and Positive) run_assay Run Samples on Automated Analyzer calibrators->run_assay controls Prepare Controls controls->run_assay stock Prepare Test Compound Stock Solution spiked Prepare Spiked Urine Samples (Varying Concentrations) stock->spiked spiked->run_assay calibration_curve Generate Calibration Curve run_assay->calibration_curve determine_conc Determine Test Compound Concentration at Cutoff calibration_curve->determine_conc calculate_cr Calculate % Cross-Reactivity determine_conc->calculate_cr

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

While direct experimental evidence is lacking for the cross-reactivity of this compound in amphetamine immunoassays, an analysis of its structure and data from related piperazine compounds suggests a potential for interference, particularly in less specific assays and at high concentrations. The structural differences between 1-B-3-MP and amphetamine likely preclude strong cross-reactivity in most modern, highly specific assays.

Researchers and drug development professionals should be aware of this potential and consider confirmatory testing (e.g., GC-MS or LC-MS/MS) for any presumptive positive results, especially when the use of piperazine-derived compounds is suspected. The provided experimental protocol offers a framework for conducting in-house validation to determine the specific cross-reactivity of this compound with the particular amphetamine immunoassay being utilized. This proactive approach is crucial for ensuring the accuracy and reliability of drug screening programs.

A Comparative Behavioral Analysis of 1-Benzylpiperazine and Classical Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development and Neuroscience

Introduction

This guide provides a comparative analysis of the behavioral effects of 1-Benzylpiperazine (BZP) alongside well-characterized stimulants: amphetamine, methamphetamine, cocaine, and MDMA. While the initial focus was on 1-Benzyl-3-methylpiperazine, a thorough review of published literature revealed a lack of specific behavioral studies on this derivative. Therefore, this guide will focus on the parent compound, 1-Benzylpiperazine (BZP), a substance of significant interest due to its prevalence as a recreational drug and its complex pharmacological profile.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data and methodologies to facilitate further investigation into the behavioral pharmacology of piperazine-based compounds.

Mechanism of Action: A Comparative Overview

The behavioral effects of BZP and classical stimulants are primarily mediated by their interactions with monoamine transporters, leading to increased extracellular concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) in the brain. However, the precise mechanisms and relative selectivities for these transporters differ, accounting for their distinct behavioral profiles.

1-Benzylpiperazine (BZP) is characterized as a "messy drug" due to its multifaceted interaction with monoamine systems.[3] It primarily acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), competitively inhibiting the reuptake of DA and NE and promoting their release through transporter-mediated efflux.[4][5][6] Its affinity for the serotonin transporter (SERT) is considerably lower.[2]

Amphetamine and Methamphetamine are also transporter substrates, with a pronounced effect on DAT and NET, leading to robust increases in synaptic dopamine and norepinephrine.[7] Amphetamine can also enter synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), disrupting the vesicular pH gradient and causing non-vesicular release of dopamine into the cytoplasm, which is then transported out of the cell by DAT reversal.[7]

Cocaine acts as a monoamine reuptake inhibitor by binding directly to DAT, NET, and SERT, blocking the reuptake of these neurotransmitters from the synaptic cleft.[8][9][10] Unlike amphetamines and BZP, cocaine is not a substrate and does not induce transporter-mediated efflux.

MDMA (3,4-methylenedioxymethamphetamine) exhibits a mixed mechanism of action, acting as a substrate for and inhibitor of SERT, DAT, and NET.[11] It has a higher potency for SERT, leading to a substantial release of serotonin, which is thought to mediate its characteristic empathogenic and entactogenic effects.[1][11] MDMA-induced regulation of SERT function also involves protein kinase C (PKC) dependent signaling pathways.[12][13]

Signaling_Pathways cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft BZP BZP DAT DAT BZP->DAT Substrate (Release/Reuptake Inhibition) NET NET BZP->NET Substrate (Release/Reuptake Inhibition) AMPH Amphetamine / Methamphetamine AMPH->DAT Substrate (Release/Reuptake Inhibition) AMPH->NET Substrate (Release/Reuptake Inhibition) DA_vesicle Dopamine Vesicle AMPH->DA_vesicle VMAT2 Substrate COC Cocaine COC->DAT Blocker (Reuptake Inhibition) COC->NET Blocker (Reuptake Inhibition) SERT SERT COC->SERT Blocker (Reuptake Inhibition) MDMA MDMA MDMA->DAT Substrate (Release/Reuptake Inhibition) MDMA->SERT Substrate (Release/Reuptake Inhibition) HT_vesicle Serotonin Vesicle MDMA->HT_vesicle VMAT2 Substrate DA_cleft ↑ Dopamine NE_cleft ↑ Norepinephrine HT_cleft ↑ Serotonin Locomotor_Activity_Workflow start Start habituation Animal Habituation (Testing Room) start->habituation injection Drug/Vehicle Administration (e.g., IP) habituation->injection placement Placement in Open-Field Arena injection->placement recording Record Locomotor Activity (e.g., 60-120 min) placement->recording analysis Data Analysis (Distance, Rearing, etc.) recording->analysis end End analysis->end

References

A Comparative Guide to the In Vivo Analgesic Effects of 1-Benzyl-3-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic performance of 1-Benzyl-3-methylpiperazine derivatives against other common analgesics. The information is supported by experimental data from various preclinical studies, offering a comprehensive overview for researchers in pain therapeutics.

Executive Summary

This compound derivatives, particularly those acting as sigma-1 (σ₁) receptor antagonists, have demonstrated significant analgesic potential in various in vivo models of pain. These compounds show efficacy in both inflammatory and neuropathic pain models, suggesting a broad-spectrum analgesic profile. Their unique mechanism of action, involving the modulation of opioid and NMDA receptor signaling, presents a promising alternative to traditional analgesics. This guide will delve into the quantitative data from key preclinical assays, detail the experimental methodologies, and visualize the proposed signaling pathways.

Data Presentation: Comparative Analgesic Efficacy

The following tables summarize the in vivo analgesic effects of representative this compound derivatives compared to standard analgesics such as opioids (morphine) and non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid.

Table 1: Central Analgesic Activity in the Hot Plate Test

The hot plate test assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.

CompoundDose (mg/kg)Latency Increase (%)Reference CompoundDose (mg/kg)Latency Increase (%)Source(s)
Arylpiperazine Derivative (Compound 18)40116.0%Morphine10Not directly compared[1]
Arylpiperazine Derivative (Compound 19)10134.4%Morphine10Not directly compared[1]
Morphine10Significant increase---[2][3]

Table 2: Peripheral Analgesic Activity in the Acetic Acid-Induced Writhing Test

The writhing test evaluates the response to a chemically induced visceral pain, primarily reflecting peripherally mediated analgesia.

CompoundDose (mg/kg)Inhibition of Writhing (%)Reference CompoundDose (mg/kg)Inhibition of Writhing (%)Source(s)
Arylpiperazine Derivative (Compound 18)4078.7%Acetylsalicylic AcidNot specifiedEquivalent[1]
Arylpiperazine Derivative (Compound 19)1075.2%Acetylsalicylic AcidNot specifiedEquivalent[1]
Sigma-1 Receptor Antagonist (SI 1/28)~2.67 (ED₅₀)50%Morphine~0.74 (ED₅₀)50%[4]

Table 3: Anti-Allodynic and Antinociceptive Effects in Inflammatory and Neuropathic Pain Models

The formalin test and chronic constriction injury (CCI) model are used to assess inflammatory and neuropathic pain, respectively.

CompoundTest ModelDose (mg/kg)EffectReference CompoundDose (mg/kg)EffectSource(s)
Benzylpiperazine Derivative (Compound 15)Formalin Test3-60 (i.p.)Dose-dependent antinociceptionVehicle--[5][6][7]
Benzylpiperazine Derivative (Compound 15)CCI Model60 (i.p.)Significant anti-allodynic effectsVehicle--[5][6]

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays are provided below.

Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic effects of drugs by measuring the latency of a thermal stimulus-induced response.[2][8]

  • Apparatus: A commercially available hot plate analgesiometer with a surface maintained at a constant temperature (typically 52-55°C).

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • A baseline latency is determined for each animal by placing it on the hot plate and recording the time until a nociceptive response (e.g., licking of the hind paw, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound or a reference drug (e.g., morphine) is administered to the animals.

    • At specific time intervals post-administration (e.g., 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the reaction latency is recorded.

  • Data Analysis: The percentage increase in latency compared to the baseline is calculated to determine the analgesic effect.

Acetic Acid-Induced Writhing Test

This test is a chemical-based model used to screen for peripheral analgesic activity.[8][9]

  • Animals: Mice are typically used.

  • Procedure:

    • Animals are pre-treated with the test compound, a reference NSAID (e.g., acetylsalicylic acid), or a vehicle.

    • After a set pre-treatment time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing in the treated groups is calculated relative to the vehicle control group.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses central analgesic activity by measuring the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.[8]

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of high-intensity light or radiant heat to the animal's tail.

  • Animals: Rats or mice are used.

  • Procedure:

    • The animal is gently restrained, and its tail is exposed to the heat source.

    • The baseline latency for the tail to flick away from the heat is recorded. A cut-off time is employed to prevent tissue damage.

    • Following the administration of the test compound, the tail-flick latency is re-evaluated at various time points.

  • Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency.

Mandatory Visualization

Signaling Pathways of Analgesia for this compound Derivatives (Sigma-1 Receptor Antagonists)

The analgesic effects of these derivatives are believed to be mediated through the modulation of key receptors in the central nervous system. The following diagrams illustrate the proposed signaling pathways.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Opens Glutamate Release Glutamate Release Voltage-gated Ca2+ Channel->Glutamate Release Triggers NMDA_Receptor NMDA Receptor Glutamate Release->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Pain_Signal Pain Signal Transmission Ca_Influx->Pain_Signal Initiates Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->NMDA_Receptor Potentiates (Tonic Activity) Sigma1_Receptor->Pain_Signal Reduced Potentiation Benzylpiperazine This compound Derivative (Antagonist) Benzylpiperazine->Sigma1_Receptor Inhibits G A Compound Synthesis (this compound derivatives) B Animal Acclimatization (Mice/Rats) A->B C Baseline Nociceptive Testing (Hot Plate, Tail-Flick, etc.) B->C D Compound Administration (i.p., p.o.) C->D E Post-Treatment Nociceptive Testing (at various time points) D->E F Data Analysis (% Analgesia, ED50 calculation) E->F G Comparison with Standard Analgesics (Morphine, NSAIDs) F->G G cluster_0 Neuronal Membrane Opioid Opioid Agonist (e.g., Morphine) Mu_Opioid_Receptor μ-Opioid Receptor Opioid->Mu_Opioid_Receptor Activates G_Protein G-protein (Gi/o) Mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Mu_Opioid_Receptor Inhibits Signaling (Tonic Brake) Sigma1_Receptor->Analgesia Potentiation Benzylpiperazine This compound Derivative (Antagonist) Benzylpiperazine->Sigma1_Receptor Inhibits

References

A Comparative Study of the Dopaminergic Activity of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopaminergic activity of various piperazine (B1678402) derivatives, a class of compounds with significant pharmacological importance, frequently targeting dopamine (B1211576) receptors. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for researchers engaged in the development of novel therapeutics for neurological and psychiatric disorders.

Introduction to Piperazine Derivatives and Dopamine Receptors

Piperazine derivatives are a versatile class of organic compounds, with a core piperazine ring, that have been extensively explored in medicinal chemistry.[1] Many of these derivatives exhibit significant activity at neurotransmitter receptors, particularly dopamine receptors.[1] Dopamine receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial for regulating a wide range of physiological functions including motor control, motivation, cognition, and reward.[1][2] They are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2][3] D2-like receptors, the primary focus of this guide, are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Due to the high sequence homology among D2-like receptor subtypes, developing subtype-selective ligands remains a significant challenge, yet it is a key objective for creating targeted therapies with improved side-effect profiles.[2][4]

Comparative Analysis of Dopaminergic Activity

The dopaminergic activity of piperazine derivatives is typically characterized by their binding affinity (Ki) and functional potency (EC50 or IC50) at various dopamine receptor subtypes. The following tables summarize the in vitro pharmacological data for a selection of piperazine derivatives from published studies.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Human Dopamine Receptors
CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D3 vs D2 SelectivityReference
WC10 ---42-fold[5]
WC26 ---51-fold[5]
WC44 ---23-fold[5]
Compound 22 48 (D2S)-20-[6]
Compound 24 51 (D2S)-0.72-[6]
Compound 6a >15000.2>1500~7500-fold[7]
LS-3-134 -0.17->150-fold[7]
WW-III-55 -~20->800-fold[7]
Compound 12b 400.3-133-fold[8]
Compound 12c 530.9-59-fold[8]
Compound 12e 480.5-96-fold[8]
Compound 12g 450.6-75-fold[8]
Compound 25 1.44.8--[9]
Compound 26 2.64.3--[9]

Data presented as reported in the cited literature. "-" indicates data not reported in the source.

Table 2: Functional Activity (EC50/IC50, nM) and Intrinsic Activity of Piperazine Derivatives
CompoundReceptorAssay TypePotency (EC50/IC50, nM)Intrinsic Activity (% of Quinpirole)Reference
WC10 D3Adenylyl Cyclase Inhibition-20% (Weak Partial Agonist/Antagonist)[5]
WC26 D3Adenylyl Cyclase Inhibition-69% (Partial Agonist)[5]
WC44 D3Adenylyl Cyclase Inhibition-96% (Full Agonist)[5]
LS-3-134 D3Adenylyl Cyclase Inhibition-35% (Partial Agonist)[7]
WW-III-55 D3Adenylyl Cyclase Inhibition-67.6% (Strong Partial Agonist)[7]
Compound 7b D2/D3Functional Agonism0.9 / 19-[10]
Compound 34c D2/D3Functional Agonism3.3 / 10-[10]
Compound 1 D2cAMP Signaling-48.5% inhibition of dopamine response[11]
Compound 10 D2cAMP Signaling-50.8% inhibition of dopamine response[11]
Compound 11 D2cAMP Signaling-21.3% inhibition of dopamine response[11]
Dopamine D2cAMP Flux2.76 x 10⁻⁶ M (EC50)-[12]
Dopamine D3cAMP Flux6.83 x 10⁻⁶ M (EC50)-[13]

Data presented as reported in the cited literature. "-" indicates data not reported in the source.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparative analysis.

Radioligand Binding Assays

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of test compounds for dopamine D2, D3, and D4 receptors.

Materials:

  • Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing human D2, D3, or D4 receptors.[2][14]

  • Radioligand (e.g., [³H]spiperone).[14][15]

  • Test piperazine derivatives.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[16]

  • Non-specific binding control (e.g., haloperidol).[17]

  • 96-well plates.[16]

  • Filter mats (e.g., GF/C filters presoaked in 0.3% PEI).[16]

  • Scintillation cocktail.[16]

  • Microplate scintillation counter.[16]

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target dopamine receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[16]

  • Assay Setup: On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer. In a 96-well plate, add the membrane preparation, the test compound at various concentrations, and the radioligand at a fixed concentration.[16]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

  • Filtration: Terminate the incubation by rapid vacuum filtration through filter mats to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[16]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

cAMP Functional Assays

This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on intracellular cAMP levels following receptor activation.

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) and intrinsic activity of test compounds at D2-like dopamine receptors.

Materials:

  • Cell lines (e.g., CHO-K1) stably expressing the human dopamine receptor of interest.[11]

  • Test piperazine derivatives.

  • Forskolin (B1673556) (an adenylyl cyclase activator).[2]

  • Reference agonist (e.g., quinpirole).[7]

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).[12][18][19]

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture and Plating: Culture the cells expressing the target receptor and seed them into 96- or 384-well plates.

  • Compound Treatment (Agonist Mode): Pre-incubate the cells with various concentrations of the test compound.[2]

  • Compound Treatment (Antagonist Mode): Pre-incubate the cells with various concentrations of the test compound before stimulating them with a fixed concentration of a known agonist.[11]

  • Stimulation: For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.[2]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions. The signal is typically measured using a microplate reader.[18]

  • Data Analysis: Plot the cAMP level against the log concentration of the test compound. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response). Intrinsic activity is often expressed as a percentage of the response produced by a full agonist.[2]

In Vivo Models: 6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model

This is a widely used preclinical model of Parkinson's disease to assess the in vivo efficacy of dopaminergic compounds.

Objective: To evaluate the therapeutic potential and behavioral effects of piperazine derivatives in a model of dopamine depletion.

Procedure:

  • Lesion Induction: Anesthetize the rats and unilaterally inject the neurotoxin 6-hydroxydopamine (6-OHDA) into a specific brain region, such as the striatum, to selectively destroy dopamine nerve terminals on one side of the brain.[20][21]

  • Behavioral Testing: Several days after the lesion, assess motor function. A common test is the drug-induced rotation test, where the administration of a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine) induces rotational behavior (circling) away from the lesioned side. The effect of test compounds on this behavior is evaluated.[20][21]

  • Data Analysis: Quantify the number of rotations over a specific period. A reduction in rotations by a test compound can indicate a therapeutic effect.

  • Post-mortem Analysis: After behavioral testing, brain tissue can be collected for histological and immunohistochemical analysis to confirm the extent of the dopamine neuron lesion, for example, by staining for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.[21]

Visualizations

Dopamine D2-like Receptor Signaling Pathway

D2-like dopamine receptors (D2, D3, D4) are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream cellular effectors.

D2_like_Signaling cluster_membrane Cell Membrane D2R D2/D3/D4 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Dopamine / Piperazine Agonist Agonist->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates leading to

Caption: D2-like dopamine receptor signaling cascade.

General Workflow for In Vitro Evaluation of Piperazine Derivatives

The in vitro characterization of novel piperazine derivatives typically follows a sequential process, starting with the determination of binding affinity, followed by functional assays to assess efficacy.

In_Vitro_Workflow Start Synthesized Piperazine Derivatives Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Decision1 High Affinity? Binding_Assay->Decision1 Functional_Assay Functional Assay (cAMP) (Determine EC50/IC50, Intrinsic Activity) Decision1->Functional_Assay Yes Discard1 Discard or Modify Decision1->Discard1 No Decision2 Desired Potency & Efficacy? Functional_Assay->Decision2 Lead_Compound Lead Compound for In Vivo Studies Decision2->Lead_Compound Yes Discard2 Discard or Modify Decision2->Discard2 No

Caption: Workflow for in vitro screening of piperazine derivatives.

References

Enantioselective Effects of (R)- and (S)-1-Benzyl-3-methylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Stereochemistry in Drug Action

Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profound differences in their affinity and efficacy at biological targets such as receptors and transporters. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

For piperazine (B1678402) derivatives, which are common scaffolds in centrally acting drugs, the introduction of a chiral center, such as the methyl group in 1-Benzyl-3-methylpiperazine, is expected to lead to significant enantioselective effects. These effects are primarily driven by the specific interactions between the enantiomers and the chiral environment of their biological targets.

Hypothetical Comparative Analysis of (R)- and (S)-1-Benzyl-3-methylpiperazine

Based on studies of analogous chiral piperazine compounds that target monoamine transporters—the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—it is highly probable that the (R)- and (S)-enantiomers of this compound will display distinct binding affinities and functional activities. The following tables present a hypothetical comparison to illustrate the potential differences. It is crucial to note that these tables are illustrative and are not based on direct experimental data for (R)- and (S)-1-Benzyl-3-methylpiperazine.

Table 1: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
(R)-1-Benzyl-3-methylpiperazine50250150
(S)-1-Benzyl-3-methylpiperazine15080300
Racemic this compound75165225

This hypothetical data suggests that the (R)-enantiomer may have a higher affinity for the dopamine transporter, while the (S)-enantiomer may exhibit greater affinity for the serotonin transporter.

Table 2: Hypothetical Functional Activity (IC50, nM) for Monoamine Uptake Inhibition
CompoundDopamine Uptake InhibitionSerotonin Uptake InhibitionNorepinephrine Uptake Inhibition
(R)-1-Benzyl-3-methylpiperazine70350200
(S)-1-Benzyl-3-methylpiperazine200100400
Racemic this compound135225300

This hypothetical data illustrates how differences in binding affinity could translate to functional differences in the inhibition of neurotransmitter reuptake.

Signaling Pathways and Experimental Workflow

The interaction of (R)- and (S)-1-Benzyl-3-methylpiperazine with monoamine transporters would modulate synaptic neurotransmitter levels, thereby influencing downstream signaling pathways.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, 5-HT, NE) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synaptic Monoamines Vesicle->Synapse Release MAT Monoamine Transporter (DAT, SERT, NET) Enantiomer (R)- or (S)-1-Benzyl- 3-methylpiperazine Enantiomer->MAT Inhibition Synapse->MAT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation

Caption: Modulation of monoamine signaling by this compound enantiomers.

The evaluation of the enantioselective effects of these compounds involves a standard experimental workflow.

Experimental_Workflow Synthesis Enantioselective Synthesis of (R)- and (S)-isomers Purification Chiral Purification & Characterization (e.g., HPLC, NMR) Synthesis->Purification BindingAssay Monoamine Transporter Binding Assays (Ki) Purification->BindingAssay UptakeAssay Functional Uptake Inhibition Assays (IC50) Purification->UptakeAssay DataAnalysis Data Analysis & SAR Studies BindingAssay->DataAnalysis InVivo In Vivo Studies (e.g., Microdialysis, Behavior) UptakeAssay->InVivo UptakeAssay->DataAnalysis InVivo->DataAnalysis

Caption: Workflow for evaluating enantioselective effects.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible data. The following are generalized protocols for in vitro monoamine transporter binding and uptake inhibition assays.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of (R)- and (S)-1-Benzyl-3-methylpiperazine for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), fluoxetine (B1211875) (for SERT), desipramine (B1205290) (for NET).

  • Test compounds: (R)- and (S)-1-Benzyl-3-methylpiperazine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of (R)- and (S)-1-Benzyl-3-methylpiperazine to inhibit dopamine, serotonin, and norepinephrine uptake.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

  • Uptake inhibitors for defining non-specific uptake (as in Protocol 1).

  • Test compounds: (R)- and (S)-1-Benzyl-3-methylpiperazine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the respective radiolabeled substrate to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Conclusion

While direct experimental comparisons of (R)- and (S)-1-Benzyl-3-methylpiperazine are currently lacking in the public domain, the principles of stereopharmacology and data from related chiral piperazines strongly suggest that these enantiomers will possess distinct pharmacological profiles. The (R)- and (S)-isomers are likely to exhibit different binding affinities for and inhibitory potencies at dopamine, serotonin, and norepinephrine transporters. A thorough in vitro evaluation using the standardized protocols outlined in this guide is essential to elucidate their specific enantioselective effects. Such studies will be critical for understanding their therapeutic potential and for guiding future drug development efforts in the field of neuroscience.

Validating the Efficacy of 1-Benzyl-3-methylpiperazine Based Compounds in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of emerging 1-Benzyl-3-methylpiperazine (1-B-3-MP) based compounds against established therapeutic alternatives in rodent models of inflammatory and neuropathic pain. The data presented is collated from various preclinical studies to offer an objective overview for researchers in the field of analgesic drug development.

Executive Summary

Recent investigations into this compound derivatives have revealed promising analgesic properties, primarily through two distinct mechanisms of action: Sigma-1 (σ1) receptor antagonism and monoacylglycerol lipase (B570770) (MAGL) inhibition. These compounds have demonstrated significant antinociceptive and anti-allodynic effects in validated animal models of pain. This guide will compare the performance of key 1-B-3-MP based compounds with standard-of-care analgesics such as gabapentin (B195806), pregabalin, duloxetine (B1670986), celecoxib, and tramadol (B15222), focusing on quantitative efficacy data from comparable preclinical assays.

Data Presentation: Comparative Efficacy in Animal Models

The following tables summarize the quantitative efficacy of selected 1-B-3-MP derivatives and established analgesics in the mouse formalin test (a model of inflammatory pain) and the chronic constriction injury model (a model of neuropathic pain).

Table 1: Efficacy in the Mouse Formalin Test

CompoundMechanism of ActionDoseAnimal ModelEfficacy MetricResultCitation
Compound 15 σ1 Receptor Antagonist3-60 mg/kg, i.p.C57BL/6J MiceED₅₀ (Phase 2)12.7 mg/kg[1]
CM-304 σ1 Receptor Antagonist10-45 mg/kg, i.p.Male MiceED₅₀ (Phase 2)17.5 mg/kg[2][3]
ABX-1431 MAGL Inhibitor3 mg/kg, p.o.RatsPaw Licking DurationSignificant reduction[4]
Gabapentin α2δ Subunit of VGCC Blocker50-200 mg/kgRatsNociceptive BehaviorsAttenuated second phase[5]
Pregabalin α2δ Subunit of VGCC BlockerNot specifiedMiceWidespread SensitizationSignificantly attenuated[6][7]
Tramadol µ-Opioid Agonist, SNRI5-50 mg/kgRatsNociceptive BehaviorsAttenuated both phases[5]
Duloxetine SNRI3-60 mg/kgRatsNociceptive BehaviorsAttenuated first phase and interphase[5]
Celecoxib COX-2 Inhibitor15 mg/kgMiceMechanical HyperalgesiaSynergistically reduced with Shinbaro[8][9]

i.p. - Intraperitoneal; p.o. - Per os (by mouth); ED₅₀ - Effective dose for 50% of the maximal effect; VGCC - Voltage-Gated Calcium Channel; SNRI - Serotonin-Norepinephrine Reuptake Inhibitor; COX-2 - Cyclooxygenase-2.

Table 2: Efficacy in the Mouse Chronic Constriction Injury (CCI) Model

CompoundMechanism of ActionDoseAnimal ModelEfficacy MetricResultCitation
Compound 15 σ1 Receptor Antagonist3-60 mg/kg, i.p.CD-1 MiceAnti-allodynic EffectsDose-dependent reduction in allodynia[1][10]
CM-304 σ1 Receptor Antagonist10-45 mg/kg, i.p.Male MicePaw Withdrawal ThresholdDose-dependent reduction in allodynia[2][3][11]
Gabapentin α2δ Subunit of VGCC Blocker50 mg/kg, i.p.Male MicePaw Withdrawal ThresholdEquivalent effect to high-dose CM-304[2][3]
Gabapentin α2δ Subunit of VGCC Blocker100 mg/kg, i.p.RatsMechanical Allodynia & Thermal HyperalgesiaSignificant attenuation[12][13]
Duloxetine SNRI30 mg/kg, i.p.RodentsCold and Mechanical AllodyniaMarkedly reduced[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway for σ1 receptor antagonists and a typical experimental workflow for evaluating analgesic efficacy in the formalin test.

sigma1_pathway cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor (σ1R) Activation cluster_2 Downstream Signaling cluster_3 Cellular Response ER_Stress ER Stress Sigma1R σ1R ER_Stress->Sigma1R Oxidative_Stress Oxidative Stress Oxidative_Stress->Sigma1R Ca_Signaling Ca²⁺ Signaling Sigma1R->Ca_Signaling NMDAR_Modulation NMDAR Modulation Sigma1R->NMDAR_Modulation Ion_Channel_Regulation Ion Channel Regulation Sigma1R->Ion_Channel_Regulation Neuronal_Excitability Neuronal Hyperexcitability Ca_Signaling->Neuronal_Excitability NMDAR_Modulation->Neuronal_Excitability Ion_Channel_Regulation->Neuronal_Excitability Pain_Perception Pain Perception Neuronal_Excitability->Pain_Perception Compound_15 Compound 15 (σ1R Antagonist) Compound_15->Sigma1R

Caption: Sigma-1 Receptor Signaling Pathway in Nociception.

formalin_workflow cluster_acclimatization Acclimatization cluster_treatment Treatment Administration cluster_induction Nociceptive Induction cluster_observation Behavioral Observation cluster_analysis Data Analysis acclimate Acclimatize mice to observation chambers treatment Administer test compound (e.g., Compound 15) or vehicle (i.p.) acclimate->treatment formalin Inject 5% formalin into the plantar surface of the right hind paw treatment->formalin 10 min pretreatment observe Record time spent licking/biting the injected paw for 60 minutes formalin->observe phase1 Phase 1 (0-10 min): Acute nociceptive response observe->phase1 phase2 Phase 2 (10-60 min): Inflammatory pain response observe->phase2 compare Compare paw licking/biting time between treated and vehicle groups phase1->compare phase2->compare

Caption: Experimental Workflow for the Mouse Formalin Test.

Experimental Protocols

Mouse Formalin Test for Inflammatory Pain

This assay is utilized to assess the efficacy of compounds against acute and inflammatory pain.

  • Animals: Adult male C57BL/6J mice are commonly used.[1]

  • Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization.

  • Drug Administration: The test compound (e.g., Compound 15, 3-60 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 10 minutes prior to formalin injection.[1]

  • Formalin Injection: A 15 µL injection of 5% formalin is administered intraplantarly into the right hind paw.[1]

  • Behavioral Scoring: Immediately after the formalin injection, the cumulative time the animal spends licking or biting the injected paw is recorded for 60 minutes. The observation period is typically divided into two phases: Phase 1 (0-10 minutes), representing acute nociceptive pain, and Phase 2 (10-60 minutes), representing inflammatory pain.[1]

  • Data Analysis: The total time spent licking or biting in each phase is calculated and compared between the drug-treated and vehicle-treated groups. The percentage of antinociception can also be calculated.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain, characterized by allodynia and hyperalgesia.

  • Animals: Adult male CD-1 or C57BL/6J mice are often utilized.[1]

  • Surgical Procedure:

    • Mice are anesthetized.

    • The right sciatic nerve is exposed at the mid-thigh level.

    • Two loose ligatures are tied around the sciatic nerve with a 1 mm interval between them. The ligatures are tied until they elicit a brief twitch in the respective hind limb.

    • The muscle and skin are then closed in layers.[1]

  • Post-operative Recovery: Animals are allowed to recover for 7 days before behavioral testing.

  • Behavioral Testing (Mechanical Allodynia):

    • Mice are placed in individual chambers on an elevated mesh floor.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the injured hind paw.

    • The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

  • Drug Administration and Testing: Test compounds or vehicle are administered (e.g., i.p.), and the paw withdrawal threshold is measured at various time points post-administration to assess the anti-allodynic effect.

Concluding Remarks

The preclinical data available to date suggests that this compound based compounds, particularly σ1 receptor antagonists like Compound 15, exhibit potent analgesic effects in animal models of both inflammatory and neuropathic pain. The efficacy of Compound 15, as indicated by its ED₅₀ in the formalin test, appears comparable to or more potent than some established analgesics. Similarly, MAGL inhibitors from this chemical class show promise.

It is important to note that these are preclinical findings, and further studies are required to establish the safety, tolerability, and efficacy of these compounds in humans. However, the data presented in this guide underscores the potential of this compound derivatives as a novel class of analgesics. Researchers are encouraged to consider these findings in the context of their own drug discovery and development programs. The detailed methodologies provided should aid in the replication and further investigation of these promising compounds.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of 1-Benzyl-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like 1-Benzyl-3-methylpiperazine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of personnel and the integrity of the surrounding ecosystem.

Hazard Profile and Immediate Safety Precautions

This compound is classified as a substance that can cause skin irritation and serious eye damage. Some related piperazine (B1678402) derivatives are also considered harmful if swallowed or inhaled. Therefore, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for any site-specific guidelines.

Personal Protective Equipment (PPE) Summary

A summary of recommended PPE when handling this compound is provided in the table below.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes which can cause serious eye damage.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption. Gloves should be inspected before use.
Body Protection Laboratory coat.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Prevents respiratory irritation from inhaling any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted as follows:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated materials such as pipette tips, gloves, and absorbent pads, in a designated and chemically compatible waste container.

    • For liquid waste, use a container clearly marked for non-halogenated organic waste.

    • For solid waste, use a separate, clearly labeled container.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste."[1]

    • Clearly write the full chemical name: "this compound."[1]

    • Indicate the approximate quantity or concentration of the waste.

  • Waste Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.

    • Provide a complete and accurate description of the waste.

    • Crucially, do not dispose of this compound down the drain or in regular trash .[2]

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[1]

  • Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, dry sand, or a commercial absorbent.[1]

  • Collect and Dispose: Carefully collect the contaminated absorbent material and place it into a sealed, labeled hazardous waste container for disposal, following the protocol outlined above.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe collect_waste Collect Waste in Compatible Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container seal_container Seal Container Tightly label_container->seal_container store_waste Store in Designated Satellite Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methylpiperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.